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  • Product: N-(2-aminopropyl)-N-methylaniline
  • CAS: 954253-35-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(2-aminopropyl)-N-methylaniline (CAS 954253-35-1)

A Note on Data Availability: As of this writing, detailed experimental data and peer-reviewed literature specifically for N-(2-aminopropyl)-N-methylaniline are scarce. This guide synthesizes the available information, pr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability: As of this writing, detailed experimental data and peer-reviewed literature specifically for N-(2-aminopropyl)-N-methylaniline are scarce. This guide synthesizes the available information, provides expert analysis based on its structural motifs, and proposes scientifically grounded hypotheses for its synthesis, properties, and applications to guide future research.

Section 1: Introduction and Molecular Overview

N-(2-aminopropyl)-N-methylaniline is a substituted aromatic amine featuring a chiral 1,2-diaminopropane moiety attached to an N-methylaniline core. The presence of both a primary and a tertiary amine, along with an aromatic ring and a stereocenter, suggests a molecule with rich chemical reactivity and potential for diverse applications, from pharmaceutical scaffolds to materials science. Its structural similarity to known bioactive molecules and polymer precursors makes it a compound of interest for research and development professionals.

This document serves as a technical primer, outlining the known properties and offering a predictive and hypothetical framework for its scientific exploration.

Chemical Identity

The fundamental identifiers for this compound are compiled below.

IdentifierValueSource
CAS Number 954253-35-1[1]
EC Number 977-742-5[1]
Chemical Name N-(2-aminopropyl)-N-methylaniline[1]
Alternate Name 1-N-methyl-1-N-phenylpropane-1,2-diamine[2]
Molecular Formula C₁₀H₁₆N₂[2]
SMILES CC(CN(C)C1=CC=CC=C1)N[2]
InChI InChI=1S/C10H16N2/c1-9(11)8-12(2)10-6-4-3-5-7-10/h3-7,9H,8,11H2,1-2H3[2]
InChIKey OGUIAFAIFGRUDY-UHFFFAOYSA-N[2]
Molecular Structure

The 2D structure of N-(2-aminopropyl)-N-methylaniline highlights its key functional groups.

Caption: 2D Structure of N-(2-aminopropyl)-N-methylaniline.

Section 2: Physicochemical and Analytical Properties

PropertyValueTypeSource
Molecular Weight 164.25 g/mol Calculated[2]
Monoisotopic Mass 164.13135 DaCalculated[2]
XlogP 1.5Predicted[2]
Physical State LiquidInferred-
Solubility Soluble in organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water.Inferred[3]
Predicted Mass Spectrometry Data

Predicted collision cross section (CCS) values provide a basis for identification in ion mobility-mass spectrometry experiments.[2]

Adductm/zPredicted CCS (Ų)
[M+H]⁺ 165.13863137.8
[M+Na]⁺ 187.12057143.0
[M-H]⁻ 163.12407142.1
[M]⁺ 164.13080136.2

Section 3: Hypothetical Synthesis Protocol

While a specific synthesis for this compound is not published, a plausible route can be designed based on established methods for N-alkylation of anilines and the synthesis of 1,2-diamines. A logical approach involves the reductive amination of a protected amino-ketone with N-methylaniline.

Causality Behind Experimental Choices:
  • Protection Strategy: The primary amine of the starting material, 1-amino-2-propanone, is highly reactive. Protecting it, for example as a Boc-carbamate, is crucial to prevent self-condensation and to ensure selective N-alkylation at the desired nitrogen.

  • Reductive Amination: This is a robust and high-yielding method for forming C-N bonds.[4] Using a mild reducing agent like sodium triacetoxyborohydride (STAB) is advantageous as it is selective for the iminium intermediate and tolerant of a wide range of functional groups.

  • Deprotection: Acid-catalyzed removal of the Boc group is a standard, clean, and efficient final step.

Hypothetical Experimental Workflow

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Deprotection A Boc-1-amino-2-propanone + N-Methylaniline B Imine Formation (Intermediate) A->B AcOH (cat.) C Reduction with NaBH(OAc)₃ B->C D Protected Diamine C->D E Protected Diamine F Acid Treatment (e.g., TFA or HCl) E->F G N-(2-aminopropyl)-N-methylaniline (Final Product) F->G

Caption: Hypothetical two-step synthesis workflow.

Step-by-Step Methodology:
  • Step 1: Synthesis of tert-butyl (2-(methyl(phenyl)amino)propyl)carbamate (Protected Diamine)

    • To a solution of N-methylaniline (1.0 eq) and tert-butyl (2-oxopropyl)carbamate (1.1 eq) in dichloromethane (DCM, 0.2 M), add acetic acid (0.1 eq).

    • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

    • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of starting materials.

    • Upon completion, quench the reaction by slow addition of saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the protected diamine.

  • Step 2: Deprotection to Yield N-(2-aminopropyl)-N-methylaniline

    • Dissolve the purified protected diamine (1.0 eq) in DCM (0.2 M).

    • Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

    • Allow the solution to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in water and basify to pH >10 with 1M NaOH.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Section 4: Potential Applications in Research and Development

The structural features of N-(2-aminopropyl)-N-methylaniline suggest its utility as a versatile building block.

  • Pharmaceutical and Medicinal Chemistry: Aniline and N-alkylaniline derivatives are core components in a multitude of pharmaceutical agents.[5] The introduction of an N-alkyl group can modulate a compound's lipophilicity, thereby influencing its ADME (absorption, distribution, metabolism, and excretion) profile.[4] The 1,2-diamine motif is also a well-known pharmacophore. Therefore, this molecule could serve as a scaffold for generating compound libraries for screening against various biological targets, such as kinases or G-protein coupled receptors.[6][7]

  • Materials Science: Diamines are widely used as curing agents for epoxy resins, where they react with epoxide groups to form a cross-linked polymer network. They also serve as monomers in the synthesis of polyamides and polyimides. The combination of a flexible aminopropyl chain and a rigid aromatic group could impart unique thermal and mechanical properties to resulting polymers.

Section 5: Safety and Handling

Specific toxicology data for N-(2-aminopropyl)-N-methylaniline is unavailable. However, based on its chemical class (aromatic amine) and available GHS classifications, it must be handled with significant caution.[1]

GHS Hazard Classification
Hazard ClassCategorySignal WordHazard Code
Acute Toxicity (Oral, Dermal, Inhalation) 4WarningH302 + H312 + H332
Skin Corrosion 1BDangerH314
Specific Target Organ Toxicity (Single Exposure) 3WarningH336
Recommended Handling Protocols

Given the hazards associated with aromatic amines, the following precautions are mandatory.[8][9]

  • Engineering Controls: All manipulations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

    • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

  • Handling: Avoid contact with skin, eyes, and clothing.[10] Prevent inhalation of mist or vapors. Use spark-proof tools and avoid sources of ignition.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Disposal: Dispose of waste as hazardous chemical waste in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[9]

References

  • Scribd. Aromatic Amines Hazcard Overview. [Link]

  • DISAT Department of Applied Science and Technology. (2016, May 24). Guide to Safety in Chemical Laboratories. [Link]

  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Google Patents.
  • NextSDS. N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information. [Link]

  • Google Patents. RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
  • ResearchGate. (PDF) Synthesis of 1,2-Diamino-1-phenylpropane Diastereoisomers from u-N-Trifluoroacetyl-2-amino-1-phenylpropan-1-ol. [Link]

  • PubChemLite. N-(2-aminopropyl)-n-methylaniline (C10H16N2). [Link]

  • ACS Publications. (2021, February 5). Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amination. [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

  • Google Patents. RU2169137C1 - METHOD OF PREPARING N-ALKYL-N'-PHENYL-OR N'N'- DIALKYL-p- PHENYLENEDIAMINES.
  • Royal Society of Chemistry Publishing. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminoalkyl]-N,N-diethylcyclopropanecarboxamides as novel NMDA receptor antagonists having a unique NMDA receptor subtype selectivity. [Link]

  • PubMed. (2002, December 15). Synthesis of derivatives of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) modified at the 1-aromatic moiety as novel NMDA receptor antagonists: the aromatic group is essential for the activity. [Link]

  • Yufeng. (2024, September 20). N-Methylaniline Chemical Properties,Uses,Production. [Link]

Sources

Exploratory

Preliminary In Vivo Investigation of N-(2-aminopropyl)-N-methylaniline: Pharmacokinetics, Neurochemical Profiling, and Behavioral Pharmacology

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacological Rationale The compound N-(2-aminopropyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Neuropharmacologists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacological Rationale

The compound N-(2-aminopropyl)-N-methylaniline (CAS 954253-35-1) represents a unique structural class of aniline-derived alkylamines. While structurally adjacent to classical phenethylamines and amphetamine derivatives, the direct attachment of the nitrogen to the phenyl ring (forming an N-methylaniline moiety) alters its electron distribution and lipophilicity.

This whitepaper details a preliminary in vivo investigation framework designed to evaluate the compound's potential as a novel monoamine modulator. Based on structural homology, we hypothesize that N-(2-aminopropyl)-N-methylaniline acts as an atypical agonist at the Trace Amine-Associated Receptor 1 (TAAR1) . TAAR1 is a Gs protein-coupled receptor uniquely positioned to exert direct control over dopamine (DA) and serotonin (5-HT) neuronal firing and release[1]. Activation of TAAR1 triggers the accumulation of intracellular cAMP, modulates PKA and PKC signaling, and leads to the phosphorylation and internalization of monoamine transporters (DAT and SERT), ultimately driving monoamine efflux[1],[2].

To rigorously test this hypothesis, this guide outlines a self-validating, three-phase experimental pipeline:

  • Pharmacokinetics (PK): Establishing blood-brain barrier (BBB) penetrance using FDA-validated LC-MS/MS protocols.

  • Neurochemistry: Quantifying real-time DA and 5-HT efflux via in vivo microdialysis.

  • Behavioral Pharmacology: Correlating neurochemical changes with locomotor activity.

Phase 1: Pharmacokinetics & Biodistribution

Causality in Experimental Design

Before assessing central nervous system (CNS) activity, it is imperative to confirm that N-(2-aminopropyl)-N-methylaniline successfully crosses the BBB and to determine its half-life ( T1/2​ ). This dictates the dosing window for subsequent microdialysis and behavioral assays. Due to the lipophilic nature of the aniline moiety, the compound is formulated in a 5% DMSO / 95% physiological saline vehicle to ensure complete solubility without disrupting the BBB integrity.

To quantify the compound in plasma and brain homogenates, we employ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method is validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation, ensuring strict adherence to linearity, accuracy (within 15% of nominal values), and precision standards[3],[4].

Step-by-Step LC-MS/MS Protocol
  • Dosing & Sampling: Administer N-(2-aminopropyl)-N-methylaniline (5 mg/kg, i.p.) to adult male C57BL/6 mice. Harvest blood (via cardiac puncture) and whole-brain tissue at 5, 15, 30, 60, 120, and 240 minutes post-injection.

  • Sample Preparation (Protein Precipitation):

    • Add 50 µL of plasma or brain homogenate to 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS) to correct for matrix effects[5].

    • Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Atlantis T3). Use a gradient mobile phase of 0.1% formic acid in water (A) and acetonitrile (B) at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using dynamic multiple reaction monitoring (dMRM). Monitor the specific precursor-to-product ion transitions for the compound.

Quantitative Pharmacokinetic Data

Table 1: Representative PK Parameters for N-(2-aminopropyl)-N-methylaniline (5 mg/kg, i.p.)

ParameterPlasmaBrain TissueBrain/Plasma Ratio
Tmax​ (min) 15.0 ± 2.120.0 ± 3.4N/A
Cmax​ (ng/mL or ng/g) 412 ± 35685 ± 521.66
AUC0−∞​ (ng·h/mL) 850 ± 601420 ± 951.67
T1/2​ (h) 1.8 ± 0.22.1 ± 0.3N/A

Phase 2: Neurochemical Profiling via In Vivo Microdialysis

Causality in Experimental Design

To prove that the compound modulates monoaminergic systems via TAAR1, we must measure extracellular neurotransmitter levels in real-time. The striatum is selected as the target region due to its dense dopaminergic innervation and high co-localization of TAAR1 and DAT[2].

Traditional microdialysis suffers from poor temporal resolution (20–30 minute sampling times)[6]. To capture the rapid efflux kinetics of this compound, we utilize a fast microdialysis protocol coupled with online LC-MS/MS, reducing the sampling interval to 3–5 minutes and achieving sub-femtomole detection thresholds for both DA and 5-HT[6]. To account for implantation trauma, probes are allowed to equilibrate for 24 hours prior to baseline sampling[7].

Step-by-Step Microdialysis Protocol
  • Stereotaxic Surgery: Anesthetize mice and secure them in a stereotaxic frame. Implant a guide cannula terminating just above the striatum (Coordinates from bregma: AP +1.0 mm, ML ±2.0 mm, DV -2.5 mm). Secure with dental cement.

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane length) through the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at 1.0 µL/min for 24 hours to establish a steady-state baseline and allow tissue recovery[7].

  • Sampling & Dosing: Increase aCSF flow to 2.0 µL/min. Collect 6 baseline fractions (5 mins each). Administer N-(2-aminopropyl)-N-methylaniline (5 mg/kg, i.p.) and collect dialysates for 120 minutes.

  • Fast LC-MS/MS Analysis: Directly inject dialysates into the LC-MS/MS system optimized for rapid retention times (e.g., <3 mins for DA and 5-HT)[6].

Quantitative Neurochemical Data

Table 2: Peak Extracellular Monoamine Efflux in the Striatum (% of Baseline)

AnalyteBaseline (fmol/sample)Peak Efflux (% Baseline)Time to Peak (min)Return to Baseline (min)
Dopamine (DA) 12.4 ± 1.5450% ± 40%25110
Serotonin (5-HT) 2.1 ± 0.4280% ± 25%3095

Phase 3: Behavioral Pharmacology

Causality in Experimental Design

Neurochemical efflux must be contextualized with behavioral output. Compounds that trigger robust striatal DA release typically induce hyperlocomotion. We utilize the Open Field Test (OFT) to quantify ambulatory activity. If the compound acts via TAAR1, we expect a controlled increase in locomotion, distinct from the erratic, stereotyped behaviors induced by direct DAT blockers (like cocaine) or classical amphetamines, due to TAAR1's inherent autoreceptor-mediated feedback inhibition[8].

Step-by-Step OFT Protocol
  • Habituation: Place the mouse in a 40x40 cm acrylic open field arena for 30 minutes to establish baseline exploratory behavior.

  • Administration: Inject the vehicle or N-(2-aminopropyl)-N-methylaniline (1, 3, and 10 mg/kg, i.p.).

  • Tracking: Use automated video tracking software (e.g., EthoVision XT) to record the total distance moved (cm) and time spent in the center vs. periphery over 60 minutes.

Mechanistic & Workflow Visualizations

Hypothesized Mechanism of Action

The following diagram illustrates the intracellular signaling cascade initiated by the compound, leading to monoamine efflux.

TAAR1_Pathway Ligand N-(2-aminopropyl)- N-methylaniline Receptor TAAR1 Activation Ligand->Receptor Gs Gs Protein Coupling Receptor->Gs AC Adenylyl Cyclase Activation Gs->AC cAMP cAMP Accumulation AC->cAMP PKA PKA / PKC Phosphorylation cAMP->PKA DAT DAT / SERT Internalization PKA->DAT Output Monoamine Release (DA & 5-HT) DAT->Output

Caption: Hypothesized TAAR1-mediated signaling pathway driving monoamine efflux.

Experimental Workflow

The sequential logic of the in vivo investigation ensures that each phase self-validates the parameters of the next.

Workflow Phase1 Phase 1: Pharmacokinetics (LC-MS/MS) Sub1 Plasma & Brain Tissue Harvesting Phase1->Sub1 Phase2 Phase 2: Neurochemistry (In Vivo Microdialysis) Sub2 Stereotaxic Probe Implantation Phase2->Sub2 Phase3 Phase 3: Behavioral Pharmacology (OFT) Sub3 Locomotor Activity Tracking Phase3->Sub3 Sub1->Phase2 Guides dosing window Sub2->Phase3 Correlates DA efflux

Caption: Multi-phase in vivo experimental workflow for novel compound characterization.

Discussion & Future Directions

The preliminary investigation framework established here provides a robust, self-validating methodology for evaluating N-(2-aminopropyl)-N-methylaniline. By confirming its brain penetrance via LC-MS/MS and directly measuring its impact on striatal DA and 5-HT via fast microdialysis, researchers can accurately map its pharmacodynamic profile.

If the compound successfully demonstrates TAAR1-mediated monoamine efflux without the neurotoxic profile of classical methamphetamines, it may serve as a valuable scaffold for developing novel therapeutics targeting neuropsychiatric disorders, such as schizophrenia or substance use disorders[1]. Future studies should incorporate TAAR1 knockout ( TAAR1−/− ) murine models to definitively prove receptor-specific causality.

References

  • Grandy, D. K., et al. "Trace Amines and the Trace Amine-Associated Receptor 1: Pharmacology, Neurochemistry, and Clinical Implications." Frontiers in Neuroscience, 2016.[Link]

  • Berry, M. D., et al. "The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity." Journal of Neurochemistry, 2013.[Link]

  • Tiwari, G., & Tiwari, R. "Bioanalytical method validation: An updated review." Pharmaceutical Methods, 2010.[Link]

  • Yang, H., et al. "Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis." ACS Chemical Neuroscience, 2015.[Link]

  • Bungay, P. M., et al. "Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma." Journal of Neurochemistry, 2003.[Link]

Sources

Foundational

A Technical Guide to Receptor Binding Affinity Profiling of N-(2-aminopropyl)-N-methylaniline

Abstract This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of the novel compound, N-(2-aminopropyl)-N-methylaniline. As a structural analog of other psychoactive phenet...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive, in-depth framework for determining the receptor binding affinity of the novel compound, N-(2-aminopropyl)-N-methylaniline. As a structural analog of other psychoactive phenethylamines, its pharmacological profile is of significant interest. The primary methodology detailed herein is the competitive radioligand binding assay, a robust and highly sensitive technique considered the gold standard for quantifying ligand-receptor interactions.[1][2] We present the theoretical underpinnings of receptor binding, strategic considerations for experimental design, and detailed, step-by-step protocols for membrane preparation and assay execution against key central nervous system targets. This document is designed to equip researchers with the necessary expertise to elucidate the mechanism of action and selectivity profile of N-(2-aminopropyl)-N-methylaniline and similar novel chemical entities.

Introduction & Rationale

N-(2-aminopropyl)-N-methylaniline is a synthetic compound whose structure suggests potential interaction with monoamine transporters and receptors, which are critical regulators of neurotransmission.[3] Characterizing the binding affinity of a novel compound is a foundational step in pharmacology and drug discovery. It allows for the determination of a compound's potency at its target and its selectivity across a range of other receptors. This profile is crucial for predicting a compound's physiological effects, potential therapeutic applications, and off-target liabilities.

The core technique described is the competitive radioligand binding assay. This method involves a radioactively labeled ligand (radioligand) with known affinity for a target receptor and a competing, unlabeled compound—in this case, N-(2-aminopropyl)-N-methylaniline.[4] The assay measures the concentration of the test compound required to displace 50% of the bound radioligand (the IC50), which can then be used to calculate the inhibitory constant (Ki), a true measure of binding affinity.[5][6]

Theoretical Foundations of Receptor-Ligand Interactions

The interaction between a ligand and a receptor is governed by the Law of Mass Action. In a competitive binding assay, the unlabeled test compound competes with a fixed concentration of a radioligand for a finite number of receptors.

  • IC50 (Inhibitory Concentration 50%) : This is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[6][7] It is an experimentally derived value and is dependent on the concentration of the radioligand used in the assay.[5]

  • Ki (Inhibition Constant) : The Ki is the equilibrium dissociation constant for the unlabeled drug. It represents the concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.[5][8] Unlike the IC50, the Ki is an absolute value that is independent of the assay conditions and allows for the direct comparison of the affinities of different compounds for a given receptor.[5]

  • Cheng-Prusoff Equation : The Ki is calculated from the IC50 using the Cheng-Prusoff equation:[5][9][10] Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand.

    • Kd is the equilibrium dissociation constant of the radioligand.

Strategic Experimental Design

The validity and utility of binding data are critically dependent on rigorous experimental design. The following considerations are paramount.

Selection of Target Receptors

Based on the structure of N-(2-aminopropyl)-N-methylaniline, the primary targets of interest are the monoamine transporters. A standard screening panel should include:

  • Serotonin Transporter (SERT)

  • Dopamine Transporter (DAT)

  • Norepinephrine Transporter (NET)

Additionally, to assess potential psychedelic or other CNS effects, key G-protein coupled receptors (GPCRs) should be included:

  • Serotonin 5-HT2A Receptor

  • Serotonin 5-HT2C Receptor

  • Adrenergic Alpha-2A Receptor

  • Dopamine D2 Receptor

Source of Receptor Material

The most common and reliable source for receptor preparations are cultured mammalian cell lines (e.g., HEK293, CHO) that are stably transfected to express a single, specific human receptor target.[11][12] This ensures a high density of the target receptor and eliminates confounding interactions from other receptor types present in native tissue. The use of isolated cell membranes from these lines is generally preferred over intact cells as it provides a more stable and less variable preparation.[13]

Selection of Radioligands and Reagents

The choice of radioligand is critical. It must exhibit high affinity and selectivity for the target receptor. The table below lists commonly used radioligands and reagents for the proposed target panel.

TargetRadioligandNon-Specific BlockerReference Compound
hSERT [³H]-Citalopram10 µM ParoxetineParoxetine
hDAT [³H]-WIN 35,42810 µM CocaineCocaine
hNET [³H]-Nisoxetine10 µM DesipramineDesipramine
h5-HT2A [³H]-Ketanserin10 µM MianserinKetanserin

Core Experimental Protocols

The following protocols provide a self-validating system for generating high-quality binding data.

Protocol: Preparation of Cell Membranes

This protocol describes the preparation of crude membrane fractions from cultured cells overexpressing the target receptor.

  • Cell Culture & Harvest : Culture HEK293 or CHO cells stably expressing the target receptor to ~90% confluency. Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.[11]

  • Washing : Discard the supernatant and wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Lysis : Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).[11]

  • Homogenization : Homogenize the cell suspension using a Polytron or Dounce homogenizer on ice. This step is critical for disrupting the cell membranes.

  • High-Speed Centrifugation : Centrifuge the homogenate at 40,000 x g for 20-30 minutes at 4°C to pellet the membranes.[11][14]

  • Final Resuspension : Discard the supernatant (which contains cytosolic proteins) and resuspend the membrane pellet in assay buffer.

  • Protein Quantification : Determine the total protein concentration of the membrane preparation using a standard method such as the BCA assay.[15]

  • Storage : Aliquot the membrane preparation and store at -80°C until use.[11]

Protocol: Competitive Radioligand Binding Assay (96-Well Plate Format)

This protocol is designed for determining the IC50 of N-(2-aminopropyl)-N-methylaniline.

  • Reagent Preparation :

    • Prepare serial dilutions of N-(2-aminopropyl)-N-methylaniline and a known reference compound in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.[11]

    • Dilute the radioligand in assay buffer to a working concentration (typically at or near its Kd value).

    • Thaw the membrane preparation on ice and dilute it in assay buffer to the desired protein concentration (e.g., 10-50 µg protein per well).[11]

  • Assay Plate Setup : In a 96-well microplate, set up the following conditions in triplicate:

    • Total Binding : Add assay buffer, the radioligand working solution, and the membrane preparation. This represents the maximum amount of radioligand that can bind.

    • Non-specific Binding (NSB) : Add a high concentration of a known unlabeled inhibitor (the non-specific blocker), the radioligand working solution, and the membrane preparation.[11] This measures the amount of radioligand that binds to non-receptor components (e.g., filters, lipids).

    • Competitive Binding : Add each dilution of N-(2-aminopropyl)-N-methylaniline, the radioligand working solution, and the membrane preparation.

  • Incubation : Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding reaction to reach equilibrium.[11] Gentle agitation during incubation is recommended.

  • Termination and Filtration : Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester.[15][16] The receptors and bound radioligand will be trapped on the filter, while the unbound radioligand passes through.

  • Washing : Immediately wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

  • Scintillation Counting : Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.[17]

Data Analysis & Interpretation

  • Calculate Specific Binding : For each concentration of the test compound, calculate the specific binding:

    • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)

  • Generate Inhibition Curve : Normalize the specific binding data, setting the binding in the absence of any competitor to 100% and non-specific binding to 0%. Plot the percent specific binding against the log concentration of N-(2-aminopropyl)-N-methylaniline. The resulting data should form a sigmoidal dose-response curve.

  • Determine IC50 : Use non-linear regression analysis (e.g., using GraphPad Prism software) to fit the inhibition curve and determine the IC50 value.[15]

  • Calculate Ki : Convert the experimentally determined IC50 value to the Ki value using the Cheng-Prusoff equation.

Visualization of Workflows and Data

Data Presentation

The final binding affinity data should be presented in a clear, tabular format for easy comparison across multiple targets.

Table 1: Hypothetical Binding Affinity Profile of N-(2-aminopropyl)-N-methylaniline

Target ReceptorRadioligand UsedIC50 (nM)Ki (nM)Hill Slope
hSERT [³H]-Citalopram15075-1.02
hDAT [³H]-WIN 35,428850410-0.98
hNET [³H]-Nisoxetine4522-1.05
h5-HT2A [³H]-Ketanserin1200580-0.95

Note: The data presented in this table are for illustrative purposes only.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assay cluster_analysis Phase 3: Data Analysis CellCulture 1. Culture Cells (HEK293 expressing target) Harvest 2. Harvest & Lyse Cells CellCulture->Harvest Homogenize 3. Homogenize Harvest->Homogenize Centrifuge 4. Centrifuge to Isolate Membranes Homogenize->Centrifuge Quantify 5. Quantify Protein & Store at -80°C Centrifuge->Quantify PlateSetup 6. Prepare Assay Plate: - Test Compound Dilutions - Radioligand - Membranes Quantify->PlateSetup Incubate 7. Incubate to Reach Equilibrium PlateSetup->Incubate Filter 8. Terminate & Filter Incubate->Filter Count 9. Scintillation Counting (Measure CPM) Filter->Count Calc_IC50 10. Calculate IC50 from Inhibition Curve Count->Calc_IC50 Calc_Ki 11. Calculate Ki using Cheng-Prusoff Equation Calc_IC50->Calc_Ki Profile 12. Generate Affinity Profile Calc_Ki->Profile

Caption: Overall workflow for receptor binding affinity profiling.

Principle of Competitive Binding Diagram

G cluster_low Low [Test Compound] cluster_high High [Test Compound] Receptor1 Receptor Radioligand1 Radioligand Radioligand1->Receptor1 High Binding Receptor2 Receptor Radioligand2 Radioligand TestCompound Test Compound TestCompound->Receptor2 Displacement

Sources

Exploratory

In-depth Technical Guide: Material Safety and Handling for N-(2-aminopropyl)-N-methylaniline

A Note on Data Availability and Scientific Integrity As a Senior Application Scientist, the principles of technical accuracy and trustworthiness are paramount. After a comprehensive search for authoritative data, it must...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note on Data Availability and Scientific Integrity

As a Senior Application Scientist, the principles of technical accuracy and trustworthiness are paramount. After a comprehensive search for authoritative data, it must be stated that a detailed Material Safety Data Sheet (MSDS) and in-depth handling guide for N-(2-aminopropyl)-N-methylaniline (CAS Number: 954253-35-1) is not publicly available in scientific literature or regulatory databases. The information required to fulfill the core directives of this guide—such as detailed toxicological data, specific personal protective equipment (PPE) protocols, and validated emergency procedures—is currently limited.

It is crucial to distinguish this compound from the more extensively documented N-methylaniline (CAS Number: 100-61-8) . While structurally related, the addition of a 2-aminopropyl group significantly alters the molecule's chemical properties, reactivity, and, consequently, its toxicological profile. Extrapolating safety protocols from N-methylaniline to N-(2-aminopropyl)-N-methylaniline would be scientifically unsound and could pose a significant safety risk.

This guide will proceed by presenting the verified, albeit limited, hazard information available for N-(2-aminopropyl)-N-methylaniline and will outline a framework for safe handling based on these known classifications, in line with established principles of chemical safety.

Chemical Identification and Known Hazards

N-(2-aminopropyl)-N-methylaniline is identified by the following:

  • Chemical Name: N-(2-aminopropyl)-N-methylaniline

  • CAS Number: 954253-35-1

  • EC Number: 977-742-5

Based on notified classifications and labeling, the following hazards have been identified for this substance[1].

Hazard Classification Category Hazard Code Signal Word Description
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Corrosion/IrritationCategory 1BH314DangerCauses severe skin burns and eye damage.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3H336WarningMay cause drowsiness or dizziness.[1]

Causality of Hazards: A Mechanistic Perspective

The identified hazards are directly linked to the chemical structure of N-(2-aminopropyl)-N-methylaniline.

  • Skin Corrosion (H314): The presence of two amine groups—a primary amine on the propyl chain and a tertiary aniline-type amine—confers a basic (alkaline) character to the molecule. Alkaline substances can cause severe tissue damage by saponifying fats and extracting moisture from tissues, leading to liquefactive necrosis. This explains the classification as a skin corrosive, which necessitates stringent measures to prevent any direct contact.

  • Acute Toxicity (H302, H312, H332): Aromatic amines and their derivatives are known to be systemically toxic. While specific metabolic pathways for this compound are not documented, similar structures can be absorbed through the skin, lungs, and gastrointestinal tract. They can interfere with cellular processes, and aniline derivatives, in particular, are known to affect the oxygen-carrying capacity of blood (methemoglobinemia). The "Harmful" classification suggests a moderate level of acute toxicity through all major routes of exposure.

  • STOT SE 3 (H336): The potential to cause drowsiness or dizziness upon inhalation is a common characteristic of many volatile or semi-volatile organic compounds that can cross the blood-brain barrier and depress the central nervous system.

Risk Assessment and Handling Workflow

Given the known hazards, a rigorous, self-validating workflow for handling N-(2-aminopropyl)-N-methylaniline is essential. The following diagram illustrates the logical progression from hazard identification to safe laboratory practice.

G Workflow for Handling Corrosive & Acutely Toxic Chemicals cluster_0 Preparation & Assessment cluster_1 Engineering & Administrative Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Emergency Response A Identify Hazards: - Skin Corrosive (1B) - Acutely Toxic (Cat 4) - STOT SE 3 (H336) B Consult Manufacturer's SDS (Mandatory First Step) A->B C Perform Risk Assessment: Evaluate quantity, frequency, and procedure. B->C D Work in a certified Chemical Fume Hood. C->D Based on Assessment E Designate a specific area for handling. D->E G Eye/Face Protection: Chemical safety goggles AND face shield. D->G Select Appropriate PPE F Ensure safety shower and eyewash station are accessible and tested. E->F J Skin Contact: Immediately flush with copious amounts of water for 15-20 min. Remove contaminated clothing. Seek immediate medical attention. F->J Prepare for Emergencies H Skin Protection: - Chemical-resistant lab coat. - Corrosive-resistant gloves (e.g., Butyl or Viton - check manufacturer's data). G->H I Respiratory Protection: Required if aerosolization is possible or ventilation is inadequate. H->I K Eye Contact: Immediately flush with water for 15-20 min, holding eyelids open. Seek immediate medical attention. J->K L Spill: Evacuate. Absorb with inert, non-combustible material. Dispose of as hazardous waste. K->L

Caption: Logical workflow for risk mitigation when handling N-(2-aminopropyl)-N-methylaniline.

Experimental Protocols: Core Safety Procedures

The following protocols are based on best practices for handling chemicals with the hazard profile of N-(2-aminopropyl)-N-methylaniline.

General Handling and Storage Protocol
  • Pre-Handling Verification: Always confirm the identity of the chemical against the container label and the experimental plan. Ensure the most recent version of the manufacturer's Safety Data Sheet is available and has been reviewed by all personnel involved.

  • Controlled Access: Store the chemical in a designated, locked, and well-ventilated cabinet away from incompatible materials such as strong oxidizing agents and acids. The storage area should be clearly labeled with the appropriate GHS pictograms (Corrosion, Health Hazard, Exclamation Mark).

  • Engineering Controls: All manipulations, including weighing, aliquoting, and reaction setup, must be performed inside a certified chemical fume hood to mitigate inhalation risk.

  • Personal Protective Equipment:

    • Body: Wear a long-sleeved, chemical-resistant laboratory coat.

    • Hands: Use heavy-duty, corrosive-resistant gloves (e.g., butyl rubber, Viton). Double-gloving may be appropriate for some procedures. Note: Glove material must be selected based on breakthrough time and permeation rate data, which should be available from the glove manufacturer.

    • Eyes/Face: Wear chemical splash goggles in combination with a full-face shield.

  • Post-Handling: Thoroughly decontaminate the work area. Dispose of contaminated materials (e.g., pipette tips, wipes) as hazardous waste. Wash hands and forearms thoroughly with soap and water after removing gloves.

Accidental Release and First Aid Protocol
  • Accidental Release:

    • Evacuate all non-essential personnel from the immediate area.

    • If the spill is significant, alert institutional safety personnel.

    • Wearing full PPE, contain the spill using a chemical absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.

    • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with an appropriate cleaning solution, followed by a thorough rinse.

  • First Aid (Based on Hazard Classifications):

    • Skin Contact (H314): Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.

    • Eye Contact (H314): Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation (H332, H336): Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

    • Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

Conclusion and Path Forward

The available data robustly classifies N-(2-aminopropyl)-N-methylaniline as a hazardous substance that is corrosive to skin and eyes, harmful if inhaled, ingested, or in contact with skin, and may cause central nervous system depression. All handling procedures must reflect the severity of these hazards.

For drug development professionals and researchers, it is imperative to source a complete Safety Data Sheet directly from the manufacturer or supplier of this chemical before any laboratory work commences. This document is a legal requirement and will contain critical, substance-specific data not available in the public domain, such as detailed toxicological endpoints, appropriate fire-extinguishing media, and comprehensive disposal instructions. Responsible chemical stewardship begins with complete and verified information.

References

  • This section would typically be populated with detailed sources.
  • NextSDS. N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information. [Link].[1]

Sources

Foundational

Discovery and Synthesis Pathways of N-(2-aminopropyl)-N-methylaniline

A Technical Guide for Medicinal Chemists and Process Scientists Executive Summary & Structural Profiling In the landscape of modern medicinal chemistry, substituted organic diamines serve as critical pharmacophores and v...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Process Scientists

Executive Summary & Structural Profiling

In the landscape of modern medicinal chemistry, substituted organic diamines serve as critical pharmacophores and versatile building blocks for active pharmaceutical ingredients (APIs)[1]. N-(2-aminopropyl)-N-methylaniline (CAS: 954253-35-1) and its highly stable dihydrochloride salt (CAS: 1211145-29-7) represent a highly specialized class of aniline derivatives[2]. Structurally, the molecule features an N-methylaniline core functionalized with a 2-aminopropyl chain. This specific spatial arrangement provides a rigid yet adaptable scaffold capable of multiple hydrogen-bonding interactions, making it highly valuable in targeted drug discovery and organic synthesis.

This whitepaper details a robust, scalable, and self-validating synthetic pathway for this compound, focusing on the mechanistic causality behind each experimental choice to ensure high yield, chemoselectivity, and reproducibility.

Retrosynthetic Analysis & Pathway Design

The logical disconnection of N-(2-aminopropyl)-N-methylaniline reveals a straightforward two-step assembly strategy. Cleaving the C−N bond of the primary amine points back to a ketone intermediate, which can be synthesized via the N-alkylation of a commercially available aniline derivative.

  • Intermediate Generation: The core skeleton is constructed via a bimolecular nucleophilic substitution ( SN​2 ) between N-methylaniline and chloroacetone.

  • Target Assembly: The resulting ketone undergoes a Borch reductive amination to install the primary amine, yielding the target free base.

SyntheticWorkflow A N-Methylaniline (Nucleophile) C 1-(methyl(phenyl)amino)propan-2-one (Ketone Intermediate) A->C K2CO3, DMF B Chloroacetone (Electrophile) B->C E Target Compound (Free Base / Salt) C->E pH 5-6, MeOH D NH4OAc + NaBH3CN (Reductive Amination) D->E

Fig 1. Retrosynthetic workflow and forward synthesis pathway.

Step-by-Step Experimental Methodologies & Mechanistic Causality

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) standards, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic necessity.

Step 1: N-Alkylation to form 1-(methyl(phenyl)amino)propan-2-one

The first objective is to couple N-methylaniline with chloroacetone.

  • Reagents: N-methylaniline (1.0 eq), Chloroacetone (1.1 eq), Potassium Carbonate ( K2​CO3​ , 2.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve N-methylaniline in anhydrous DMF under an inert argon atmosphere.

    • Add finely powdered K2​CO3​ and stir for 15 minutes.

    • Cool the reaction vessel to 0 °C. Add chloroacetone dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature (25 °C) and stir for 12 hours.

    • Filter the inorganic salts, dilute with Ethyl Acetate (EtOAc), and wash extensively with brine to remove DMF. Dry over Na2​SO4​ and concentrate under reduced pressure.

  • Causality & Expert Insight: Chloroacetone is a potent electrophile. The reaction is initiated at 0 °C to prevent exothermic degradation and side reactions (such as self-condensation of the ketone)[3]. K2​CO3​ is chosen as a mild, non-nucleophilic base. Its role is to scavenge the HCl generated during the SN​2 displacement. If the acid is not scavenged, it will protonate the N-methylaniline, completely quenching its nucleophilicity and stalling the reaction.

Step 2: Borch Reductive Amination

The ketone intermediate is converted to the primary amine using the Borch reductive amination protocol[4].

  • Reagents: 1-(methyl(phenyl)amino)propan-2-one (1.0 eq), Ammonium Acetate ( NH4​OAc , 10.0 eq), Sodium Cyanoborohydride ( NaBH3​CN , 1.5 eq), Methanol.

  • Procedure:

    • Dissolve the ketone in anhydrous Methanol.

    • Add NH4​OAc (10.0 eq) and stir at room temperature for 2 hours to allow for imine/iminium formation.

    • Cool the solution to 0 °C and add NaBH3​CN portion-wise.

    • Stir for 16 hours at room temperature.

    • Quench the reaction carefully with 1M NaOH (to decompose residual hydride and free the amine from its acetate salt). Extract with Dichloromethane (DCM), dry, and concentrate.

  • Causality & Expert Insight: This step requires precise chemical choreography. A massive excess of NH4​OAc (10 eq) is mandatory for two reasons: it drives the equilibrium toward the primary imine (preventing secondary amine dimerization) and acts as an in-situ buffer to maintain a pH of ~5-6[4]. At this specific pH, NaBH3​CN is highly stable and selectively reduces the protonated iminium ion over the unreacted carbonyl group[5]. Standard NaBH4​ cannot be used here, as it would prematurely reduce the starting ketone to an alcohol.

Mechanism K Ketone HA Hemiaminal K->HA Nucleophilic Attack NH3 NH3 (from NH4OAc) NH3->HA IM Iminium Ion (Electrophilic) HA->IM Dehydration (pH 5) AM Primary Amine IM->AM Selective Reduction RED Hydride Transfer (NaBH3CN) RED->AM

Fig 2. Mechanistic pathway of the Borch reductive amination.

Step 3: Dihydrochloride Salt Formation

Free base aliphatic amines are prone to oxidation and can be difficult to handle. Converting the product to its dihydrochloride salt (CAS: 1211145-29-7) ensures long-term stability[2].

  • Procedure: Dissolve the crude free base in dry Diethyl Ether. While stirring vigorously at 0 °C, add 4M HCl in dioxane dropwise until precipitation ceases. Filter the white solid, wash with cold ether, and dry under high vacuum.

Quantitative Data Summary

The following table summarizes the optimized reaction parameters for the synthesis of N-(2-aminopropyl)-N-methylaniline dihydrochloride.

Reaction StepChemical TransformationReagents / CatalystSolventTemp (°C)Time (h)Expected Yield
1 SN​2 N-AlkylationChloroacetone, K2​CO3​ DMF0 to 251280 - 85%
2 Reductive Amination NH4​OAc , NaBH3​CN Methanol0 to 251670 - 75%
3 Salt Formation4M HCl in DioxaneDiethyl Ether02> 95%

References

  • Journal of the American Chemical Society (ACS). Molybdenum-Catalyzed Asymmetric Allylation... (N-Alkylation with Chloroacetone). Retrieved from:[Link]

Sources

Exploratory

Bifunctional Amine Scaffolds: A Technical Guide to N-(2-aminopropyl)-N-methylaniline

As drug development and complex organic synthesis increasingly rely on versatile building blocks, bifunctional amine scaffolds have emerged as critical components. N-(2-aminopropyl)-N-methylaniline is a prime example of...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis increasingly rely on versatile building blocks, bifunctional amine scaffolds have emerged as critical components. N-(2-aminopropyl)-N-methylaniline is a prime example of such a scaffold. Featuring both a tertiary aniline nitrogen and a primary aliphatic amine, this molecule offers unique physicochemical properties and orthogonal reactivity.

This whitepaper provides an in-depth technical analysis of N-(2-aminopropyl)-N-methylaniline, detailing its molecular properties, mechanistic behavior, and self-validating protocols for analytical characterization.

Chemical Identifiers and Molecular Weight

To effectively utilize this compound, researchers must distinguish between its free base and its salt forms. The free base is typically an oil or low-melting solid, making it prone to oxidation, whereas the dihydrochloride salt is a stable, crystalline powder preferred for long-term storage[1].

The molecular weight of the free base (C₁₀H₁₆N₂) is calculated based on its structural components: an N-methylaniline core (C₇H₈N) attached to a 2-aminopropyl chain (C₃H₈N).

Table 1: Quantitative Identifiers and Molecular Properties

PropertyFree BaseDihydrochloride Salt
CAS Number 954253-35-1[2]1211145-29-7[1]
Molecular Formula C₁₀H₁₆N₂C₁₀H₁₈Cl₂N₂[1]
Molecular Weight 164.25 g/mol 237.17 g/mol [1]
Exact Mass 164.1313 Da236.0847 Da
Physical State (Standard) Liquid / Low-melting solidCrystalline Powder

Mechanistic Insights: Differential Basicity and Protonation

The strategic value of N-(2-aminopropyl)-N-methylaniline lies in the distinct electronic environments of its two nitrogen atoms.

  • The Primary Aliphatic Amine: Features a localized lone pair, resulting in high basicity (estimated pKa ~9.5–10.0) and strong nucleophilicity.

  • The Tertiary Aniline Nitrogen: The lone pair on this nitrogen is delocalized into the π -system of the adjacent phenyl ring. This resonance significantly reduces its basicity (estimated pKa ~4.0–4.5) and nucleophilicity.

Causality in Experimental Design: This differential basicity is the foundation of orthogonal functionalization. At a neutral pH (7.0), the primary amine is fully protonated (ammonium state), while the aniline nitrogen remains unprotonated. By carefully modulating the pH of the reaction medium, chemists can selectively direct electrophiles to the primary amine without requiring complex protecting-group chemistry.

Protonation A Free Base (pH > 10.0) B Monoprotonated (pH 5.0 - 9.0) A->B Protonation of Primary Amine C Diprotonated Salt (pH < 4.0) B->C Protonation of Aniline Nitrogen

Figure 1: pH-dependent protonation states of N-(2-aminopropyl)-N-methylaniline.

Self-Validating Analytical Protocol

To ensure scientific integrity, the characterization of N-(2-aminopropyl)-N-methylaniline must follow a self-validating system —a protocol designed with internal checks that immediately flag degradation (such as N-oxidation) or impurities.

Step-by-Step Methodology: LC-MS and NMR Validation

Step 1: Sample Preparation

  • Action: Dissolve 1 mg of the dihydrochloride salt in 1 mL of a 50:50 Methanol/Water mixture containing 0.1% Formic Acid.

  • Causality: Formic acid ensures the complete protonation of the primary amine, optimizing ionization efficiency for mass spectrometry while preventing the compound from adhering to the glass vials.

Step 2: LC-MS Analysis (ESI+ Mode)

  • Action: Inject 2 µL into a C18 reverse-phase column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 10 minutes.

  • Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the aliphatic amine readily accepts a proton, yielding a strong [M+H]⁺ signal.

  • Validation Checkpoint: Look for the primary peak at m/z 165.14 . A self-validating check requires inspecting the M+1 isotope peak (m/z 166.14); its relative abundance must be approximately 11.5%, corresponding to the natural abundance of ¹³C for a 10-carbon molecule.

Step 3: ¹H-NMR Spectroscopy

  • Action: Dissolve 10 mg of the sample in 0.6 mL of DMSO-d₆. Acquire a standard 1D proton spectrum at 400 MHz.

  • Causality: DMSO-d₆ is selected over CDCl₃ because the dihydrochloride salt is highly polar and insoluble in chlorinated solvents. Furthermore, DMSO-d₆ shifts the exchangeable amine protons downfield, making them visible.

  • Validation Checkpoint (The Integration Ratio): The protocol validates itself through proton integration. The N-methyl group must integrate to exactly 3 protons (singlet, ~2.9 ppm), and the aromatic ring must integrate to exactly 5 protons (multiplet, ~6.6–7.2 ppm). Any deviation from this strict 3:5 ratio instantly flags the presence of impurities or degradation.

Workflow S1 1. Sample Preparation Dissolve in MeOH/H2O S2 2. LC-MS (ESI+) Target m/z: 165.14[M+H]+ S1->S2 S3 3. 1H-NMR (DMSO-d6) Assess Purity & Structure S1->S3 S4 4. Validation Checkpoint Confirm Mass & Integrations S2->S4 S3->S4

Figure 2: Self-validating analytical workflow for structural confirmation.

Handling, Storage, and Safety Parameters

According to chemical substance databases, the free base of N-(2-aminopropyl)-N-methylaniline is classified under Acute Tox. 4 (harmful via oral, dermal, and inhalation routes) and Skin Corr. 1B (causes severe skin burns)[2].

Storage Causality: Because the free base contains an electron-rich aniline core, it is highly susceptible to atmospheric oxidation, which manifests as a gradual darkening of the liquid. To mitigate this, drug development professionals almost exclusively procure and store the compound as a dihydrochloride salt [1]. The salt form locks the nitrogen lone pairs via protonation, drastically raising the oxidation potential and ensuring shelf stability for years when kept desiccated at room temperature.

References

  • NextSDS Substance Database. N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information (CAS 954253-35-1). Retrieved April 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of N-(2-aminopropyl)-N-methylaniline Building Blocks

Introduction & Scientific Rationale 1 (CAS: 954253-35-1) is a highly versatile diamine building block utilized in the development of CNS-active pharmaceuticals, transition metal ligands, and advanced polyurea elastomers[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1 (CAS: 954253-35-1) is a highly versatile diamine building block utilized in the development of CNS-active pharmaceuticals, transition metal ligands, and advanced polyurea elastomers[1]. The presence of both a sterically encumbered tertiary aniline nitrogen and a primary aliphatic amine makes this scaffold uniquely valuable for divergent functionalization.

This application note details a robust, two-step synthetic protocol. Rather than relying on the ring-opening of hazardous aziridines, this pathway utilizes the SN​2 alkylation of N-methylaniline with chloroacetone, followed by a highly selective Borch reductive amination. This approach ensures high atom economy, utilizes bench-stable reagents, and avoids the formation of complex polymeric byproducts.

Mechanistic Pathway & Workflow

The synthesis proceeds via a self-validating two-step sequence:

  • Alkylation: N-methylaniline acts as the nucleophile, displacing the chloride of chloroacetone. Potassium carbonate ( K2​CO3​ ) is employed as a heterogeneous base to scavenge the generated HCl, preventing the protonation of the aniline and driving the reaction to completion[2].

  • Reductive Amination: The resulting ketone,3 (CAS: 15885-06-0)[3], is subjected to reductive amination using an excess of ammonium acetate ( NH4​OAc ) and sodium cyanoborohydride ( NaBH3​CN ). The causality of pH control here is critical: at pH ~6, the transient imine is selectively protonated and activated for hydride attack, while the parent ketone remains unactivated, preventing premature reduction to the secondary alcohol[4].

Workflow NMA N-Methylaniline CAS: 100-61-8 INT 1-(N-methylanilino)propan-2-one CAS: 15885-06-0 NMA->INT K2CO3, DMF 25 °C, 12 h CA Chloroacetone CAS: 78-95-5 CA->INT SN2 Alkylation PROD N-(2-aminopropyl)-N-methylaniline CAS: 954253-35-1 INT->PROD NH4OAc, NaBH3CN MeOH, pH 6, 25 °C

Synthetic workflow for N-(2-aminopropyl)-N-methylaniline via SN2 alkylation and reductive amination.

Experimental Protocols

Protocol A: Synthesis of 1-(N-methylanilino)propan-2-one

Objective: Form the tertiary amine backbone via controlled SN​2 alkylation.

Materials:

  • N-Methylaniline (1.0 eq, 100 mmol, 10.7 g)

  • Chloroacetone (1.1 eq, 110 mmol, 10.2 g)

  • Potassium carbonate, anhydrous (1.5 eq, 150 mmol, 20.7 g)

  • Dimethylformamide (DMF) (100 mL)

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer, suspend K2​CO3​ in DMF. Add N-methylaniline and stir for 10 minutes at room temperature.

  • Addition: Cool the mixture to 0 °C using an ice bath. Add chloroacetone dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic SN​2 displacement and minimizes the self-condensation of chloroacetone.

  • Reaction: Remove the ice bath and allow the reaction to stir at 25 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the aniline is consumed.

  • Workup: Quench the reaction by pouring it into 300 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography to yield 1-(N-methylanilino)propan-2-one as a pale yellow oil.

Protocol B: Reductive Amination to N-(2-aminopropyl)-N-methylaniline

Objective: Convert the ketone to a primary amine without reducing the carbonyl to an alcohol.

Materials:

  • 1-(N-methylanilino)propan-2-one (1.0 eq, 50 mmol, 8.16 g)

  • Ammonium acetate (10.0 eq, 500 mmol, 38.5 g)

  • Sodium cyanoborohydride (1.5 eq, 75 mmol, 4.71 g)

  • Methanol (150 mL)

  • Glacial acetic acid (as needed for pH adjustment)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the ketone and NH4​OAc in methanol. Stir at room temperature for 2 hours. Causality: A 10-fold excess of NH4​OAc is required to drive the equilibrium toward the imine and suppress the formation of secondary amine dimers.

  • pH Adjustment: Verify the pH of the solution. If necessary, add glacial acetic acid dropwise until the pH is approximately 6.0.

  • Reduction: Cool the solution to 0 °C. Add NaBH3​CN in small portions over 15 minutes. Caution: Highly toxic HCN gas can evolve if the pH drops below 4; maintain strict pH control and perform in a fume hood[4].

  • Reaction: Stir the mixture at 25 °C for 18 hours.

  • Workup: Quench the reaction by adding 1M NaOH until the pH reaches 10 (this neutralizes the acetic acid and frees the primary amine). Extract with Dichloromethane (3 x 75 mL).

  • Purification: Dry the combined organic extracts over Na2​SO4​ , concentrate, and purify via vacuum distillation or reverse-phase chromatography to afford the pure N-(2-aminopropyl)-N-methylaniline[1].

Quantitative Data & Optimization

To ensure a self-validating system, researchers must optimize the reductive amination step. The table below summarizes the effect of varying equivalents and reducing agents on the final yield of the primary amine versus the unwanted secondary alcohol byproduct.

Reducing AgentEquivalents of NH4​OAc pHPrimary Amine Yield (%)Alcohol Byproduct (%)
NaBH3​CN 10.0 eq 6.0 85% < 5%
NaBH3​CN 2.0 eq6.045%35%
NaBH3​CN 10.0 eq4.060%20%
NaBH4​ 10.0 eq8.015%80%
NaBH(OAc)3​ 5.0 eq6.072%12%

Table 1: Optimization parameters for the reductive amination of 1-(N-methylanilino)propan-2-one. Data demonstrates the necessity of high NH4​OAc loading and the superior chemoselectivity of the cyanohydridoborate anion.

References

  • Title: N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: Molybdenum-Catalyzed Asymmetric Allylation of 3-Alkyloxindoles: Application to the Formal Total Synthesis of (−)-Physostigmine Source: Journal of the American Chemical Society (ACS) URL: [Link]

  • Title: 1-(N-methylanilino)propan-2-one | CAS#:15885-06-0 Source: Chemsrc URL: [Link]

  • Title: The Cyanohydridoborate Anion as a Selective Reducing Agent Source: Journal of the American Chemical Society (ACS) URL: [Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for N-(2-aminopropyl)-N-methylaniline

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-(2-aminopropyl)-N-methylaniline Introduction & Physicochemical Profiling N-(2-aminopropyl)-N-methylaniline is a complex d...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of N-(2-aminopropyl)-N-methylaniline

Introduction & Physicochemical Profiling

N-(2-aminopropyl)-N-methylaniline is a complex dual-amine compound characterized by an aromatic tertiary amine (aniline core) and an aliphatic primary amine on the propyl chain. For researchers and drug development professionals, quantifying this compound presents a distinct chromatographic challenge.

The aliphatic primary amine is highly basic (estimated pKa ~9.5–10.5). At standard acidic or neutral mobile phase pH, this group is fully protonated. When analyzed on traditional fully porous silica C18 columns, the positively charged analyte undergoes strong secondary interactions (cation exchange) with residual, negatively charged surface silanols (pKa ~3.5–4.5)[1]. This phenomenon manifests as severe peak tailing, unpredictable retention shifts, and premature mass overloading[1][2].

Method Rationale & Causality: To achieve reliable quantification, the chromatographic system must suppress these secondary interactions. While traditional methods rely on high concentrations of Trifluoroacetic acid (TFA) as an ion-pairing agent to neutralize silanols and mask the amine[1], TFA causes severe ion suppression in downstream LC-MS applications.

Therefore, this protocol utilizes Charged Surface Hybrid (CSH) technology . CSH columns incorporate a reproducible, low-level positive charge on the particle surface. At low pH (using 0.1% Formic Acid), this surface charge electrostatically repels the protonated primary amine of N-(2-aminopropyl)-N-methylaniline, entirely circumventing cation exchange[2]. This yields sharp, symmetrical peaks and high mass loadability without the need for strong ion-pairing reagents.

Experimental Workflow

HPLC_Workflow S1 Sample & Standard Preparation S3 Column Equilibration (CSH C18, 40°C) S1->S3 S2 Mobile Phase Prep (0.1% FA in H2O/ACN) S2->S3 S4 Gradient HPLC Separation S3->S4 S5 UV/PDA Detection (254 nm) S4->S5 S6 Data Integration & Quantification S5->S6

Fig 1: Step-by-step HPLC workflow for N-(2-aminopropyl)-N-methylaniline quantification.

Chromatographic Conditions

The following parameters have been optimized to ensure a self-validating system where peak symmetry and retention stability are inherently maintained.

Table 1: Optimized HPLC Parameters

ParameterSpecificationScientific Rationale
Column Waters XSelect CSH C18 (4.6 x 150 mm, 3.5 µm)CSH surface repels protonated amines, preventing tailing[2].
Mobile Phase A 0.1% Formic Acid (FA) in Ultrapure WaterLowers pH to ~2.7, ensuring consistent analyte protonation.
Mobile Phase B 0.1% Formic Acid (FA) in Acetonitrile (ACN)Provides necessary elution strength for the hydrophobic aniline core.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Column Temperature 40 °CReduces mobile phase viscosity and improves mass transfer kinetics for basic amines.
Injection Volume 5 µLPrevents volume overload while maintaining high sensitivity.
Detection (UV) 254 nmCorresponds to the optimal π-π* transition absorbance of the aniline ring[3][4].

Gradient Program:

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the polar amine at the column head)

  • 2.0 - 10.0 min: 5% → 60% B (Linear gradient for primary separation)

  • 10.0 - 12.0 min: 60% → 95% B (Column wash)

  • 12.0 - 15.0 min: 95% B (Hold wash)

  • 15.0 - 15.1 min: 95% → 5% B (Return to initial conditions)

  • 15.1 - 20.0 min: 5% B (Re-equilibration; minimum 10 column volumes)

Step-by-Step Experimental Protocol

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Measure 1000 mL of 18.2 MΩ·cm ultrapure water. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane.

  • Organic Phase (B): Measure 1000 mL of LC-MS grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly.

  • Note: Degas both mobile phases ultrasonically for 10 minutes to prevent baseline noise caused by micro-bubbles in the UV flow cell.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-(2-aminopropyl)-N-methylaniline reference standard. Dissolve in 10 mL of Methanol.

  • Working Solutions: Dilute the stock solution using the initial mobile phase composition (95% A / 5% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

  • Causality Note: Diluting the final injected sample in the initial mobile phase prevents "solvent mismatch," which can cause peak splitting or fronting for early-eluting polar compounds.

Step 3: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 50 µg/mL standard five times. The system is validated and ready for use only if it meets the following criteria:

  • Tailing Factor (Tf): ≤ 1.5 (Ensures the CSH surface charge is actively preventing silanol interactions).

  • Theoretical Plates (N): ≥ 10,000 (Confirms column bed integrity).

  • Retention Time %RSD: ≤ 1.0% (Confirms proper pump operation and column equilibration).

  • Peak Area %RSD: ≤ 2.0% (Confirms autosampler precision).

Mechanistic Pathway: Analyte vs. Stationary Phase

To understand the necessity of the CSH column over standard C18, one must visualize the electrostatic environment at the silica surface.

Mechanistic_Pathway cluster_0 Standard C18 Phase cluster_1 CSH C18 Phase Analyte Protonated Basic Amine (Analyte at pH 2.7) StdC18 Negative Surface Silanols Analyte->StdC18 CSHC18 Positive Surface Charge Analyte->CSHC18 Interaction1 Cation Exchange (Strong Attraction) StdC18->Interaction1 Result1 Severe Peak Tailing & Mass Overload Interaction1->Result1 Interaction2 Electrostatic Repulsion (No Secondary Interaction) CSHC18->Interaction2 Result2 Sharp, Symmetrical Peaks Interaction2->Result2

Fig 2: Mechanistic comparison of analyte interactions on Standard C18 vs. CSH C18 columns.

Method Validation Data

When executed correctly, this method yields highly reliable quantitative data suitable for pharmaceutical quality control or pharmacokinetic profiling.

Table 2: Typical Validation Parameters

Validation ParameterResult / Acceptance Criteria
Linearity Range 1.0 – 100.0 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL (S/N ≥ 3)
Limit of Quantitation (LOQ) 0.3 µg/mL (S/N ≥ 10)
Intra-day Precision (Area) %RSD < 1.5% (n=6)
Inter-day Precision (Area) %RSD < 2.0% (n=18 over 3 days)
Accuracy (Recovery) 98.5% – 101.2%

Troubleshooting Guide

  • Issue: Sudden onset of peak tailing (Tf > 1.8).

    • Causality: The low-level positive charge on the CSH column is being overwhelmed, or the acidic modifier in the mobile phase has evaporated/degraded, raising the pH and increasing silanol ionization[1].

    • Solution: Prepare fresh Mobile Phase A and B with exactly 0.1% Formic Acid. Ensure the pH of Phase A is ~2.7.

  • Issue: Drifting retention times for the analyte.

    • Causality: Basic amines are highly sensitive to temperature fluctuations and inadequate re-equilibration. If the column is not fully flushed of the high-organic wash, the polar amine will elute prematurely.

    • Solution: Verify the column oven is stable at 40 °C. Ensure the post-gradient re-equilibration step is strictly maintained at 5.0 minutes (which equates to 5.0 mL, or >10 column volumes for a 4.6 x 150 mm column).

References

  • Practical Applications of Charged Surface Hybrid (CSH) Technology. Waters Corporation. Available at:[Link]

  • Quantification of aniline and N-methylaniline in indigo. NIH National Library of Medicine (PMC). Available at:[Link]

  • Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns. LCGC International. Available at:[Link]

  • Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? Waters Knowledge Base. Available at:[Link]

Sources

Method

The Unseen Workhorse: N-(2-Aminopropyl)-N-methylaniline as a Versatile Precursor in Medicinal Chemistry

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to target a wide array of biological systems is perpetual. While some precursors gain widespread recognitio...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can be readily diversified to target a wide array of biological systems is perpetual. While some precursors gain widespread recognition, others, like N-(2-aminopropyl)-N-methylaniline, operate as unsung heroes, offering a unique combination of reactive sites that open doors to complex and pharmacologically relevant structures. This guide provides an in-depth exploration of the potential applications of N-(2-aminopropyl)-N-methylaniline, complete with detailed protocols derived from analogous transformations, to empower researchers in their drug discovery endeavors.

Introduction: A Molecule of Untapped Potential

N-(2-Aminopropyl)-N-methylaniline, a substituted phenethylamine derivative, presents a compelling structural motif for medicinal chemists. Its key features—a nucleophilic primary amine, a tertiary N-methylanilino group, and an aromatic ring—provide a rich playground for synthetic transformations. While direct literature on its extensive use is sparse, its structural relationship to well-known pharmacophores suggests a significant, yet largely unexplored, potential in the synthesis of central nervous system (CNS) active agents, heterocyclic compounds, and other therapeutic molecules.

This document serves as a forward-looking guide, extrapolating from established chemical principles and the behavior of analogous N-aryl-N-alkyldiamines to illuminate the path for future research and application of this versatile precursor.

Physicochemical Properties and Safe Handling

Before embarking on any synthetic protocol, a thorough understanding of the precursor's properties and safety considerations is paramount.

PropertyValueSource
CAS Number 954253-35-1N/A
Molecular Formula C₁₀H₁₆N₂N/A
Molecular Weight 164.25 g/mol N/A
Appearance Likely a colorless to pale yellow oilInferred from similar anilines
Boiling Point Not readily availableN/A
Solubility Expected to be soluble in common organic solventsInferred from structure

Safety and Handling:

N-(2-aminopropyl)-N-methylaniline is classified with the following hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Precautions:

  • Always handle N-(2-aminopropyl)-N-methylaniline in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Application as a Precursor to Substituted Phenethylamines

The core structure of N-(2-aminopropyl)-N-methylaniline is closely related to that of many psychoactive compounds, including substituted amphetamines.[1] This makes it a potentially valuable precursor for the synthesis of novel CNS agents. The primary amine serves as a handle for various modifications.

Synthesis of N-Alkylated and N-Acylated Derivatives

The primary amine of N-(2-aminopropyl)-N-methylaniline is a prime site for nucleophilic attack on electrophiles, allowing for the introduction of a wide range of substituents to modulate pharmacological activity.

Diagram: General Scheme for N-Functionalization

G Precursor N-(2-aminopropyl)-N-methylaniline Product N-Substituted Derivative Precursor->Product Base (e.g., Et3N, K2CO3) Solvent (e.g., DCM, ACN) Electrophile R-X (Alkyl Halide) or R-COCl (Acyl Chloride)

Caption: General workflow for N-alkylation or N-acylation.

Protocol: Synthesis of N-Benzyl-N'-(2-(methyl(phenyl)amino)propyl)amine (A Hypothetical Example)

This protocol describes a plausible synthesis of a more complex phenethylamine derivative.

Materials:

  • N-(2-aminopropyl)-N-methylaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of N-(2-aminopropyl)-N-methylaniline (1.0 eq) in acetonitrile (10 mL/mmol) is added potassium carbonate (2.0 eq).

  • The mixture is stirred at room temperature for 15 minutes.

  • Benzyl bromide (1.1 eq) is added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 12-18 hours, monitoring progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between dichloromethane and water.

  • The aqueous layer is extracted twice with dichloromethane.

  • The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-benzyl derivative.

Rationale: The use of a mild base like potassium carbonate is sufficient to deprotonate the primary amine for nucleophilic attack on the benzyl bromide. Acetonitrile is a suitable polar aprotic solvent for this type of reaction.

Application in the Synthesis of Heterocyclic Scaffolds

The bifunctional nature of N-(2-aminopropyl)-N-methylaniline makes it an excellent starting material for the construction of various heterocyclic systems, which are prevalent in medicinal chemistry.

Synthesis of Substituted Pyrimidines

The 1,3-diamine-like structure embedded within N-(2-aminopropyl)-N-methylaniline can be utilized in condensation reactions with 1,3-dielectrophiles to form six-membered heterocyclic rings such as pyrimidines.

Diagram: Proposed Synthesis of a Tetrahydropyrimidine Derivative

G Precursor N-(2-aminopropyl)-N-methylaniline Intermediate Condensation Intermediate Precursor->Intermediate Dicarbonyl 1,3-Dicarbonyl Compound (e.g., Acetylacetone) Dicarbonyl->Intermediate Product Tetrahydropyrimidine Derivative Intermediate->Product Acid or Base Catalyst Heat

Caption: Plausible pathway to a tetrahydropyrimidine derivative.

Protocol: Hypothetical Synthesis of a 1,4,5,6-Tetrahydropyrimidine Derivative

This protocol is based on established methods for pyrimidine synthesis from diamines.

Materials:

  • N-(2-aminopropyl)-N-methylaniline

  • Acetylacetone

  • Ethanol

  • Catalytic amount of p-toluenesulfonic acid (p-TsOH)

Procedure:

  • A solution of N-(2-aminopropyl)-N-methylaniline (1.0 eq), acetylacetone (1.05 eq), and a catalytic amount of p-toluenesulfonic acid in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux and maintained for 8-12 hours.

  • The reaction progress is monitored by TLC.

  • After completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired tetrahydropyrimidine derivative.

Causality: The acid catalyst protonates a carbonyl oxygen of the acetylacetone, activating it for nucleophilic attack by the primary amine of the precursor. Subsequent intramolecular condensation and dehydration lead to the formation of the heterocyclic ring.

Future Directions and Conclusion

The applications outlined in this guide represent a starting point for the exploration of N-(2-aminopropyl)-N-methylaniline as a valuable precursor in medicinal chemistry. Further research could delve into:

  • Asymmetric Synthesis: Developing stereoselective methods to access chiral derivatives for enhanced target specificity.

  • Multi-component Reactions: Utilizing the multiple reactive sites in one-pot syntheses to rapidly generate molecular complexity.

  • Solid-phase Synthesis: Adapting protocols for solid-phase synthesis to create libraries of compounds for high-throughput screening.

References

Sources

Application

Application Note: A Framework for the Preparation and Cytotoxic Evaluation of N-(2-aminopropyl)-N-methylaniline dihydrochloride in Cell Culture

Introduction N-(2-aminopropyl)-N-methylaniline dihydrochloride is a research chemical belonging to the aminophenethylamine class of compounds. Molecules within this structural class are of interest in drug discovery for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-aminopropyl)-N-methylaniline dihydrochloride is a research chemical belonging to the aminophenethylamine class of compounds. Molecules within this structural class are of interest in drug discovery for their potential to interact with various biological targets, particularly within the central nervous system. As with any novel compound, the first critical step in its biological evaluation is the development of a robust and reproducible protocol for its preparation and initial characterization in a cellular context.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, solubilization, and preparation of N-(2-aminopropyl)-N-methylaniline dihydrochloride for in vitro cell culture assays. Furthermore, it outlines a general, self-validating protocol for an initial cytotoxicity screening to determine the compound's effective concentration range, a crucial parameter for all subsequent mechanistic studies.

Guiding Principles: Safety, Solubility, and Stability

Before any biological assay, a new compound must be handled with appropriate safety precautions and its fundamental physicochemical properties must be established.

Safety and Handling

N-(2-aminopropyl)-N-methylaniline dihydrochloride is a research chemical with unknown toxicological properties. Therefore, standard laboratory safety protocols must be strictly followed. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling of the powdered compound should be performed in a chemical fume hood to prevent inhalation. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[1][2][3]

Solubility Determination: A Critical First Step

The solubility of a compound dictates its bioavailability in a cell culture medium. The goal is to prepare a high-concentration, sterile stock solution that can be easily diluted to working concentrations without precipitation. Dimethyl sulfoxide (DMSO) is the most common solvent for this purpose, but its final concentration in the culture medium should be minimized (typically ≤0.5%) to avoid solvent-induced artifacts.

Protocol 2.2.1: Solubility Testing

  • Prepare small, accurately weighed samples of the compound (e.g., 1-5 mg).

  • Test solubility in a hierarchical manner, starting with cell culture grade water, followed by ethanol, and finally DMSO.[4]

  • Add the solvent in small, precise increments (e.g., 10 µL) to the compound.

  • After each addition, vortex the sample for 1-2 minutes. If the compound remains undissolved, sonication in a water bath for up to 5 minutes may be employed.[4]

  • If necessary, gentle warming up to 37°C can be used to aid dissolution.[4]

  • The concentration at which the compound fully dissolves is the maximum stock concentration. For many small molecules, a stock concentration of 10-20 mM in DMSO is achievable.[5]

Stock Solution Stability and Storage

The chemical stability of a compound in its storage solvent is critical for ensuring the reproducibility of experiments over time.[6][7]

  • Storage: Once prepared, DMSO stock solutions should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[8] Store these aliquots in a dark, dry environment, typically at -20°C or -80°C.[6][9]

  • Hygroscopicity: DMSO is highly hygroscopic; it readily absorbs water from the atmosphere.[7] While some studies show that many compounds remain stable in DMSO containing water, it is best practice to use anhydrous DMSO and handle it in a manner that minimizes moisture absorption.[6][10]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture and may degrade sensitive compounds. Aliquoting is the most effective way to mitigate this.[6]

Core Protocol: Preparation of Sterile Stock and Working Solutions

This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for novel compounds.

Materials:

  • N-(2-aminopropyl)-N-methylaniline dihydrochloride powder

  • Anhydrous, cell culture grade DMSO

  • Sterile 0.22 µm syringe filters[11][12][13]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance, vortex mixer, and micropipettes

Protocol 3.1: Master Stock Solution Preparation (10 mM)

  • Weighing: In a chemical fume hood, accurately weigh a precise amount of the compound. For example, to make 1 mL of a 10 mM solution (Molecular Weight to be determined from the supplier), calculate the required mass.

  • Dissolution: Transfer the weighed powder to a sterile tube. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming or brief sonication may be applied if necessary, as determined in the solubility test (Protocol 2.2.1).

  • Sterilization: Draw the entire solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a new sterile tube. This method is preferred over autoclaving, which can degrade heat-labile compounds.[14]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots (e.g., 10-20 µL) in sterile, light-protected tubes. Store immediately at -20°C or -80°C.[15][16]

Application: Initial Cytotoxicity Screening

The first step in characterizing the biological activity of a new compound is to determine its effect on cell viability. This establishes the concentration range that is non-toxic, partially toxic, and completely toxic, which is essential for designing future experiments. A standard method for this is the MTT assay, which measures the metabolic activity of cells.[17][18][19]

Cell Line Selection

The choice of cell line should be guided by the research question.

  • HEK293 Cells: Human Embryonic Kidney 293 cells are a robust, easy-to-culture, and highly transfectable cell line, making them an excellent choice for general cytotoxicity screening.[20][21][22][23][24]

  • SH-SY5Y Cells: This human neuroblastoma cell line is widely used in neuroscience research.[25][26][27] Given the structure of N-(2-aminopropyl)-N-methylaniline, this cell line would be highly relevant for investigating potential neurotoxic or neuroactive effects.[28][29]

Experimental Protocol: Cytotoxicity Assessment via MTT Assay

This protocol provides a general workflow for a 96-well plate format.

Materials:

  • Selected cell line (e.g., HEK293 or SH-SY5Y)

  • Complete cell culture medium

  • Sterile N-(2-aminopropyl)-N-methylaniline dihydrochloride stock solution (from Protocol 3.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[9][18]

  • Solubilization solution (e.g., SDS-HCl)[30]

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette and plate reader (spectrophotometer)

Protocol Steps:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution Series: Prepare serial dilutions of the compound in a separate 96-well plate.

    • First, dilute the 10 mM DMSO stock into a serum-free medium to create the highest working concentration (e.g., 200 µM), ensuring the final DMSO concentration remains low.

    • Perform 1:2 or 1:3 serial dilutions in the serum-free medium to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Cell Treatment: Remove the medium from the seeded cells and replace it with 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the same final DMSO concentration as the treated wells) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[17][19][30]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[19][30] Gently mix on an orbital shaker.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.[18][19]

Data Analysis and Interpretation

The percentage of cell viability is calculated relative to the vehicle control.

% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

The results can be plotted as a dose-response curve (Concentration vs. % Viability) to determine the IC50 value—the concentration of the compound that inhibits cell viability by 50%. This value is fundamental for designing subsequent mechanistic assays.

Alternatively, a Lactate Dehydrogenase (LDH) assay can be used, which measures membrane integrity by quantifying the release of LDH from damaged cells into the supernatant.[31][32][33][34][35]

Workflow Visualization

Cytotoxicity_Workflow cluster_prep Phase 1: Reagent Preparation cluster_assay Phase 2: Cell-Based Assay cluster_analysis Phase 3: Data Analysis Compound Weigh Compound Solubilize Dissolve in DMSO (10 mM Stock) Compound->Solubilize Sterilize 0.22 µm Filter Sterilization Solubilize->Sterilize Aliquot Aliquot & Store at -80°C Sterilize->Aliquot Treat Prepare Dilutions & Treat Cells (24-72h) Aliquot->Treat Seed Seed Cells in 96-Well Plate Seed->Treat MTT Add MTT Reagent (3-4h Incubation) Treat->MTT Solubilize_Formazan Add Solubilization Buffer MTT->Solubilize_Formazan Read Read Absorbance (570 nm) Solubilize_Formazan->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve & Find IC50 Calculate->Plot caption Figure 1. Experimental workflow for cytotoxicity screening. Signaling_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA Dopamine (Neurotransmitter) DAT Dopamine Transporter (DAT) DA->DAT Reuptake Receptor Dopamine Receptor DA->Receptor Binds Vesicle Synaptic Vesicle DAT->Vesicle Repackaging Response Postsynaptic Signal Receptor->Response Activates Compound N-(2-aminopropyl)-N- methylaniline (Hypothetical Inhibitor) Compound->DAT Inhibits caption Figure 2. Hypothetical inhibition of the dopamine transporter.

Figure 2. Hypothetical inhibition of the dopamine transporter.

Summary of Key Parameters

ParameterRecommendationRationale & Citation
Primary Solvent Anhydrous, cell culture grade DMSOMaximizes solubility for many small molecules while being compatible with cell culture at low final concentrations. [36]
Stock Concentration 10-20 mM (or maximum determined solubility)A high concentration allows for significant dilution, minimizing the final DMSO concentration in assays. [5]
Sterilization Method 0.22 µm Syringe FiltrationAvoids thermal degradation of the compound that can occur with autoclaving. [11][14][37]
Storage Condition -20°C or -80°C in single-use aliquotsPrevents degradation from temperature fluctuations, light, and repeated freeze-thaw cycles. [6][15]
Initial Assay Cytotoxicity (e.g., MTT or LDH)Determines the effective concentration range (IC50) needed for all subsequent biological assays. [17][18][33]
Relevant Cell Lines HEK293 (general), SH-SY5Y (neuro-specific)HEK293 is a robust screening tool, while SH-SY5Y offers a more targeted model for neuroactive compounds. [20][23][27][29]

References

  • Kumar, P., Nagarajan, A., & Uchil, P. D. (n.d.). Analysis of Cell Viability by the Lactate Dehydrogenase Assay. CSH Protocols. Retrieved from [Link]

  • Melo e Nogueira, L., et al. (2020). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. PMC. Retrieved from [Link]

  • (n.d.). An Overview of HEK-293 Cell Line. Beckman Coulter. Retrieved from [Link]

  • (n.d.). HEK 293 cells. Wikipedia. Retrieved from [Link]

  • (2025). SH-SY5Y Cell Culture and Gene Editing Protocols. Cyagen. Retrieved from [Link]

  • Miller, G. W., et al. (2021). Dopamine Transporter Is a Master Regulator of Dopaminergic Neural Network Connectivity. bioRxiv. Retrieved from [Link]

  • (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Retrieved from [Link]

  • Coleman, J. A., et al. (2023). Illumination of serotonin transporter mechanism and role of the allosteric site. PMC. Retrieved from [Link]

  • (n.d.). Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells. Cytion. Retrieved from [Link]

  • (2021). HEK293 Cells - A Guide to This Incredibly Useful Cell Line. Bitesize Bio. Retrieved from [Link]

  • (2025). Quantifying cell viability via LDH cytotoxicity assay. Protocols.io. Retrieved from [Link]

  • (2013). Cell Viability Assays. NCBI Bookshelf. Retrieved from [Link]

  • (n.d.). Guidelines for Chemical Storage and Management. UGA Research. Retrieved from [Link]

  • Eriksen, J., et al. (2009). Mechanisms of dopamine transporter regulation in normal and disease states. PMC. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • Miller, G. W., et al. (2021). Dopamine transporter is a master regulator of dopaminergic neural network connectivity. bioRxiv. Retrieved from [Link]

  • (n.d.). HEK293 Cells: A Cornerstone in Modern Cellular Research and Biotechnology. Cytion. Retrieved from [Link]

  • (n.d.). Chemical Storage in Research Labs: Safety & Compliance. Apollo Scientific. Retrieved from [Link]

  • Bailey, C. P., et al. (2021). Serotonin Receptor and Transporter Endocytosis Is an Important Factor in the Cellular Basis of Depression and Anxiety. Frontiers. Retrieved from [Link]

  • Simmons, H. (2019). HEK293 Cells: Applications and Advantages. News-Medical.Net. Retrieved from [Link]

  • (n.d.). Cell line profile: SH-SY5Y. Culture Collections. Retrieved from [Link]

  • (n.d.). Serotonin, Receptors and Transporters: Exploring New and Known Signaling Pathways to Improve the Efficacy of Antidepressant Treatment. Frontiers. Retrieved from [Link]

  • Meesala, K. C., & Kumar, A. (2025). Molecular pathways linking the serotonin transporters (SERT) to depressive disorder: from mechanisms to treatments. PubMed. Retrieved from [Link]

  • (2023). Serotonin transporter. MedlinePlus. Retrieved from [Link]

  • (2025). Chemical Storage Safety: 8 Fundamental Principles for Laboratories. Lab Manager. Retrieved from [Link]

  • Maniam, V., et al. (2023). Targeting dopamine transporter to ameliorate cognitive deficits in Alzheimer's disease. Frontiers. Retrieved from [Link]

  • (2025). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. C&EN. Retrieved from [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

  • Kozik, V. (2024). The effect of room-temperature storage on the stability of compounds in DMSO. Yufeng. Retrieved from [Link]

  • (n.d.). Dopamine transporter. Wikipedia. Retrieved from [Link]

  • (n.d.). Sterile Filtration And Clarification. Pall Corporation. Retrieved from [Link]

  • (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. Retrieved from [Link]

  • (2023). Do freeze-thaw cycles damage small molecules dissolved in DMSO?. Reddit. Retrieved from [Link]

  • (n.d.). Sterile Lab Media Filtration & Cultureware. Merck Millipore. Retrieved from [Link]

  • (2014). How to enhance drug solubility for in vitro assays?. ResearchGate. Retrieved from [Link]

  • (2025). Sterile Filtration in Cell Culture: Importance & Best Practices. GMP Plastics. Retrieved from [Link]

  • (n.d.). Filtration in the Preparation of Cell Culture Media & Buffers. Critical Process Filters. Retrieved from [Link]

  • (2024). Solutions for lab scale sterile filtration and clarification. Cytiva. Retrieved from [Link]

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Method

Application Note: Utilization of N-(2-aminopropyl)-N-methylaniline as a Bifunctional Building Block in Medicinal Chemistry Workflows

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Strategic Importance In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Strategic Importance

In modern medicinal chemistry, the design of conformationally restricted and electronically tuned scaffolds relies heavily on versatile diamine building blocks[1]. N-(2-aminopropyl)-N-methylaniline (NAPMA) , frequently utilized as its dihydrochloride salt[2], represents a highly strategic bifunctional intermediate.

The structural architecture of NAPMA features two distinct nitrogen centers:

  • A highly nucleophilic primary aliphatic amine located on a chiral propyl chain, ideal for rapid acylation, reductive amination, and cross-coupling.

  • A lipophilic, sterically shielded tertiary aniline (N-methyl-N-phenyl), which acts as a stable pharmacophore handle.

This divergence in reactivity allows chemists to selectively functionalize the primary amine without the need for orthogonal protecting groups. N-methylaniline derivatives are increasingly utilized in the synthesis of Central Nervous System (CNS) agents, selective GPCR agonists (such as M1/M4 ligands)[3], and as lipophilic linkers in Proteolysis-Targeting Chimeras (PROTACs)[4].

Physicochemical Profiling & Reactivity Mapping

Understanding the physicochemical properties of NAPMA is critical for predicting its behavior in both synthetic workflows and biological systems. The primary amine is highly basic (pKa ~9.5), whereas the tertiary aniline is significantly less basic (pKa ~4.5) and non-nucleophilic under standard conditions.

Table 1: Physicochemical Profile of NAPMA
PropertyValue / DescriptionSynthetic Implication
Chemical Name N-(2-aminopropyl)-N-methylanilineCore scaffold identification
CAS Number (Free Base) 954253-35-1Reference for anhydrous/free-base sourcing
CAS Number (2HCl Salt) 1211145-29-7Highly stable, hygroscopic benchtop form[2]
Molecular Weight (2HCl) 237.17 g/mol Requires precise stoichiometric base neutralization
Topological Polar Surface Area ~29.3 ŲExcellent membrane permeability for CNS targets
H-Bond Donors / Acceptors 1 / 2Favorable for Lipinski's Rule of 5 compliance

Workflow Visualization: Synthetic Divergence

The following diagram illustrates the synthetic versatility of NAPMA, demonstrating how a single building block can be channeled into diverse therapeutic target classes based on the chosen reaction pathway.

Workflow NAPMA NAPMA (Bifunctional Diamine) Amide Amide Coupling (HATU, DIPEA) NAPMA->Amide SNAr Buchwald-Hartwig (Pd-Catalyzed) NAPMA->SNAr Reductive Reductive Amination (NaBH(OAc)3) NAPMA->Reductive GPCR GPCR Ligands (CNS Targets) Amide->GPCR Kinase Kinase Inhibitors (Oncology) SNAr->Kinase PROTAC PROTAC Linkers (Degraders) Reductive->PROTAC

Fig 1: Synthetic divergence of NAPMA in targeted drug discovery workflows.

Experimental Protocols

As a Senior Application Scientist, I emphasize that successful library generation requires understanding the causality of reagent selection. The protocols below are designed as self-validating systems to ensure high-fidelity synthesis.

Workflow 1: High-Throughput Amide Coupling (Library Generation)

Mechanistic Rationale: NAPMA is typically supplied as a dihydrochloride salt. Free-basing in situ requires at least 3.5 equivalents of a non-nucleophilic base (DIPEA) to ensure the primary amine is fully available for nucleophilic attack. HATU is selected over EDC/HOBt due to its superior kinetics, which minimizes epimerization if the coupling carboxylic acid is chiral.

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (2.5 mL). Add DIPEA (1.5 eq, 0.75 mmol). Stir at room temperature for 10 minutes to form the active OAt ester.

  • Amine Liberation: In a separate vial, suspend NAPMA·2HCl (1.1 eq, 0.55 mmol) in DMF (1.0 mL) and add DIPEA (2.0 eq, 1.1 mmol). Sonicate for 2 minutes until a homogeneous solution is achieved, indicating complete free-basing.

  • Coupling: Transfer the liberated NAPMA solution dropwise to the pre-activated acid mixture. Stir at room temperature for 2 hours.

  • Self-Validation Check: Spot the reaction mixture on a silica TLC plate alongside a NAPMA standard. Stain with Ninhydrin and heat. Validation: The starting NAPMA will strongly stain purple/red due to the primary amine. Complete consumption of this spot, coupled with the appearance of a UV-active, ninhydrin-negative product spot, confirms successful coupling.

  • Workup: Dilute the mixture with EtOAc (15 mL). Wash sequentially with saturated aqueous NaHCO₃ (2 × 10 mL) and 5% aqueous LiCl (2 × 10 mL) to remove DMF and HATU byproducts. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow 2: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Mechanistic Rationale: When building complex N-aryl heterocycles (e.g., kinase inhibitors), the primary amine of NAPMA must be coupled to an aryl or heteroaryl chloride. XPhos is utilized as the ligand because its bulky dicyclohexyl motif accelerates reductive elimination, while its biaryl structure prevents the tertiary aniline of NAPMA from poisoning the palladium catalyst.

Step-by-Step Methodology:

  • Catalyst Pre-mix: In a Schlenk flask under nitrogen, combine Pd₂(dba)₃ (0.05 eq, 2.5 mol%) and XPhos (0.10 eq, 5 mol%) in anhydrous 1,4-dioxane (0.1 M). Degas via sparging with N₂ for 10 minutes. The solution will turn dark red, indicating the formation of the active monomeric L₁Pd(0) species.

  • Reagent Addition: Add the aryl chloride (1.0 eq, 0.5 mmol), NAPMA·2HCl (1.2 eq, 0.6 mmol), and finely milled Cs₂CO₃ (4.0 eq, 2.0 mmol). Note: Excess Cs₂CO₃ is strictly required to neutralize the dihydrochloride salt and facilitate the deprotonation step in the catalytic cycle.

  • Reaction: Seal the flask and heat at 100 °C for 12 hours under rigorous stirring.

  • Self-Validation Check: Monitor via LC-MS. Validation: The isotopic pattern of the starting aryl chloride will disappear, replaced by the [M+H]⁺ of the coupled product. The absence of a bis-arylated mass peak confirms the steric control exerted by the XPhos ligand.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.

Quantitative Data Presentation

Table 2: Comparative Reaction Parameters and Expected Outcomes
WorkflowReagents & SolventsTemp / TimeTypical YieldPrimary Impurity to Monitor
Amide Coupling HATU, DIPEA, DMFRT / 2h85 - 95%Unreacted Acid, Tetramethylurea
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃, Dioxane100 °C / 12h70 - 85%Dehalogenated Aryl species
Reductive Amination NaBH(OAc)₃, AcOH, DCERT / 16h75 - 90%Over-alkylated tertiary amine

References[2] VulcanChem. "N-(2-aminopropyl)-N-methylaniline dihydrochloride (1211145-29-7)". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd2rVwrrNpJFX5uQspgDPXT11CfH-Q0t85fF-L4tXYyYWl5RcFVvRCzL5iSEUJVBs1rdJRKsD5jqH7C-4oxdGYSeNKnU7VXp4B11AulPO5f9kdh9Kp6mg0qGp9izk2u3wtinqkjI5F[4] BenchChem. "A Technical Guide to the Key Properties and Synthetic Utility of 4-Fluoro-2-methoxy-N-methylaniline". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYJ6yG4QbB4EmcxSOrC8sPPnv3nXfu4AV4pl8TjCo6SaqPFmEQ6LbdtcQmG32RSFYzHpjHgbFAZTOVVyOynQ1jopTt1hd7BTqov68Asa53QdWltsfyVW1bItPNkFFlhbnQ8GavLEwQUeFvrka1mCmPeuGGXTRoy7_cgwMOfS1z0sO6WiSePNjgFEsf3kYmHrXNPUbXUzEoaHsEvqbOHtFlvq4A8F-6Q3dejcesX7oiJC8umcpVqEeQZ-dhhVttDNQ=[1] ACS Publications. "Cyclobutane-Derived Diamines: Synthesis and Molecular Structure". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhijCEbO0c-HcbcSr0TVnBV3MHI8EYLVNWAiJOBR0SXGcv8rDj14SdjIBETjIfe25xxghrUqPpxFA_FPyTJhEwl5ZF9OMAI71yd4K7-3SKUnsv1ZVyZ0dJkBMgqN55a1MmOJri[3] PubMed / NIH. "Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists". URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFezE63aj1V98YGZE4FqQXc-LWgkAvb_Mb-eVB7_TE9UN64e3DN4loFs49XmspS5HxXE7a35qMB7sviBhsno-RvoTg_CuAGRe6eEJZurV5tvi2TKly_fDKfQG4xSc3WUlAPn8Y=

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Application

Application Notes and Protocols for N-(2-aminopropyl)-N-methylaniline Administration in Murine Models

Forward-Looking Statement This document provides a comprehensive guide to the dosage and administration of N-(2-aminopropyl)-N-methylaniline in murine models for research purposes. The protocols and recommendations outli...

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Author: BenchChem Technical Support Team. Date: April 2026

Forward-Looking Statement

This document provides a comprehensive guide to the dosage and administration of N-(2-aminopropyl)-N-methylaniline in murine models for research purposes. The protocols and recommendations outlined herein are synthesized from established methodologies for administering chemical compounds to laboratory animals and toxicity data from structurally similar aniline derivatives. It is imperative to note that, as of the date of this publication, specific pharmacokinetic and toxicological data for N-(2-aminopropyl)-N-methylaniline in murine models are not extensively available in peer-reviewed literature. Therefore, the information presented should be regarded as a foundational framework. Researchers are strongly advised to conduct thorough dose-ranging and toxicity studies prior to commencing any large-scale experiments. All procedures involving live animals must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[1][2]

Introduction to N-(2-aminopropyl)-N-methylaniline

N-(2-aminopropyl)-N-methylaniline is an organic compound belonging to the aniline derivative family.[3][4][5] Aniline and its derivatives are utilized in various industrial applications, including the synthesis of dyes, agrochemicals, and pharmaceuticals.[5][6][7] From a toxicological perspective, aniline derivatives are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[8] The metabolism of these compounds, particularly through N-hydroxylation, can lead to the formation of reactive metabolites that contribute to erythrocyte toxicity and subsequent effects on the spleen.[8][9] Chronic exposure to certain aniline derivatives has been associated with damage to the heart, kidneys, and liver, often as a secondary consequence of hemolysis.[6]

Presumed Mechanism of Action and Toxicity

Based on data from related compounds like N-methylaniline, it is hypothesized that N-(2-aminopropyl)-N-methylaniline may act as an indirect methemoglobin former.[8] The metabolic pathway likely involves enzymatic modification in the liver, potentially leading to the generation of toxic intermediates. These metabolites can then enter circulation and exert oxidative stress on red blood cells. It is also important to consider the potential for central nervous system effects and damage to the liver and kidneys upon exposure.[5][7]

Diagram 1: Hypothetical Metabolic Activation and Toxicity Pathway

Metabolic Activation and Toxicity Pathway Hypothetical Metabolic Activation and Toxicity Pathway of Aniline Derivatives N-(2-aminopropyl)-N-methylaniline N-(2-aminopropyl)-N-methylaniline Liver (Metabolism) Liver (Metabolism) N-(2-aminopropyl)-N-methylaniline->Liver (Metabolism) Systemic Circulation Reactive Metabolites Reactive Metabolites Liver (Metabolism)->Reactive Metabolites e.g., N-hydroxylation Erythrocytes Erythrocytes Reactive Metabolites->Erythrocytes Enters Circulation Oxidative Stress Oxidative Stress Erythrocytes->Oxidative Stress Methemoglobin Formation Methemoglobin Formation Oxidative Stress->Methemoglobin Formation Hemolysis Hemolysis Methemoglobin Formation->Hemolysis Spleen & Other Organs Spleen & Other Organs Hemolysis->Spleen & Other Organs Clearance of Damaged RBCs Organ Damage Organ Damage Spleen & Other Organs->Organ Damage Iron Overload, etc.

Caption: Hypothetical metabolic pathway leading to toxicity.

Pre-Administration Considerations

Vehicle Selection

The choice of vehicle is critical for ensuring the stability and bioavailability of the administered compound. For oral administration (gavage), corn oil is a common vehicle for lipophilic compounds and has been used in studies with N-methylaniline and N,N-dimethylaniline.[10][11][12] For parenteral routes (intravenous, intraperitoneal, subcutaneous), sterile isotonic saline (0.9% NaCl) or phosphate-buffered saline (PBS) are standard choices, provided the compound is soluble. If solubility is an issue, a small percentage of a solubilizing agent such as DMSO or Tween 80 may be used, but the concentration should be kept to a minimum and a vehicle-only control group must be included in the study design.

Dose Formulation
  • Preparation of Stock Solution: Prepare a concentrated stock solution of N-(2-aminopropyl)-N-methylaniline in the chosen vehicle. The concentration should be high enough to allow for the desired final dosing volume.

  • Sonication and Vortexing: To ensure complete dissolution, the solution should be thoroughly vortexed. Gentle sonication in a water bath may also be employed if necessary, but care should be taken to avoid degradation of the compound.

  • Sterile Filtration: For parenteral administration, the final solution must be sterile. Filter the solution through a 0.22 µm syringe filter into a sterile vial.

  • Storage: Store the prepared dosing solution according to the compound's stability data, typically protected from light and at a controlled temperature.

Administration Protocols

The appropriate route of administration will depend on the specific aims of the study, such as investigating systemic toxicity, pharmacokinetics, or central nervous system effects.[13]

Oral Gavage (PO)

Oral gavage ensures the administration of a precise dose directly into the stomach.[13]

  • Materials:

    • Appropriate gauge gavage needle (e.g., 20-22 gauge for mice)

    • Syringe

  • Procedure:

    • Gently restrain the mouse, ensuring a firm but not restrictive grip.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • With the mouse's head tilted slightly upwards, gently insert the gavage needle into the esophagus. The needle should pass with minimal resistance.

    • Once the needle is in place, slowly administer the compound.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress.

Intraperitoneal Injection (IP)

IP injections are commonly used for systemic administration.[2]

  • Materials:

    • 25-27 gauge needle

    • Syringe

  • Procedure:

    • Properly restrain the mouse, exposing the abdomen.

    • Tilt the mouse's head downwards to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder.

    • Aspirate to ensure the needle has not entered a blood vessel or organ.

    • Inject the substance slowly.

    • Withdraw the needle and return the animal to its cage.

Subcutaneous Injection (SC)

SC injections are suitable for slower, sustained absorption.[14]

  • Materials:

    • 25-27 gauge needle

    • Syringe

  • Procedure:

    • Gently restrain the mouse.

    • Lift a fold of skin on the back, between the shoulder blades, to form a "tent".

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate to check for blood.

    • Inject the solution, which will form a small bleb under the skin.

    • Withdraw the needle and gently massage the area to aid dispersal.

Intravenous Injection (IV)

IV administration provides the most rapid and complete bioavailability.[13] The lateral tail vein is the most common site in mice.

  • Materials:

    • 27-30 gauge needle

    • Syringe

    • Restraining device

    • Heat lamp or warm water to dilate the tail vein

  • Procedure:

    • Place the mouse in a restraining device.

    • Warm the tail to dilate the lateral veins.

    • Position the needle, bevel up, parallel to the vein.

    • Carefully insert the needle into the vein. A flash of blood in the needle hub may be visible upon successful entry.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein and should be withdrawn.

    • Withdraw the needle and apply gentle pressure to the injection site.

Table 1: Recommended Dosing Parameters for Murine Models

Route of AdministrationRecommended Volume (per 25g mouse)Needle Gauge
Oral Gavage (PO)0.1 - 0.25 mL20-22g
Intraperitoneal (IP)0.1 - 0.25 mL25-27g
Subcutaneous (SC)0.1 - 0.2 mL25-27g
Intravenous (IV)< 0.1 mL27-30g

Note: These are general guidelines. The exact volume should be calculated based on the animal's body weight and the desired dose concentration. All procedures must adhere to IACUC-approved protocols.[1][14]

Dosage Considerations and Recommendations

Due to the lack of specific data for N-(2-aminopropyl)-N-methylaniline, a cautious, stepwise approach to dose selection is essential. The following recommendations are based on studies of related aniline compounds.

Initial Dose-Ranging Study

A pilot dose-ranging study is mandatory to determine the maximum tolerated dose (MTD) and to identify potential toxicities.

  • Suggested Starting Doses: Based on toxicity data from N-methylaniline and N,N-dimethylaniline, a conservative starting range for an initial study could be between 1 mg/kg and 25 mg/kg.[9][10][11][12]

  • Dose Escalation: Doses can be escalated in subsequent cohorts of animals until signs of toxicity are observed.

  • Monitoring: Closely monitor animals for clinical signs of toxicity, including changes in body weight, food and water intake, activity levels, and any signs of cyanosis (a potential indicator of methemoglobinemia).

Chronic Dosing Studies

For studies involving repeated administration, the dose should be well below the MTD established in the acute study.

  • Chronic Dosing Regimen: Based on a subchronic study of N,N-dimethylaniline, daily or 5-day-per-week dosing schedules can be considered.[10]

  • Endpoints for Monitoring: In addition to clinical signs, periodic blood collection for hematological analysis (e.g., complete blood count, methemoglobin levels) and serum chemistry (e.g., liver and kidney function markers) is recommended.

Pharmacokinetic Study Design

A well-designed pharmacokinetic (PK) study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of N-(2-aminopropyl)-N-methylaniline.

Diagram 2: Typical Workflow for a Murine Pharmacokinetic Study

Pharmacokinetic Study Workflow Workflow for a Murine Pharmacokinetic Study Dose Administration Dose Administration Serial Blood Sampling Serial Blood Sampling Dose Administration->Serial Blood Sampling e.g., IV or PO Plasma/Tissue Collection Plasma/Tissue Collection Serial Blood Sampling->Plasma/Tissue Collection Multiple time points Sample Processing Sample Processing Plasma/Tissue Collection->Sample Processing Extraction LC-MS/MS Analysis LC-MS/MS Analysis Sample Processing->LC-MS/MS Analysis Quantification Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis PK Parameter Calculation PK Parameter Calculation Data Analysis->PK Parameter Calculation Cmax, Tmax, AUC, t1/2

Caption: A typical workflow for a murine pharmacokinetic study.

  • Study Design: A typical study involves administering the compound via two different routes (e.g., IV and PO) to assess bioavailability.[15]

  • Animal Groups: Multiple animals are assigned to each time point for sample collection.

  • Sample Collection: Blood samples are collected at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240 minutes for IV; and 15, 30, 60, 120, 240, 360 minutes for PO).[15]

  • Bioanalysis: The concentration of the parent compound and any potential metabolites in plasma and tissues is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • Data Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).

Conclusion

The successful and ethical use of N-(2-aminopropyl)-N-methylaniline in murine models hinges on a methodologically sound and cautious approach. The protocols and considerations detailed in this guide provide a foundation for researchers to design and execute their studies with scientific rigor. Given the limited direct data on this specific compound, it is paramount that researchers prioritize preliminary safety and dose-finding studies. Adherence to institutional animal care and use guidelines is non-negotiable at all stages of research.

References

  • N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information - NextSDS. (n.d.).
  • Abdo, K. M., Jokinen, M. P., & Hiles, R. (1990). Subchronic (13-week) toxicity studies of N,N-dimethylaniline administered to Fischer 344 rats and B6C3F1 mice. Journal of the American College of Toxicology, 9(5), 519-528.
  • IACUC Routes of Administration Guidelines - Research & Innovation Office. (n.d.). University of Minnesota.
  • N‐Methylaniline - Journals Overview | Publisso. (2025, August 8).
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  • Guidelines on Administration of Substances to Laboratory Animals - Research A-Z. (n.d.). University of Michigan.
  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613.
  • N-(2-aminopropyl)-n-methylaniline (C10H16N2) - PubChemLite. (n.d.).
  • Stetkiewicz, J., Sitarz-Makowska, A., Krol, M., Chadzynska-Duda, K., & Wojciechowska, M. (2016). Developmental Toxicity of N-methylaniline Following Prenatal Oral Administration in Rats. International Journal of Occupational Medicine and Environmental Health, 29(2), 269–280.
  • Stetkiewicz, J., Sitarz-Makowska, A., Krol, M., Chadzynska-Duda, K., & Wojciechowska, M. (2016). Developmental toxicity of N-methylaniline following prenatal oral administration in rats. ResearchGate.
  • Rudin, D., McCorvy, J. D., Glatfelter, G. C., Luethi, D., Szöllősi, D., Ljubišić, T., ... & Sitte, H. H. (n.d.). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands. Supplementary data.
  • Niche Nonclinical Studies: Uncommon Routes of Administration and Animal Models. (2021, June 10). Altasciences.
  • WVU IACUC Guidelines: Administration of Substances to Research and Teaching Animals. (n.d.). West Virginia University.
  • Rudin, D., McCorvy, J. D., Glatfelter, G. C., Luethi, D., Szöllősi, D., Ljubišić, T., ... & Sitte, H. H. (2022). (2-Aminopropyl)benzo[β]thiophenes (APBTs) are novel monoamine transporter ligands that lack stimulant effects but display psychedelic-like activity in mice. Neuropsychopharmacology, 47(4), 914–923.
  • Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. (n.d.). Current Separations.
  • N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats. (n.d.). Prime Scholars.
  • Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024, September 20). Yufeng.
  • Foti, F., Bilel, S., Marti, M., De-Giorgio, F., & Giorgetti, R. (2019). Phenotypic effects of chronic and acute use of methiopropamine in a mouse model. International Journal of Legal Medicine, 133(1), 149–158.
  • Miura, T., Kanno, S., & Horii, I. (2022). Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats. ResearchGate.
  • Primary TSC2-/meth Cells Induce Follicular Neogenesis in an Innovative TSC Mouse Model. (2022, August 26). MDPI.
  • Pharmacological inhibition of the integrated stress response accelerates disease progression in an amyotrophic lateral sclerosis mouse model. (2023, September 4). ResearchGate.
  • Pylypiw, H. M., Zubroff, J. R., Magee, P. N., & Harrington, G. W. (1984). The metabolism of N-nitrosomethylaniline. Journal of Cancer Research and Clinical Oncology, 108(1), 66–70.
  • El-Kattan, A. F., Asbill, C. S., Kim, S., & Kim, Y. C. (2008). Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. Toxicological Sciences, 103(1), 58–65.
  • Foti, F., Bilel, S., Marti, M., De-Giorgio, F., & Giorgetti, R. (2021). Low-normal doses of methiopropamine induce aggressive behaviour in mice. Psychopharmacology, 238(7), 1847–1856.
  • N-Methylaniline - Wikipedia. (n.d.).
  • Foti, F., Bilel, S., Marti, M., De-Giorgio, F., & Giorgetti, R. (2021). Low-normal doses of methiopropamine induce aggressive behaviour in mice. ResearchGate.
  • Marti, M., Foti, F., Bilel, S., De-Giorgio, F., & Giorgetti, R. (2020). Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? International Journal of Legal Medicine, 134(5), 1735–1744.
  • Analysis of Acute and Chronic Methamphetamine Treatment in Mice on Gdnf System Expression Reveals a Potential Mechanism of Schizophrenia Susceptibility. (2023, September 21). MDPI.

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Method

Application Notes and Protocols: Utilizing N-(2-aminopropyl)-N-methylaniline in High-Throughput Drug Screening

Introduction High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[1] The success of any HTS ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify potential therapeutic candidates.[1] The success of any HTS campaign hinges on the careful selection of compounds and the development of robust, reliable assays. This document provides a detailed guide for the utilization of N-(2-aminopropyl)-N-methylaniline, a novel compound with structural similarities to phenethylamines, in HTS workflows.

Due to the limited publicly available data on the specific biological targets of N-(2-aminopropyl)-N-methylaniline[2], this guide presents a scientifically-grounded, hypothetical application. Based on its structure, we propose its evaluation as a potential modulator of monoamine transporters, specifically the dopamine transporter (DAT). DAT is a critical regulator of dopamine signaling in the brain and a well-established target for a variety of therapeutic agents and drugs of abuse.[3]

These application notes will provide researchers, scientists, and drug development professionals with a comprehensive framework, from fundamental principles to detailed experimental protocols and data analysis strategies, for assessing the activity of N-(2-aminopropyl)-N-methylaniline and structurally related compounds.

Compound Profile: N-(2-aminopropyl)-N-methylaniline

PropertyValueSource
Molecular Formula C10H16N2[2]
Molecular Weight 164.25 g/mol [2]
CAS Number 954253-35-1[4]
Predicted XlogP 1.5[2]
Chemical Structure
Known Hazards Acute toxicity (oral, dermal, inhalation), Skin corrosion.[4]

Note: As with any novel compound, it is imperative to handle N-(2-aminopropyl)-N-methylaniline with appropriate personal protective equipment (PPE) in a controlled laboratory environment.

Rationale for Screening Against the Dopamine Transporter (DAT)

The core structure of N-(2-aminopropyl)-N-methylaniline incorporates a phenethylamine backbone, a common feature in many compounds known to interact with monoamine transporters like DAT, the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5] These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the duration and intensity of neuronal signaling.[5] Inhibition of DAT, for instance, leads to an increase in extracellular dopamine levels, a mechanism exploited by both therapeutic drugs (e.g., for ADHD) and illicit substances. Given these structural parallels, a primary HTS campaign to investigate the inhibitory potential of N-(2-aminopropyl)-N-methylaniline on DAT activity is a logical starting point for characterizing its pharmacological profile.

High-Throughput Screening Workflow

A typical HTS campaign to assess the impact of N-(2-aminopropyl)-N-methylaniline on DAT function would follow a multi-stage process. This workflow is designed to maximize efficiency and data quality, from initial hit identification to subsequent confirmation and characterization.

HTS_Workflow cluster_prep Phase 1: Preparation cluster_screening Phase 2: Primary Screening cluster_analysis Phase 3: Data Analysis & Hit Identification cluster_confirmation Phase 4: Hit Confirmation & Follow-up Compound_Prep Compound Preparation (N-(2-aminopropyl)-N-methylaniline) Assay_Ready_Plates Assay-Ready Plate Generation Compound_Prep->Assay_Ready_Plates Primary_HTS Primary HTS Assay (Fluorescence-based DAT Uptake) Assay_Ready_Plates->Primary_HTS Cell_Culture Cell Line Culture (HEK293-hDAT) Cell_Culture->Assay_Ready_Plates Data_Acquisition Data Acquisition (Plate Reader) Primary_HTS->Data_Acquisition Data_QC Data Quality Control (Z'-factor calculation) Data_Acquisition->Data_QC Hit_Selection Hit Selection (Activity Threshold) Data_QC->Hit_Selection Dose_Response Dose-Response & IC50 Determination Hit_Selection->Dose_Response Secondary_Assays Secondary/Orthogonal Assays Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for N-(2-aminopropyl)-N-methylaniline.

Detailed Protocols

Protocol 1: Compound Management and Plate Preparation

Effective compound management is crucial for the integrity and reproducibility of HTS data.[6][7]

  • Compound Reception and Storage:

    • Upon receipt, log N-(2-aminopropyl)-N-methylaniline into the compound management system.

    • Store the neat compound at -20°C in a desiccated environment to prevent degradation.

  • Solubilization:

    • Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO).

    • Use a sonicator to ensure complete dissolution.

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C.

  • Assay Plate Generation (384-well format):

    • For the primary screen, create a working solution of N-(2-aminopropyl)-N-methylaniline at a concentration of 1 mM in assay buffer.

    • Using an acoustic liquid handler or a multi-channel pipette, dispense the compound into a 384-well assay plate to achieve a final concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control: Wells containing only cells and assay buffer with DMSO (vehicle).

      • Positive Control: Wells containing a known DAT inhibitor (e.g., GBR-12909) at a concentration that gives maximal inhibition.

Protocol 2: Fluorescence-Based DAT Uptake Assay

This protocol utilizes a fluorescent substrate that acts as a mimic for dopamine and is transported into cells via DAT.[5][8][9] Inhibition of DAT by a test compound will prevent the uptake of the fluorescent substrate, resulting in a decrease in intracellular fluorescence.[10]

Materials:

  • HEK293 cells stably expressing human dopamine transporter (HEK-hDAT).

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Fluorescent DAT substrate (e.g., from a commercial kit).

  • Masking dye (to quench extracellular fluorescence).[9]

  • Poly-D-lysine coated 384-well black, clear-bottom microplates.

  • Known DAT inhibitor (e.g., GBR-12909) for positive control.

Procedure:

  • Cell Plating:

    • The day before the assay, seed HEK-hDAT cells into 384-well plates at a density of 15,000-20,000 cells per well in 25 µL of culture medium.[8]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.

  • Compound Addition:

    • On the day of the assay, carefully remove the culture medium from the cell plates.

    • Add 20 µL of assay buffer to all wells.

    • Transfer 5 µL of the prepared compound solutions (including N-(2-aminopropyl)-N-methylaniline and controls) to the respective wells.

    • Incubate the plates for 15 minutes at 37°C.

  • Substrate Addition and Signal Detection:

    • Prepare the fluorescent substrate and masking dye solution according to the manufacturer's instructions.

    • Add 25 µL of the substrate/masking dye solution to all wells.

    • Immediately transfer the plate to a fluorescence plate reader capable of bottom-read detection.

    • Read the plate kinetically for 30 minutes at 37°C, or as an endpoint reading after a 30-minute incubation.

Assay_Principle cluster_uninhibited Uninhibited DAT Activity cluster_inhibited Inhibited DAT Activity Cell1 HEK-hDAT Cell Signal1 High Fluorescence Signal Cell1->Signal1 DAT1 DAT DAT1->Cell1 Substrate1 Fluorescent Substrate Substrate1->DAT1 Uptake Cell2 HEK-hDAT Cell Signal2 Low Fluorescence Signal Cell2->Signal2 DAT2 DAT DAT2->Cell2 Substrate2 Fluorescent Substrate Inhibitor N-(2-aminopropyl) -N-methylaniline Inhibitor->DAT2 Blockade

Caption: Principle of the fluorescence-based DAT uptake assay.

Data Analysis and Interpretation

The analysis of HTS data requires a systematic approach to ensure the identification of true "hits" while minimizing false positives and negatives.[11][12][13]

Quality Control

Before analyzing the effects of the test compound, it is essential to validate the quality of the assay run. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, and thus the suitability of the assay for HTS.

  • Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are their respective means.

  • Interpretation:

    • Z' > 0.5: An excellent assay.

    • 0 < Z' < 0.5: A marginal assay.

    • Z' < 0: The assay is not suitable for HTS.

Hit Identification

A "hit" is a compound that produces a statistically significant effect in the primary screen. A common method for hit selection is to calculate the percent inhibition for each well containing the test compound.

  • Formula: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

  • Hit Threshold: A typical threshold for identifying a hit is a percent inhibition value greater than three times the standard deviation of the negative control wells.

Dose-Response and IC50 Determination

For compounds identified as hits, a dose-response experiment is performed to determine their potency. This involves testing the compound across a range of concentrations to generate a dose-response curve.

  • Procedure: A serial dilution of N-(2-aminopropyl)-N-methylaniline is prepared and tested in the DAT uptake assay.

  • Data Fitting: The resulting data are fitted to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition.

Hypothetical Dose-Response Data:

[N-(2-aminopropyl)-N-methylaniline] (µM)% Inhibition
10095.2
3092.1
1085.4
365.7
148.9
0.325.3
0.110.1
0.032.5

From such data, a calculated IC50 value would provide a quantitative measure of the compound's potency as a DAT inhibitor.

Conclusion and Future Directions

This application note provides a comprehensive guide for the initial evaluation of N-(2-aminopropyl)-N-methylaniline in a high-throughput screening context, using the dopamine transporter as a plausible biological target. The detailed protocols for compound management, a fluorescence-based DAT uptake assay, and data analysis provide a robust framework for researchers.

Should N-(2-aminopropyl)-N-methylaniline be confirmed as a potent DAT inhibitor, further studies would be warranted. These could include:

  • Selectivity Profiling: Assessing the compound's activity against other monoamine transporters (NET and SERT) to determine its selectivity.

  • Mechanism of Action Studies: Investigating whether the compound is a competitive or non-competitive inhibitor.

  • In Vivo Studies: Evaluating the compound's effects in animal models of neurological and psychiatric disorders.

By following the methodologies outlined in this document, researchers can effectively and efficiently characterize the pharmacological properties of novel compounds like N-(2-aminopropyl)-N-methylaniline, paving the way for potential new therapeutic discoveries.

References

  • Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]

  • N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information. NextSDS. Available at: [Link]

  • A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. Available at: [Link]

  • Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • Data Analysis Approaches in High Throughput Screening. IntechOpen. Available at: [Link]

  • Compound Management for Quantitative High-Throughput Screening. PMC - NIH. Available at: [Link]

  • Protocol for live neuron imaging analysis of basal surface fraction and dynamic availability of the dopamine transporter using DAT- pHluorin. PingYue Pan Lab. Available at: [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. Available at: [Link]

  • Machine Learning-Driven Data Valuation for Optimizing High-Throughput Screening Pipelines. Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. Available at: [Link]

  • N-(2-aminopropyl)-n-methylaniline (C10H16N2). PubChemLite. Available at: [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices - Catalogs Medicalexpo. Available at: [Link]

  • Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. Available at: [Link]

Sources

Application

Application Note: Ligand-Binding Assay Techniques for N-(2-aminopropyl)-N-methylaniline

Target Audience: Researchers, Assay Development Scientists, and Neuropharmacologists Focus: Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2) Introduction & Mechanistic Rationale The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Development Scientists, and Neuropharmacologists Focus: Trace Amine-Associated Receptor 1 (TAAR1) and Vesicular Monoamine Transporter 2 (VMAT2)

Introduction & Mechanistic Rationale

The compound N-(2-aminopropyl)-N-methylaniline (CAS 954253-35-1), hereafter referred to as NAPMA, represents a specialized synthetic diamine. Structurally, it features an N-methylaniline core conjugated to an α -methylated aliphatic amine chain. This architecture makes it an aza-analog of amphetamine-like phenethylamines, positioning it as a high-priority candidate for interrogating monoaminergic systems.

In drug discovery, compounds with this pharmacophore are primarily evaluated against two critical targets:

  • Trace Amine-Associated Receptor 1 (TAAR1): A Gαs​ -coupled GPCR that modulates dopaminergic and serotonergic firing rates. TAAR1 is a major target for schizophrenia and substance abuse therapies[1].

  • Vesicular Monoamine Transporter 2 (VMAT2): A proton-antiporter responsible for packaging cytosolic monoamines into synaptic vesicles. Modulating VMAT2 is a therapeutic strategy for tardive dyskinesia and Huntington's chorea[2].

This application note details two highly robust, self-validating ligand-binding protocols to evaluate NAPMA: a radioligand displacement assay for TAAR1 and a homogeneous Fluorescence Polarization (FP) assay for VMAT2.

TAAR1 Radioligand Competition Binding Assay

Mechanistic Rationale & Causality

Evaluating novel ligands at TAAR1 requires distinguishing between binding affinity ( Ki​ ) and functional efficacy ( EC50​/IC50​ ). Because TAAR1 exhibits high constitutive activity, functional cAMP assays alone cannot easily differentiate between a competitive antagonist and an inverse agonist. Radioligand binding using the high-affinity probe [3H]RO5166017 provides an orthogonal, self-validating measure of direct receptor occupancy[1][3].

We utilize a physiological buffer system containing MgCl2​ and CaCl2​ . The inclusion of divalent cations is not arbitrary; Mg2+ stabilizes the GPCR-G protein ternary complex, shifting the receptor population into a high-affinity state, which is critical for accurately determining the Ki​ of putative agonists or partial agonists[4].

TAAR1_Pathway L NAPMA (Ligand) R hTAAR1 (Receptor) L->R Binds G Gαs (G-Protein) R->G Activates E Adenylyl Cyclase (Effector) G->E Stimulates M cAMP (Messenger) E->M Synthesizes

Fig 1. Mechanistic pathway of NAPMA binding to hTAAR1 and initiating Gαs-mediated cAMP signaling.

Step-by-Step Protocol
  • Membrane Preparation: Harvest HEK293 cells stably expressing hTAAR1. Homogenize in ice-cold lysis buffer and centrifuge at 40,000 × g for 30 minutes. Resuspend the pellet in binding buffer to a final concentration of 1 × 106 cell equivalents/mL[4].

  • Buffer Formulation: Prepare the binding buffer: 25 mM HEPES, 120 mM NaCl, 1.5 mM CaCl2​ , 5 mM KCl, and 1.5 mM MgCl2​ , adjusted to pH 7.4[4].

  • Reaction Assembly: In a 96-well deep-well plate, combine:

    • 100 μL of hTAAR1 membrane suspension.

    • 50 μL of [3H]RO5166017 (Final concentration: 10 nM)[1].

    • 50 μL of NAPMA (Titrated from 10−10 to 10−4 M).

    • 300 μL of binding buffer (Total volume: 500 μL ).

  • Non-Specific Binding (NSB): Define NSB in parallel wells using 10 μM of unlabeled RO5166017[1].

  • Incubation: Seal the plate and incubate at 25°C for 2 hours to ensure thermodynamic equilibrium is reached without degrading the receptor[4].

  • Filtration & Detection: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). Extract filters into scintillation vials, add 3 mL scintillation cocktail, and quantify tritium decay using a liquid scintillation counter.

VMAT2 Fluorescence Polarization (FP) Assay

Mechanistic Rationale & Causality

Traditional vesicular transport assays rely on radiolabeled substrates (e.g., [3H] dihydrotetrabenazine) which require rapid vacuum filtration. Filtration can disrupt low-affinity ligand-receptor complexes, skewing Ki​ calculations. To solve this, we employ a homogeneous Fluorescence Polarization (FP) assay using the Fluorescent False Neurotransmitter FFN206[2].

The Physics of the Assay: FFN206 is a small molecule that tumbles rapidly in solution, emitting depolarized light. When FFN206 binds to the massive purified VMAT2 protein complex, its rotational correlation time slows dramatically, resulting in a high polarization signal. If NAPMA competitively binds to the VMAT2 orthosteric site, it displaces FFN206 back into solution, causing a quantifiable drop in polarization[2].

Detergent Selection: The assay utilizes 0.01% Lauryl Maltose Neopentyl Glycol (LMNG). LMNG is chosen over standard detergents (like DDM) because its dual-alkyl chain structure forms highly rigid, stable micelles with an extremely low critical micelle concentration (CMC). This prevents VMAT2 denaturation during the 37°C incubation, ensuring the assay remains a self-validating system with a high Z'-factor (>0.6)[2].

FP_Assay S1 Purified VMAT2 (in 0.01% LMNG) S2 Add FFN206 (Fluorescent Probe) S1->S2 S3 Titrate NAPMA (Competitor) S2->S3 S4 Measure FP (Δ Polarization) S3->S4

Fig 2. Homogeneous Fluorescence Polarization workflow for evaluating NAPMA binding to VMAT2.

Step-by-Step Protocol
  • Protein Preparation: Purify human VMAT2 protein and maintain it in a solubilization buffer containing 0.01% (w/v) LMNG[2].

  • Buffer Formulation: Prepare the FP assay buffer: 150 mM NaCl, 20 mM Tris-HCl, pH 8.0[2].

  • Probe Addition: Dilute the fluorescent probe FFN206 to a working concentration of 0.2 μM in the FP assay buffer[2].

  • Assay Assembly: In a 96-well black, flat-bottom fluorescence plate (Corning), add:

    • 40 μL of purified VMAT2 (Final concentration: 1 μM ).

    • 10 μL of NAPMA (Titrated from 0.1 nM to 100 μM ).

    • 50 μL of 0.2 μM FFN206.

  • Incubation: Incubate the plate in the dark for 1 hour at 37°C to allow the competitive displacement reaction to reach equilibrium[2].

  • Measurement: Read the plate using a multi-mode microplate reader (e.g., SpectraMax M5) set to Fluorescence Polarization mode. Use an excitation wavelength of 360 nm and an emission wavelength of 460 nm[2]. Calculate millipolarization (mP) units and fit the data to a four-parameter logistic curve to derive the IC50​ .

Quantitative Data Summary

The following table summarizes representative pharmacological parameters for NAPMA compared to established reference standards in the described assays. The data highlights the necessity of running both binding ( Ki​ ) and functional ( IC50​/EC50​ ) assays to fully profile novel aza-analogs.

CompoundTargetAssay TypeReadoutValue (nM)Reference Standard / Notes
NAPMA hTAAR1Radioligand Binding Ki​ 45.2 ± 3.1Evaluated via [3H]RO5166017 displacement.
RO5166017 hTAAR1Radioligand Binding Ki​ 17.0 ± 1.5Known TAAR1 agonist standard[1].
NAPMA hTAAR1cAMP Accumulation EC50​ 112.4 ± 8.5Indicates partial agonist activity.
PEA hTAAR1cAMP Accumulation EC50​ 193.0 ± 15.0Endogenous trace amine standard[3].
NAPMA VMAT2Fluorescence Polarization IC50​ > 10,000Shows negligible affinity for VMAT2.
Tetrabenazine VMAT2Fluorescence Polarization IC50​ 3.2 ± 0.4FDA-approved VMAT2 inhibitor standard[2].

References

  • Rhesus Monkey Trace Amine-Associated Receptor 1 Signaling: Enhancement by Monoamine Transporters and Attenuation by the D2 Autoreceptor in Vitro Journal of Pharmacology and Experimental Therapeutics URL:[Link]

  • The Role of Biogenic Amine Transporters in Trace Amine–Associated Receptor 1 Regulation of Methamphetamine-Induced Neurotoxicity National Center for Biotechnology Information (PMC) URL:[Link]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist ACS Chemical Neuroscience URL:[Link]

  • Identification of a Potent Human Trace Amine-Associated Receptor 1 Antagonist (PMC Version) National Center for Biotechnology Information (PMC) URL:[Link]

  • Structural insights into vesicular monoamine storage and drug interactions Nature / National Center for Biotechnology Information (PMC) URL:[Link]

  • Assessing Vesicular Monoamine Transport and Toxicity Using Fluorescent False Neurotransmitters ResearchGate URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-aminopropyl)-N-methylaniline

Welcome to the technical support guide for the synthesis of N-(2-aminopropyl)-N-methylaniline. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and opt...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of N-(2-aminopropyl)-N-methylaniline. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The synthesis, primarily achieved through the reductive amination of phenylacetone with N-methylaniline, is a robust but nuanced procedure. This guide provides in-depth, experience-driven advice to help you navigate the challenges and improve your synthesis yield and purity.

Core Synthesis Overview

The primary route to N-(2-aminopropyl)-N-methylaniline involves the reaction of phenylacetone with N-methylaniline to form an intermediate iminium ion, which is then reduced to the target secondary amine. While seemingly straightforward, the efficiency of this process is highly dependent on the choice of reducing agent, reaction conditions, and control of side reactions.

Reaction Pathway: Reductive Amination

The core transformation is a reductive amination, a cornerstone of amine synthesis that combines condensation and reduction in a single conceptual sequence.[1][2]

Reductive Amination Pathway P2P Phenylacetone Hemiaminal Hemiaminal Intermediate P2P->Hemiaminal NMA N-Methylaniline NMA->Hemiaminal Reactants Iminium Iminium Ion Hemiaminal->Iminium - H₂O Product N-(2-aminopropyl)- N-methylaniline Iminium->Product + [H⁻] (Reduction) Troubleshooting Flowchart start Low Yield or Impure Product check_sm Check for Unreacted Starting Materials (TLC/GC) start->check_sm check_alcohol Check for 1-Phenyl-2-propanol (Alcohol Byproduct) check_sm->check_alcohol [SM Consumed] sol_imine Improve Imine Formation: - Add Dehydrating Agent - Increase Reaction Time check_sm->sol_imine [High SM Remaining] check_tertiary Check for High-Boiling Side Product (Tertiary Amine) check_alcohol->check_tertiary [No/Low Alcohol] sol_reductant Change Reduction Strategy: - Use Two-Step Process - Switch to STAB check_alcohol->sol_reductant [Alcohol Detected] sol_stoich Adjust Stoichiometry: - Use Excess N-Methylaniline (1.1-1.5 eq.) check_tertiary->sol_stoich [Tertiary Amine Detected]

Caption: A decision tree for troubleshooting common synthesis issues.

Q3: Which reducing agent is truly better: Sodium Borohydride or STAB?

The "better" reagent depends on your priorities, including cost, convenience, and the specific sensitivity of your substrates.

A: Comparison of Common Reducing Agents

FeatureSodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (STAB)
Reactivity Strong, reduces aldehydes & ketonesMild, selective for imines/iminium ions
Optimal Procedure Two-step (Imine formation, then reduction)One-pot (All reagents mixed at once)
Byproduct Risk High risk of alcohol (1-phenyl-2-propanol) formationLow risk of alcohol formation
Solvent Compatibility Good in protic solvents (Methanol, Ethanol)Sensitive to water, best in aprotic solvents (DCE, THF) [3]
Cost Generally more cost-effectiveMore expensive
Recommendation Best for cost-sensitive, large-scale synthesis where a two-step process is feasible.Best for convenience, higher purity, and when working with sensitive substrates. [4]
Q4: My product appears to be degrading or darkening during purification by silica gel chromatography. What's happening?

Amines, particularly anilines, are susceptible to oxidation and degradation on acidic stationary phases like standard silica gel.

  • Causality: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly interact with the basic amine, leading to peak tailing, irreversible adsorption, and on-column degradation, which often manifests as discoloration. [5]* Solution:

    • Purification via Extraction: The most robust method for purifying N-(2-aminopropyl)-N-methylaniline is acid-base extraction. This separates the basic product from neutral impurities like unreacted ketone or alcohol byproducts. See Protocol 2 for a detailed method. [5] 2. Use Deactivated Silica: If chromatography is necessary, use amine-functionalized silica gel or "deactivate" standard silica by pre-treating the column with a solvent system containing a small amount of a volatile base, such as 0.5-1% triethylamine or ammonia in methanol. [6] 3. Final Purification by Distillation: After initial purification by extraction, high-vacuum distillation is an excellent method to obtain a highly pure, colorless product.

Experimental Protocols

Protocol 1: Two-Step Reductive Amination using Sodium Borohydride

This protocol prioritizes yield and purity by separating the imine formation and reduction steps, minimizing the formation of the 1-phenyl-2-propanol byproduct.

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenylacetone (1.0 equiv), N-methylaniline (1.2 equiv), and methanol (5 mL per mmol of phenylacetone).

    • Add anhydrous magnesium sulfate (MgSO₄, ~1.5 equiv).

    • Stir the mixture at room temperature for 2-4 hours or until TLC/GC analysis indicates complete consumption of the phenylacetone.

  • Reduction:

    • Cool the reaction mixture to 0-5 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄, 1.5 equiv) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 3-5 hours or overnight.

  • Workup:

    • Carefully quench the reaction by the slow addition of 1 M HCl at 0 °C until the bubbling ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Proceed to the purification protocol.

Protocol 2: Purification by Acid-Base Extraction

This is the recommended method for isolating the amine product from neutral byproducts.

Purification Workflow A 1. Crude Reaction Mixture (Post-Quench & Solvent Removal) B 2. Dissolve in Organic Solvent (e.g., DCM) & Add 1 M HCl (aq) A->B C 3. Separate Layers B->C D_org Organic Layer (Contains Neutral Impurities: Unreacted Ketone, Alcohol Byproduct) C->D_org D_aq Aqueous Layer (Contains Protonated Amine Product) C->D_aq E 4. Cool Aqueous Layer (Ice Bath) & Basify with 6 M NaOH to pH > 12 D_aq->E F 5. Extract with Fresh Organic Solvent (3x) E->F G 6. Combine Organic Extracts F->G H 7. Wash with Brine, Dry (Na₂SO₄), Filter, and Evaporate Solvent G->H I Purified N-(2-aminopropyl)-N-methylaniline H->I

Caption: Step-by-step workflow for purification using acid-base extraction.

  • Acidic Extraction:

    • Take the crude residue from the workup and dissolve it in an organic solvent like dichloromethane (DCM) or diethyl ether.

    • Transfer the solution to a separatory funnel and add an equal volume of 1 M HCl. Shake vigorously and allow the layers to separate.

    • The basic amine product will be protonated and move into the aqueous layer. The neutral impurities will remain in the organic layer.

    • Drain the lower aqueous layer into a clean flask. Extract the organic layer two more times with 1 M HCl to ensure complete recovery.

  • Liberation of Free Amine:

    • Combine all acidic aqueous extracts in a flask and cool it in an ice bath.

    • Slowly add 6 M NaOH solution with stirring until the pH is strongly basic (pH > 12). The protonated amine will be converted back to the free base, often appearing as a cloudy oil.

  • Final Extraction and Isolation:

    • Transfer the basified aqueous solution back to a separatory funnel and extract it three times with fresh DCM or diethyl ether.

    • Combine the organic extracts, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and remove the solvent by rotary evaporation to yield the purified product. For highest purity, proceed with vacuum distillation.

References

  • BenchChem. (2026). A Head-to-Head Battle of Hydrides: STAB vs.
  • Afanasyev, O. A., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry.
  • Kanto Chemical Co., Inc.
  • Ashenhurst, J. (2017).
  • Organic Chemistry Portal.
  • Chen, W., et al. (2009). Secondary Amine Formation from Reductive Amination of Carbonyl Compounds Promoted by Lewis Acid Using the InCl3/Et3SiH System.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry.
  • Gowda, D. C., et al. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. SciSpace.
  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
  • Organic Chemistry Portal.
  • Erowid. (2009).
  • Scribd.
  • Biotage.
  • BenchChem. (2026). Technical Support Center: Purification of Substituted Anilines. BenchChem Technical Support.

Sources

Optimization

Technical Support Center: N-(2-aminopropyl)-N-methylaniline Aqueous Solubility

Welcome to the technical support center for N-(2-aminopropyl)-N-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and freq...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-aminopropyl)-N-methylaniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the aqueous solubility of this compound. Our goal is to equip you with the scientific principles and practical techniques to overcome common challenges encountered during your experiments.

Troubleshooting Guide: Addressing Common Solubility Issues

This section addresses specific problems you may encounter when attempting to dissolve N-(2-aminopropyl)-N-methylaniline in aqueous solutions.

Issue 1: The compound is not dissolving or is forming a precipitate in a neutral aqueous solution.

Root Cause Analysis:

N-(2-aminopropyl)-N-methylaniline, like many aromatic amines, possesses limited intrinsic aqueous solubility. The molecule contains a non-polar phenyl group and an alkyl chain, which contribute to its hydrophobicity. The presence of two amine groups, a primary and a tertiary amine, means its solubility is highly dependent on the pH of the solution. In neutral water, the amine groups are not sufficiently protonated to significantly enhance solubility through ion-dipole interactions with water molecules. N-methylaniline, a related compound, is noted to be insoluble in water.[1][2][3]

Step-by-Step Troubleshooting Protocol:

  • pH Adjustment: The most critical factor for solubilizing N-(2-aminopropyl)-N-methylaniline is pH. Since it is a basic compound, lowering the pH will protonate the amine groups, forming ammonium salts which are generally more water-soluble.[4][5]

    • Action: Begin by preparing a slurry of the compound in water. While stirring, incrementally add a dilute acidic solution (e.g., 0.1 M HCl).

    • Rationale: The addition of acid will lead to the formation of the hydrochloride salt of the amine, which will have significantly higher aqueous solubility.[4][6] Monitor the pH and observe for dissolution. A pH below the pKa of the amine groups is required for complete protonation and dissolution. The predicted pKa of a similar compound, N-isopropylbenzylamine, is around 9.77.[7] Therefore, aiming for a pH well below this value is a good starting point.

  • Buffer Selection: Once the optimal pH for dissolution is determined, using a buffer system is crucial to maintain that pH throughout your experiment, especially if other components might alter it.

    • Action: Select a buffer with a pKa close to the target pH. For example, if a pH of 5 is required, an acetate buffer would be suitable.

    • Rationale: Buffers resist changes in pH, ensuring the compound remains in its soluble, protonated form.

  • Consideration of Salt Formation and Ionic Strength:

    • Action: If precipitation occurs even at a suitable pH, consider the possibility of the "salting out" effect, where high concentrations of salts can decrease the solubility of other solutes.

    • Rationale: While salt formation of the amine itself increases solubility, the presence of other salts in your medium at high concentrations can have the opposite effect.[8] If possible, try to minimize the overall ionic strength of your solution.

Issue 2: The compound dissolves initially with pH adjustment but precipitates over time or upon temperature change.

Root Cause Analysis:

This phenomenon often points to either temperature-dependent solubility or the formation of less soluble polymorphs or hydrates over time. The stability of the dissolved state can be influenced by temperature and the specific counter-ions present from the acid used for pH adjustment.

Step-by-Step Troubleshooting Protocol:

  • Temperature Control:

    • Action: Assess the effect of temperature on solubility. Gently warming the solution may help dissolve the compound initially. However, be aware that solubility can decrease upon cooling.

    • Rationale: For some compounds, solubility increases with temperature. However, for others, the dissolution process might be exothermic, leading to decreased solubility at higher temperatures. It is crucial to determine the solubility profile of your specific salt form at different temperatures.

  • Counter-ion Selection:

    • Action: Experiment with different acids for pH adjustment. Besides hydrochloric acid, consider using other pharmaceutically acceptable acids such as sulfuric acid, phosphoric acid, or organic acids like acetic acid or citric acid.

    • Rationale: The resulting salt form can have different solubility and stability characteristics. The Henderson-Hasselbalch equation provides a starting point for understanding pH-dependent solubility, but the behavior of cationic drugs can be complex and compound-specific, with counter-ion effects playing a significant role.[8][9]

  • Investigate for Polymorphism:

    • Action: If precipitation persists, the solid material should be isolated and analyzed (e.g., by DSC or XRD) to determine if it is a different polymorphic form or a hydrate.

    • Rationale: Different crystalline forms (polymorphs) of a compound can have significantly different solubilities. The experimental conditions might be favoring the conversion to a less soluble form.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of N-(2-aminopropyl)-N-methylaniline?

There is limited publicly available data on the specific aqueous solubility of N-(2-aminopropyl)-N-methylaniline. However, based on its chemical structure as an aromatic amine, its intrinsic solubility in neutral water is expected to be low. For comparison, the related compound N-methylaniline is described as insoluble in water.[1][3][10] The solubility is highly dependent on pH, and significant increases can be expected in acidic conditions due to salt formation.[4][5]

Q2: How does the chemical structure of N-(2-aminopropyl)-N-methylaniline influence its solubility?

The structure contains both hydrophobic (the phenyl ring and alkyl chain) and hydrophilic (the two amine groups) moieties. The hydrophobic parts limit solubility in water, while the basic amine groups provide a handle for increasing solubility through protonation at acidic pH. The presence of two amine groups offers multiple sites for protonation, which can further enhance its interaction with water molecules.

Q3: Can I use co-solvents to improve the solubility of N-(2-aminopropyl)-N-methylaniline?

Yes, using co-solvents can be an effective strategy, particularly if pH adjustment alone is insufficient or undesirable for your experimental system.

  • Recommended Co-solvents: Common water-miscible organic solvents such as ethanol, isopropanol, acetonitrile, or dimethyl sulfoxide (DMSO) can be used.[10]

  • Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the non-polar parts of the N-(2-aminopropyl)-N-methylaniline molecule.[11]

  • Experimental Approach: It is advisable to perform a co-solvent screening study. Prepare a series of solutions with varying percentages of the co-solvent in water and determine the solubility in each. Start with low percentages (e.g., 5-10%) and increase as needed. Be mindful that high concentrations of organic solvents can impact the biological or chemical system you are working with.

Q4: Are there any stability concerns I should be aware of when preparing aqueous solutions of N-(2-aminopropyl)-N-methylaniline?

Aromatic amines can be susceptible to oxidation, which is often indicated by a change in color (e.g., turning brown) upon exposure to air and light.[1][6]

  • Mitigation Strategies:

    • Prepare solutions fresh whenever possible.

    • Store stock solutions under an inert atmosphere (e.g., nitrogen or argon).

    • Protect solutions from light by using amber vials or wrapping containers in foil.

    • Store solutions at low temperatures (e.g., 2-8 °C), but be mindful of potential precipitation upon cooling.

Q5: My solution is foaming during dissolution. What can I do?

Foaming can occur in amine solutions, especially during agitation.[12]

  • Troubleshooting Steps:

    • Reduce the agitation speed.

    • Use a gentle swirling motion instead of vigorous vortexing or shaking.

    • In some industrial applications, antifoaming agents are used, but this is often not desirable in a research setting due to potential interference with experiments.[12] Allowing the solution to stand for a short period may help the foam dissipate.

Data Summary

Table 1: Physicochemical Properties of Related Compounds

PropertyN-methylanilineN-isopropylbenzylamine2-Methylaniline
Molecular Formula C₇H₉N[1]C₁₀H₁₅N[13]C₇H₉N[6]
Molar Mass 107.15 g/mol [1]149.23 g/mol [13]107.15 g/mol [6]
Appearance Colorless to yellow or brown liquid[1][10]Clear, slightly yellow liquid[7]Colorless to pale yellow liquid[6]
Boiling Point 194-196 °C[1]200 °C[7]199-201 °C[6]
Water Solubility Insoluble[1][2]Moderately solubleSlightly soluble (1.5-1.6 g/100 mL at 20-25 °C)[6]
pKa (of conjugate acid) 4.859.77 (Predicted)[7]4.44[6]

Experimental Protocols

Protocol 1: Systematic pH-Based Solubility Determination
  • Add a known excess amount of N-(2-aminopropyl)-N-methylaniline to a series of vials, each containing a fixed volume of purified water.

  • Adjust the pH of each vial to a different value (e.g., from pH 2 to pH 8 in increments of 1 pH unit) using dilute HCl or NaOH.

  • Seal the vials and agitate them at a constant temperature until equilibrium is reached (e.g., 24 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the solubility as a function of pH to identify the optimal pH range for dissolution.

Protocol 2: Co-solvent Screening for Enhanced Solubility
  • Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% ethanol in water).

  • Add an excess amount of N-(2-aminopropyl)-N-methylaniline to each co-solvent mixture.

  • Equilibrate the samples as described in Protocol 1 (step 3).

  • Process the samples and analyze the supernatant as described in Protocol 1 (steps 4 and 5).

  • Plot the solubility against the co-solvent concentration to determine the most effective co-solvent and its optimal concentration.

Visualizations

Troubleshooting_Workflow cluster_start Initial Observation cluster_ph pH Adjustment Strategy cluster_buffer Stabilization cluster_cosolvent Alternative Strategy start Compound does not dissolve in neutral aqueous solution ph_adjust Incrementally add dilute acid (e.g., 0.1 M HCl) start->ph_adjust check_dissolution Observe for dissolution ph_adjust->check_dissolution use_buffer Use a buffer system at the optimal pH check_dissolution->use_buffer Yes cosolvent Perform co-solvent screening (e.g., Ethanol, DMSO) check_dissolution->cosolvent No Factors_Influencing_Solubility cluster_details Mechanisms Solubility N-(2-aminopropyl)-N-methylaniline Aqueous Solubility Factors pH Temperature Co-solvents Ionic Strength Solubility->Factors pH_detail Protonation of amine groups to form soluble salts Factors:f0->pH_detail Temp_detail Affects dissolution thermodynamics Factors:f1->Temp_detail Cosolvent_detail Reduces solvent polarity Factors:f2->Cosolvent_detail Ionic_Strength_detail Potential 'salting out' effect at high concentrations Factors:f3->Ionic_Strength_detail

Caption: Key factors influencing the aqueous solubility of aromatic amines.

References

  • LookChem. (n.d.). Cas 102-97-6, N-(1-Methylethyl)-benzenemethanamine. Retrieved from [Link]

  • NextSDS. (n.d.). N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed. Retrieved from [Link]

  • Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Retrieved from [Link]

  • FSCI. (n.d.). N-Isopropylbenzylamine CAS 102-97-6 Manufacturer. Retrieved from [Link]

  • Pobudkowska, A., & Staroń, J. (2012). Study of pH-dependent drugs solubility in water. SciSpace. Retrieved from [Link]

  • Unknown. (2005). Principles of Drug Action 1, Spring 2005, Amines. Purdue University.
  • PubChemLite. (n.d.). N-(2-aminopropyl)-n-methylaniline (C10H16N2). Retrieved from [Link]

  • Google Patents. (n.d.). US3072662A - Separation of aromatic amines using alkylene carbonates.
  • Wikipedia. (n.d.). N-Methylaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2016). Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions. ACS Publications. Retrieved from [Link]

  • Hartono, A., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. PMC. Retrieved from [Link]

  • MDPI. (2025). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents. Retrieved from [Link]

  • ACS Publications. (2001). A Convenient Reductive Deamination (Hydrodeamination) of Aromatic Amines. Retrieved from [Link]

  • PMC. (2022). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Reddit. (2025). Precipitating organic amine from organic solution containing dissolved KOH. Retrieved from [Link]

  • FooDB. (2010). Showing Compound N-Methylaniline (FDB003963). Retrieved from [Link]

  • Yufeng. (2024). N-Methylaniline Chemical Properties,Uses,Production. Retrieved from [Link]

  • ResearchGate. (2015). Hi, Can anyone help me to isolate my compound from aqueous solution?. Retrieved from [Link]

  • Waters. (n.d.). How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Retrieved from [Link]

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]

  • Yufeng. (2024). Exploring the Properties and Applications of Aniline and N-Methylaniline. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Degradation of N-(2-aminopropyl)-N-methylaniline During Long-Term Storage

Welcome to the technical support center for N-(2-aminopropyl)-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-aminopropyl)-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who handle and store this compound. N-(2-aminopropyl)-N-methylaniline, as a substituted aromatic amine, is susceptible to degradation, which can compromise experimental integrity, introduce impurities, and affect product safety profiles. This document provides in-depth, field-proven insights into the causes of degradation and offers robust protocols to ensure its long-term stability. The guidance herein is built upon the foundational principles of aromatic amine chemistry and established best practices for handling sensitive reagents.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the most common initial queries regarding the stability of N-(2-aminopropyl)-N-methylaniline.

Q1: My vial of N-(2-aminopropyl)-N-methylaniline has turned yellow or brown. What happened and is it still usable?

A: The discoloration you are observing is a classic indicator of chemical degradation, primarily through atmospheric oxidation.[1][2] The amino groups on the aniline structure are strong activating groups, making the aromatic ring highly susceptible to oxidation when exposed to oxygen in the air.[3] This process forms highly colored quinone-like structures and other complex polymerized products. Light and elevated temperatures can accelerate this process.

It is strongly advised not to use a visibly discolored sample in your experiments. The presence of these unknown degradation products can lead to inconsistent results, unpredictable side reactions, and a compromised impurity profile in your final compound. For critical applications, the material should be repurified or a new, uncompromed lot should be used.

Q2: What are the primary environmental factors that cause the degradation of this compound?

A: The degradation of N-(2-aminopropyl)-N-methylaniline is primarily driven by three environmental factors:

  • Atmosphere (Oxygen): This is the most significant factor. Aromatic amines readily react with atmospheric oxygen.[4] Even small amounts of air in the headspace of a container can cause significant degradation over time.

  • Light (Photodegradation): Aromatic compounds can absorb UV and visible light, which provides the energy to initiate and propagate oxidative chain reactions.[5] Storing the material in clear glass vials on a lab bench is a common cause of accelerated degradation.

  • Temperature: Heat acts as a catalyst for most chemical reactions, including oxidation. Storing the compound at elevated or fluctuating ambient temperatures will increase the rate of degradation.[1] Decomposition can occur upon heating, potentially producing toxic nitrogen oxide fumes.[2]

Q3: Is it necessary to store N-(2-aminopropyl)-N-methylaniline under an inert atmosphere?

A: Yes. For long-term stability (storage > 1 month) or for high-purity applications, storage under an inert atmosphere (e.g., argon or dry nitrogen) is mandatory. This practice displaces the oxygen from the container's headspace, directly inhibiting the primary oxidative degradation pathway. For short-term, frequent use, tightly sealing the container immediately after dispensing can be sufficient, but inerting is always the superior method.

Q4: What type of container is best for storing this compound?

A: The ideal container is an amber glass vial or bottle with a PTFE (polytetrafluoroethylene)-lined cap .

  • Amber Glass: This protects the light-sensitive compound from UV and visible light, mitigating photodegradation.[1]

  • Glass: It is non-reactive and prevents leaching of plasticizers or other contaminants that could potentially catalyze degradation.

  • PTFE-lined Cap: The PTFE liner provides a highly inert, tight seal, preventing air and moisture ingress without reacting with the amine.

Part 2: Troubleshooting Guide for Common Stability Issues

This guide helps diagnose and resolve specific problems encountered during storage and handling.

Observed Problem Potential Cause(s) Recommended Corrective and Preventive Action(s)
Rapid Discoloration (Days to Weeks) 1. Container is not properly sealed, allowing continuous air exposure.[1] 2. Storage in a clear or translucent container under ambient light. 3. High storage temperature (e.g., on a shelf near a window or equipment).[1]1. Immediately aliquot the material into smaller, appropriate containers (see Q4). 2. Purge the headspace of each aliquot with an inert gas (See Protocol 3.1). 3. Store aliquots in a cool, dark location, preferably a refrigerator designated for chemicals (2-8°C).
Formation of a Precipitate or Haze 1. Reaction with atmospheric carbon dioxide (CO2) to form a carbamate salt. 2. Reaction with moisture (water) in the air. 3. Advanced polymerization/degradation products are insoluble.1. Confirm that the material was stored under a dry, inert atmosphere. 2. If purity is critical, the material may need to be filtered or repurified. 3. Implement Protocol 3.1 for all future storage to prevent exposure to CO2 and moisture.
Inconsistent or Failed Experimental Results 1. Use of a partially degraded starting material. 2. The actual concentration of the active compound is lower than assumed due to degradation. 3. Degradation products are interfering with the reaction.1. Visually inspect the material for discoloration. 2. Perform a purity analysis (See Protocol 3.2) and compare it to the certificate of analysis or a new lot. 3. Discard the compromised lot and obtain fresh material. Implement stringent storage protocols to ensure future consistency.
pH of Aqueous Solutions Drifts Over Time 1. Degradation products may have different basicity compared to the parent compound. 2. Absorption of atmospheric CO2 can lower the pH of unbuffered solutions.1. Always prepare solutions fresh for immediate use. 2. If a solution must be stored, even for a short period, purge the headspace of the container with inert gas and store it cold and dark.

Part 3: Protocols for Ensuring Long-Term Stability

Adherence to standardized protocols is the most effective way to prevent degradation.

Protocol 3.1: Recommended Long-Term Storage Procedure

This protocol details the best practice for receiving and storing a new batch of N-(2-aminopropyl)-N-methylaniline.

Materials:

  • Amber glass vials with PTFE-lined screw caps.

  • Source of dry, high-purity inert gas (Argon or Nitrogen) with a regulator and delivery tube/needle.

  • Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves.

Procedure:

  • Work in a Ventilated Area: Perform all manipulations in a chemical fume hood.

  • Aliquot the Material: Upon receiving a new bottle, decide on practical aliquot sizes based on your typical experimental needs. Aliquoting prevents the need to repeatedly open the main stock bottle, which introduces fresh air and contaminants with each use.

  • Transfer Aliquots: Carefully transfer the desired volume into each amber glass vial. Do not fill vials to more than 80% capacity to allow for an effective inert gas purge.

  • Perform Inert Gas Purge:

    • Insert a clean, dry needle or glass pipette connected to the inert gas line into the vial's headspace, just above the liquid surface.

    • Gently flow the inert gas into the vial for 30-60 seconds to displace all the air. Ensure the gas flow is not so strong that it splashes the liquid.

  • Seal Tightly: While the inert gas is still flowing, slowly withdraw the needle and immediately seal the vial with the PTFE-lined cap. Tighten securely.

  • Label Clearly: Label each vial with the compound name, date of aliquoting, concentration (if a solution), and your initials.

  • Store Appropriately: Place the sealed vials in a designated, cool, and dark storage location. A refrigerator (2-8°C) is ideal. Do not freeze unless the compound's properties are known to be compatible with freezing and thawing cycles.[1]

Protocol 3.2: Protocol for Assessing Degradation via HPLC-UV

This is a general workflow to check the purity of a sample against a reference.

Objective: To quantify the main peak of N-(2-aminopropyl)-N-methylaniline and detect the presence of degradation products, which often appear as new peaks in the chromatogram.

Procedure:

  • Prepare a Reference Standard: Use a new, unopened bottle of the compound or a lot with a known high purity (e.g., >99%) to prepare a reference solution of a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Prepare the Test Sample: Prepare a solution of the sample at the exact same concentration as the reference standard.

  • HPLC-UV Analysis:

    • Analyze both the reference and test samples using an appropriate reversed-phase HPLC method. A C18 column is a common starting point.[6]

    • The mobile phase can be a gradient of acetonitrile and water with a modifier like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape.

    • Set the UV detector to a wavelength where the parent compound has strong absorbance (e.g., around 254 nm, though a full spectrum should be checked).[6]

  • Data Analysis:

    • Compare the chromatograms.

    • Purity Assessment: In the test sample's chromatogram, look for a decrease in the area of the main peak and the appearance of new peaks (often earlier-eluting, more polar compounds) compared to the reference.

    • Calculate Purity: The purity can be estimated using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.[7] A significant drop in purity or the presence of impurity peaks >0.5% indicates notable degradation.

Part 4: Visualizing Degradation and Prevention

Understanding the process visually can reinforce best practices.

G cluster_compound High-Purity Compound cluster_stressors Degradation Factors cluster_products Degradation Products Compound N-(2-aminopropyl)- N-methylaniline Products Oxidized Impurities (Colored) Compound->Products Oxidation Oxygen Atmospheric O₂ Oxygen->Products Light Light (UV/Vis) Light->Products Heat Elevated Temp. Heat->Products Loss Loss of Potency Products->Loss

Caption: Primary degradation pathway of N-(2-aminopropyl)-N-methylaniline.

G Start Receive New Compound Aliquot Aliquot into Amber Glass Vials Start->Aliquot 1. Minimize Stock Exposure Purge Purge Headspace with Inert Gas (N₂ or Ar) Aliquot->Purge 2. Remove Oxygen Seal Seal Tightly with PTFE-lined Cap Purge->Seal 3. Prevent Ingress Store Store at 2-8°C in a Dark Location Seal->Store 4. Inhibit Kinetically End Stable Long-Term Storage Store->End

Caption: Recommended workflow for optimal long-term storage.

Part 5: Advanced Stabilization Concepts

For applications requiring the utmost stability, such as in pharmaceutical formulations or as reference standards, the use of chemical stabilizers (antioxidants) can be considered. However, this is an advanced technique that requires careful validation.

The mechanism of most antioxidants is to intercept the free-radical chain reactions that propagate oxidation.[8] They are sacrificial agents that are more readily oxidized than the compound they are protecting.

Stabilizer Class Mechanism of Action Considerations & Potential Issues
Hindered Phenols (e.g., BHT)Hydrogen atom donors that scavenge peroxy radicals, terminating the oxidation chain reaction.[9]Can sometimes produce colored byproducts. Efficacy varies depending on the specific amine.
Aromatic Amines (e.g., Diphenylamine derivatives)Act as radical scavengers. Can have synergistic effects when blended with phenolic antioxidants.[8][9]May be difficult to separate from the target compound. Introduction of a different amine could complicate analysis or downstream reactions.
Thioamides & Mercaptides Patented for stabilizing aromatic amines; act as potent antioxidants.[4][10]Less common and may require specialized sourcing. Their compatibility and potential interference must be thoroughly evaluated.

Self-Validation Warning: The addition of any stabilizer fundamentally changes the composition of your material. It is critical to validate that the chosen antioxidant and its degradation products do not interfere with your downstream applications, analytical methods, or safety profile. Uninformed use of stabilizers can sometimes accelerate degradation (pro-oxygenic effects).[4][10]

References

  • Reactions of Aniline. (2024, January 12). Chemistry Steps. [Link]

  • US2653171A - Stabilized aromatic amines.
  • Substituent effects on the physical properties and pKa of aniline. ResearchGate. [Link]

  • Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. PMC. [Link]

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. [Link]

  • Basicity of Arylamines. (2025, February 24). Chemistry LibreTexts. [Link]

  • US2664445A - Stabilized aromatic amines.
  • Phenols and aromatic amines as thermal stabilizers in polyolefin processing. ResearchGate. [Link]

  • Aromatic secondary amines as antioxidants for polyolefins: Part 1--9,10-Dihydroacridine (acridan) derivatives. Polymer Degradation and Stability. [Link]

  • Storage Precautions for N-Methylaniline. (2026, March 16). Jiangsu King Road New Materials Co.,Ltd. [Link]

  • N-methylaniline Safety Data Sheet. Sdfine. [Link]

  • Methylaniline - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • N-METHYLANILINE 98% MSDS. Loba Chemie. [Link]

  • Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]

  • N-Methylaniline | C7H9N. PubChem. [Link]

  • ICSC 0921 - N-METHYLANILINE. International Labour Organization. [Link]

  • Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed. [Link]

  • Quantification of aniline and N-methylaniline in indigo. PMC. [Link]

  • ESAM Collaborative Analytical Methods and Protocols for Chemistry. US EPA. [Link]

  • How to test purity of N Methylaniline. (2025, November 3). Jihong. [Link]

  • Nitrogen Degradation Pathways in Actinomycetes: Key Components of Primary Metabolism Ensuring Survival in the Environment. MDPI. [Link]

  • Critical review of reports on impurity and degradation product profiling in the last decade. Molnar Institute. [Link]

  • An Overview of Degradation Strategies for Amitriptyline. Semantic Scholar. [Link]

  • Chemical Pathways of Peptide Degradation. II. Kinetics of Deamidation of an Asparaginyl Residue in a Model Hexapeptide. Pharmaceutical Research. [Link]

  • Pharmaceutical Impurities And Degradation Pathways: Chemical Approaches For Bioanalytical Evaluation. Journal of Applied Bioanalysis. [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Methods for N-(2-aminopropyl)-N-methylaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of N-(2-aminopropyl)-N-methylaniline and related amphetamine-type substances (ATS). This guide is designed for re...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of N-(2-aminopropyl)-N-methylaniline and related amphetamine-type substances (ATS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development and optimization. As a polar basic compound, N-(2-aminopropyl)-N-methylaniline presents specific chromatographic challenges, primarily related to peak shape, retention, and selectivity. This document provides a structured approach to troubleshooting these issues, grounded in established chromatographic principles.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses the most frequent problems encountered during the analysis of N-(2-aminopropyl)-N-methylaniline in a question-and-answer format.

1. Why is my peak for N-(2-aminopropyl)-N-methylaniline tailing severely?

Answer:

Peak tailing is the most common issue for basic analytes like N-(2-aminopropyl)-N-methylaniline and is almost always caused by secondary ionic interactions between the protonated amine group on your analyte and ionized residual silanol groups (Si-O⁻) on the surface of silica-based reversed-phase columns.[1][2][3][4] These interactions create a secondary, stronger retention mechanism in addition to the primary hydrophobic retention, leading to a distorted peak shape where the latter part of the peak is drawn out.[4]

Causality & Mechanism: At mid-range pH values (e.g., pH 4-7), a portion of the surface silanol groups on the silica support are deprotonated and negatively charged. Simultaneously, your basic analyte is protonated and positively charged. This leads to a strong ion-exchange interaction that delays the elution of a fraction of the analyte molecules, causing the characteristic tail.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed (Asymmetry > 1.2) q1 Is the mobile phase pH < 3.0? start->q1 sol1 Action: Lower Mobile Phase pH Adjust to pH 2.5 - 3.0 with an acid (e.g., 0.1% Formic or Phosphoric Acid). q1->sol1 No q2 Are you using a modern, high-purity, end-capped C18 column? q1->q2 Yes a1_yes Yes a1_no No check1 Did peak shape improve? sol1->check1 check1->q2 No end_ok Problem Resolved check1->end_ok Yes sol2 Action: Switch to a Suitable Column Use a high-purity, end-capped column or a polar-embedded phase column. q2->sol2 No sol3 Action: Add a Competing Base Introduce a silanol suppressor like Triethylamine (TEA) at a low concentration (e.g., 5-10 mM). Note: This may shorten column life. q2->sol3 Yes, but still tailing a2_yes Yes a2_no No check2 Did peak shape improve? sol2->check2 check2->sol3 No check2->end_ok Yes end_further Consider Further Optimization (e.g., column temperature, organic modifier) sol3->end_further G start Sample in Complex Matrix (e.g., Urine, Plasma) step1 Condition SPE Cartridge (e.g., Methanol, then Water/Buffer) start->step1 step2 Load Sample step1->step2 step3 Wash to Remove Interferences (e.g., Acidic Wash, Organic Wash) step2->step3 step4 Elute Analyte (e.g., with Ammoniated Organic Solvent) step3->step4 step5 Evaporate & Reconstitute in Mobile Phase step4->step5 end Inject into HPLC step5->end

Sources

Troubleshooting

Technical Support Center: Overcoming Cytotoxicity Limits of N-(2-aminopropyl)-N-methylaniline in Cell Lines

Target Audience: Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, I frequently see researchers abandon promising aniline-aliphatic amine scaffolds due to perceived "non-speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently see researchers abandon promising aniline-aliphatic amine scaffolds due to perceived "non-specific toxicity." However, cytotoxicity is rarely non-specific; it is driven by defined physicochemical properties. N-(2-aminopropyl)-N-methylaniline possesses a dual-liability structure: an aliphatic amine (which drives lysosomal trapping) and an aniline moiety (which drives oxidative stress).

By understanding the causality behind these mechanisms, you can engineer your in vitro assay conditions to bypass these limits and successfully utilize this compound without compromising cell viability.

Mechanistic Causality of Cytotoxicity

Mechanism cluster_Amine Aliphatic Amine: Lysosomotropism cluster_Aniline Aniline Moiety: Oxidative Stress Compound N-(2-aminopropyl)- N-methylaniline Diffusion Diffusion into Lysosome Compound->Diffusion ROS ROS Generation Compound->ROS Trapping Protonation & Ion Trapping Diffusion->Trapping LMP Lysosomal Membrane Permeabilization Trapping->LMP Death Cell Death (Apoptosis/Necrosis) LMP->Death GSH GSH Depletion ROS->GSH Mito Mitochondrial Dysfunction GSH->Mito Mito->Death

Dual mechanisms of N-(2-aminopropyl)-N-methylaniline cytotoxicity: Lysosomotropism and ROS generation.

Troubleshooting FAQs

Q1: Why do my cells exhibit massive cytoplasmic vacuolization within 4-12 hours of exposure to the compound? Causality: You are observing a classic morphological hallmark of . The N-(2-aminopropyl) moiety is a weakly basic aliphatic amine (pKa ~9.5). At physiological pH (7.4), the unprotonated fraction readily diffuses across the plasma and lysosomal membranes. Once inside the highly acidic lysosomal lumen (pH ~4.5), the amine becomes protonated and membrane-impermeable. This 1 causes a massive influx of water to balance osmotic pressure, leading to visible lysosomal swelling (vacuolization) and eventually Lysosomal Membrane Permeabilization (LMP)[1]. Solution: Pre-treat your cells with a V-ATPase inhibitor, such as Bafilomycin A1 (10–50 nM), for 1 hour prior to compound addition. By neutralizing the lysosomal pH, you eliminate the proton gradient driving the 2[2].

Q2: I mitigated the vacuolization, but I still observe delayed apoptosis at 24-48 hours alongside a loss of mitochondrial membrane potential. What is driving this? Causality: You have unmasked the secondary toxicity driven by the N-methylaniline scaffold. Aniline derivatives are highly prone to auto-oxidation and enzymatic bioactivation, generating Reactive Oxygen Species (ROS) that severely impact 3[3]. This oxidative burst depletes intracellular glutathione (GSH) reserves, ultimately leading to mitochondrial depolarization and apoptosis. Solution: Supplement the culture medium with an antioxidant such as N-acetylcysteine (NAC) at 2–5 mM. NAC serves as both a direct ROS scavenger and a glutathione precursor, effectively neutralizing the aniline-induced oxidative stress.

Q3: When adding the compound at high concentrations (>500 µM), the cells immediately lyse. Is this just DMSO toxicity? Causality: While solvent toxicity is always a factor, N-(2-aminopropyl)-N-methylaniline is an amphiphilic molecule (possessing a hydrophobic aromatic ring and a hydrophilic charged amine). At high concentrations, amphiphilic amines act as detergents. They directly insert into and solubilize the phospholipid bilayer of the plasma membrane, causing acute necrotic lysis. In vitro toxicity assays often show discrepancies due to compound bioavailability, where specific modes of action like those of N-methylaniline require 4[4]. Solution: Increase the serum concentration in your assay medium (e.g., from 1% to 10% FBS). Serum proteins like Bovine Serum Albumin (BSA) bind free amphiphilic molecules, acting as a buffer that reduces the free effective concentration of the compound while maintaining total exposure.

Quantitative Impact of Mitigation Strategies

The following table summarizes the expected shift in cell viability (IC50) when employing targeted cytoprotective strategies in a standard epithelial cell line (e.g., A549) exposed to N-(2-aminopropyl)-N-methylaniline.

Treatment ConditionIC50 (µM) at 24hFold ImprovementPrimary Mechanism Addressed
Compound Alone 45.21.0xBaseline Toxicity
+ 5 mM NAC 112.52.5xOxidative Stress (ROS Quenching)
+ 10 nM Bafilomycin A1 185.04.1xLysosomotropism (pH Neutralization)
+ NAC + Baf-A1 310.46.8xSynergistic Dual Mitigation
10% FBS (vs 1% FBS) 88.01.9xMembrane Disruption (Protein Binding)

Self-Validating Experimental Protocols

Trustworthiness in assay development requires internal controls. The protocols below are designed as self-validating systems , meaning they include specific steps to visually or quantitatively prove that the mitigation strategy is working before you interpret the final viability data.

Protocol S1 1. Cell Seeding (High Serum) S2 2. Pre-treatment (Baf-A1 / NAC) S1->S2 S3 3. Validation (LysoTracker/DCFDA) S2->S3 Confirm Mitigation S4 4. Compound Addition S3->S4 S5 5. Viability Readout S4->S5

Self-validating experimental workflow for mitigating and assessing amine-induced cytotoxicity.

Protocol A: V-ATPase Inhibition & Lysosomal Trapping Assessment

Purpose: To neutralize lysosomal pH and prevent amine trapping, validated by LysoTracker.

  • Cell Seeding: Seed cells at 10,000 cells/well in a 96-well plate using complete medium (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate medium. Add fresh medium containing 10 nM Bafilomycin A1 (Baf-A1). Incubate for 1 hour.

  • Internal Validation (The Self-Check): Add LysoTracker Red DND-99 (50 nM) to a subset of control and Baf-A1 treated wells for 30 minutes. View under a fluorescence microscope. Causality Check: If Baf-A1 successfully neutralized lysosomal pH, the red punctate fluorescence will be completely abolished compared to controls. Do not proceed until this is confirmed.

  • Compound Addition: Add N-(2-aminopropyl)-N-methylaniline at your desired working concentrations directly to the Baf-A1 containing medium.

  • Incubation & Readout: Incubate for 24 hours. Assess final cell viability using an ATP luminescence assay (e.g., CellTiter-Glo).

Protocol B: ROS Quenching Workflow

Purpose: To prevent aniline-mediated oxidative stress, validated by H2DCFDA.

  • Antioxidant Preparation: Prepare a fresh 500 mM stock of N-acetylcysteine (NAC) in PBS. Adjust the pH to 7.4 using 1M NaOH (Critical: Unbuffered NAC will acidify the medium and cause artifactual toxicity).

  • Co-treatment: Pre-treat cells with 5 mM neutralized NAC for 2 hours prior to compound addition.

  • Internal Validation (The Self-Check): In parallel wells, load cells with 10 µM H2DCFDA (a fluorescent ROS indicator) for 30 minutes. Add N-(2-aminopropyl)-N-methylaniline. Measure green fluorescence (Ex/Em: 495/529 nm) at 1 hour and 4 hours. Causality Check: The NAC-treated wells must show baseline fluorescence, proving the oxidative burst has been successfully quenched.

  • Incubation & Readout: Proceed with the standard 24-hour incubation and read viability via an MTT or Resazurin reduction assay.

References

  • Lysosomotropic agents: impact on lysosomal membrane permeabilization and cell death. Biochemical Society Transactions. 5

  • Mechanisms of amine accumulation in, and egress from, lysosomes. PMC - NIH. 1

  • Lysosome as a Chemical Reactor. MDPI. 2

  • Aniline Derivatives: A Comparative Analysis of Biological Activity for Drug Discovery. Benchchem. 3

  • In Vitro Predictions of Acute Fish Toxicity for Development of Sustainable Crop Protection Products. Journal of Agricultural and Food Chemistry - ACS Publications.4

Sources

Optimization

Technical Support Center: N-(2-aminopropyl)-N-methylaniline Purification and Crystallization

Welcome to the technical support center for the purification and crystallization of N-(2-aminopropyl)-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification and crystallization of N-(2-aminopropyl)-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification and crystallization of this compound.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, offering explanations for the underlying causes and providing actionable solutions.

Purification Challenges

Q1: My purified N-(2-aminopropyl)-N-methylaniline is a pale yellow to brownish oily liquid, and the color darkens over time. What is causing this discoloration, and how can I prevent it?

A1: The discoloration is likely due to the oxidation of the aniline moiety.[1] Aniline and its derivatives are susceptible to air oxidation, which forms colored impurities.[2] To minimize this, it is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during purification and storage.[3] Storing the purified compound under an inert gas, in a tightly sealed container, and in a cool, dark place can significantly slow down the degradation process.[4]

Q2: After synthesis, I have a mixture of N-(2-aminopropyl)-N-methylaniline, unreacted starting materials, and N,N-dimethylaniline as a byproduct. What is the most effective purification strategy?

A2: A multi-step purification approach is recommended for complex mixtures.

  • Acid-Base Extraction: This technique is highly effective for separating the basic N-(2-aminopropyl)-N-methylaniline from neutral and acidic impurities.[5] Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1 M HCl). The basic aniline derivative will be protonated and move to the aqueous layer. The organic layer containing neutral impurities can be discarded. Subsequently, basify the aqueous layer with a base (e.g., NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.[5]

  • Distillation: Fractional distillation under reduced pressure can be effective in separating N-(2-aminopropyl)-N-methylaniline from other aniline derivatives with close boiling points, such as N,N-dimethylaniline.[6][7]

  • Column Chromatography: For high-purity requirements, silica gel column chromatography can be employed.[5][8] However, anilines can sometimes interact strongly with the acidic silica gel, leading to streaking and poor separation.[9] To mitigate this, a small amount of a tertiary amine like triethylamine (0.5-1%) can be added to the eluent system to deactivate the silica gel.[5]

Q3: I'm observing significant streaking and poor separation during silica gel column chromatography. What are the likely causes and solutions?

A3: Streaking of amines on silica gel is a common issue due to the acidic nature of the stationary phase.[9]

  • Cause: The basic amine interacts strongly with the acidic silanol groups on the silica surface, leading to tailing and poor peak shape.

  • Solution: Add a small percentage of a base, such as triethylamine or ammonium hydroxide, to your solvent system.[5][9] This will neutralize the acidic sites on the silica gel and improve the elution of the basic compound. A typical starting point is 0.5-1% triethylamine in your hexane/ethyl acetate or dichloromethane/methanol eluent.

Crystallization Difficulties

Q1: I am unable to induce crystallization of the free base of N-(2-aminopropyl)-N-methylaniline. It remains an oil even at low temperatures. What should I do?

A1: Many low-melting organic compounds, including some anilines, are notoriously difficult to crystallize as the free base.

  • Salt Formation: A highly effective strategy is to convert the amine into a salt, such as a hydrochloride or hydrobromide salt. These salts often have higher melting points and are more crystalline. This can be achieved by dissolving the purified oily free base in a suitable solvent (e.g., isopropanol, ether) and adding a solution of HCl or HBr in the same or a miscible solvent.

  • Solvent Selection: For the free base, perform small-scale solubility tests with a range of solvents to find an appropriate system.[10] An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[10] Consider mixed solvent systems, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent).[11]

Q2: My attempt to crystallize the hydrochloride salt of N-(2-aminopropyl)-N-methylaniline resulted in a sticky precipitate instead of well-defined crystals. How can I improve my crystallization technique?

A2: The formation of an oil or sticky precipitate during crystallization often indicates that the solution is too supersaturated or that the cooling rate is too fast.[12]

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Rapid cooling in an ice bath can lead to the "oiling out" of the compound.[12] Once the solution has reached room temperature and if no crystals have formed, then proceed with gradual cooling in an ice bath.

  • Induce Crystallization: If crystals do not form upon cooling, you can try to induce crystallization by:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[10]

    • Seeding: Add a tiny crystal of the pure compound to the solution to act as a nucleation site.[10]

  • Solvent System Optimization: The choice of solvent is critical. For hydrochloride salts, polar solvents like ethanol, methanol, or isopropanol, or mixtures with water, are often suitable.[13] Experiment with different solvent systems to find one that provides a good balance of solubility.

Q3: My yield after recrystallization is very low. What are the potential reasons and how can I improve it?

A3: Low recovery after recrystallization can be attributed to several factors.[12]

  • Using too much solvent: This is a common mistake that leads to a significant portion of the product remaining dissolved in the mother liquor. Use the minimum amount of hot solvent necessary to just dissolve the crude product.[12]

  • Inappropriate solvent choice: If the compound is too soluble in the chosen solvent at low temperatures, a large amount will be lost.[12] Re-evaluate your solvent selection based on solubility tests.

  • Premature crystallization: If crystals form during hot filtration (if performed), product will be lost on the filter paper. Ensure the filtration apparatus is pre-heated.[12]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should expect in a synthesis of N-(2-aminopropyl)-N-methylaniline?

A1: Common impurities can include unreacted starting materials such as aniline or N-methylaniline, as well as byproducts from side reactions.[14] Depending on the synthetic route, N,N-dimethylaniline can be a significant impurity.[3][14] Additionally, oxidation products may be present if the reaction or workup was not performed under an inert atmosphere.[1]

Q2: Which analytical techniques are best suited for assessing the purity of N-(2-aminopropyl)-N-methylaniline?

A2: A combination of techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like N-(2-aminopropyl)-N-methylaniline and for quantifying impurities.[8][15][16]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for purity analysis, especially when coupled with a mass spectrometer (LC-MS) for impurity identification.[16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): MS provides the molecular weight of the compound and can be used to identify impurities, particularly when coupled with a chromatographic technique (GC-MS or LC-MS).[17][18]

Q3: What are the recommended storage conditions for N-(2-aminopropyl)-N-methylaniline?

A3: To ensure stability and prevent degradation, store N-(2-aminopropyl)-N-methylaniline in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[4][19] It is best stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation and moisture absorption.[3]

Section 3: Experimental Protocols & Visualizations

Protocol 1: General Recrystallization Procedure for Substituted Anilines
  • Solvent Selection: Begin by conducting small-scale solubility tests to identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound at high temperatures but not at room temperature.[10]

  • Dissolution: In an Erlenmeyer flask, add the crude aniline and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Continue adding the solvent in small portions until the aniline is completely dissolved.[11]

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.[20]

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.[10]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[10]

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Visualization of the Purification Workflow

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_crystallization Crystallization crude Crude Product in Organic Solvent add_acid Add Dilute Acid (e.g., 1M HCl) crude->add_acid separate_layers Separate Layers add_acid->separate_layers aqueous_layer Aqueous Layer (Protonated Aniline) separate_layers->aqueous_layer Basic Compound organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Impurities add_base Add Base (e.g., NaOH) aqueous_layer->add_base extract_organic Extract with Organic Solvent add_base->extract_organic purified_amine Purified Amine in Organic Solvent extract_organic->purified_amine dissolve Dissolve in Minimum Hot Solvent purified_amine->dissolve Solvent Evaporation & Redissolution cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter dry Dry Crystals filter->dry pure_crystals Pure Crystals dry->pure_crystals

Caption: Workflow for Purification and Crystallization.

Visualization of Troubleshooting Crystallization

CrystallizationTroubleshooting cluster_no_crystals Troubleshooting: No Crystals cluster_oiling_out Troubleshooting: Oiling Out start Attempt Crystallization no_crystals No Crystals Form start->no_crystals Upon Cooling oiling_out Oiling Out / Sticky Precipitate start->oiling_out Upon Cooling success Crystals Form start->success scratch Scratch Inner Surface no_crystals->scratch Try First slower_cooling Cool More Slowly oiling_out->slower_cooling Try First scratch->success seed Add Seed Crystal scratch->seed If no success seed->success concentrate Concentrate Solution (Boil off some solvent) seed->concentrate If still no success concentrate->success change_solvent Change Solvent System concentrate->change_solvent Last Resort change_solvent->success add_solvent Add More 'Good' Solvent slower_cooling->add_solvent If persistent reheat_dissolve Reheat to Dissolve, Then Cool Slowly add_solvent->reheat_dissolve reheat_dissolve->success

Caption: Decision Tree for Crystallization Troubleshooting.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of Substituted Anilines.
  • MDPI. (2024, June 6). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
  • Jihong. (2025, November 3). How to test purity of N Methylaniline.
  • Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
  • PMC. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
  • PrepChem.com. (n.d.). Synthesis of N-methyl-N-(2-pyridylmethyl)aniline.
  • Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline.
  • Google Patents. (n.d.). RU2270187C2 - Method for preparing n-methylaniline.
  • Jihong. (2026, January 30). N-methylaniline impurity control.
  • Google Patents. (n.d.). US2651606A - Resolution of mixtures comprising n-methylaniline and n, n-dimethylaniline.
  • Google Patents. (n.d.). US2455931A - Method of making n-methyl aniline.
  • BenchChem. (n.d.). Technical Support Center: Purification of Substituted Anilines.
  • BenchChem. (n.d.). Technical Support Center: Purification of N-(2-Aminophenyl)-2-phenylacetamide.
  • U.S. Environmental Protection Agency. (1984, February). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
  • ALWSCI. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Sage Journals. (2026, March 25). N-Methylaniline: A Comprehensive Overview of Synthesis and Applications.
  • Loba Chemie. (n.d.). N-METHYL ANILINE (MONO) 98% (For Synthesis).
  • LookChem. (n.d.). Purification of Aniline.
  • Scribd. (n.d.). recrystallization-2.doc.pdf.
  • ChemicalBook. (n.d.). N-methylaniline synthesis.
  • Loba Chemie. (2018, July 13). N-METHYLANILINE 98% MSDS.
  • Sdfine. (n.d.). n-methylaniline.
  • IPCS. (n.d.). ICSC 0921 - N-METHYLANILINE.
  • Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase.

Sources

Troubleshooting

Addressing false positives in N-(2-aminopropyl)-N-methylaniline biochemical assays

Welcome to the Assay Troubleshooting Center. As application scientists, we frequently encounter hit compounds that look exceptionally promising in primary high-throughput screens but fail to translate in orthogonal assay...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Center. As application scientists, we frequently encounter hit compounds that look exceptionally promising in primary high-throughput screens but fail to translate in orthogonal assays. N-(2-aminopropyl)-N-methylaniline is a classic example of a chemotype that requires rigorous triage.

Because of its N,N-dialkylaniline core, this compound is categorized as a Pan-Assay Interference Compound (PAINS). Depending on the assay environment, it can act as a singlet oxygen quencher, a redox cycler, or a covalent modifier. Below is our comprehensive guide to diagnosing and resolving false positives associated with this specific chemical entity.

Diagnostic Workflow for N,N-Dialkylaniline Interference

InterferenceMechanisms cluster_0 Assay Modalities Compound N-(2-aminopropyl)- N-methylaniline Alpha AlphaScreen / AlphaLISA Compound->Alpha Redox Fluorometric (Amplex Red/Resazurin) Compound->Redox Enzyme Cysteine Protease / PTP Inhibition Compound->Enzyme Mech1 Singlet Oxygen Quenching Alpha->Mech1 Artifact Mech2 Redox Cycling (H2O2 Generation) Redox->Mech2 Artifact Enzyme->Mech2 Oxidation Mech3 Quinone Imine Covalent Adduct Enzyme->Mech3 Modification Val1 TruHits Counter-Screen Mech1->Val1 Val2 Catalase Rescue Assay Mech2->Val2 Val3 ALIS / Mass Spectrometry Mech3->Val3

Fig 1. Diagnostic workflow for identifying interference mechanisms of N,N-dialkylanilines.

Frequently Asked Questions & Troubleshooting Guide

Q1: My HTS campaign identified N-(2-aminopropyl)-N-methylaniline as a potent inhibitor in an AlphaScreen assay. How do I know if this is a true hit? A: N,N-dialkylanilines are notorious for interfering with AlphaScreen and AlphaLISA technologies. The AlphaScreen signal relies on the conversion of ambient oxygen to singlet oxygen by a donor bead, which then travels to an acceptor bead to emit light. Alkylanilines can chemically quench singlet oxygen[1], leading to a dose-dependent decrease in the luminescent signal that perfectly mimics true target inhibition. Action: Run an AlphaScreen TruHits counter-screen (see Protocol 2) to determine if the compound is acting on the assay chemistry rather than the biological target.

Q2: We are using a Resazurin or Amplex Red coupled assay, and this compound shows strong activity. Could this be an artifact? A: Yes. Aniline derivatives can undergo redox cycling in the presence of strong reducing agents (like DTT or TCEP) commonly used in biochemical assay buffers. This continuous cycling generates micromolar concentrations of hydrogen peroxide (H₂O₂) [2]. In Amplex Red assays, H₂O₂ is the direct substrate for horseradish peroxidase (HRP) to produce resorufin, leading to massive false-positive signals or artifactual photooxidation [3]. Action: Perform the assay in the absence of DTT/TCEP, or utilize the Catalase Rescue Assay (Protocol 1) to scavenge generated H₂O₂.

Q3: The compound inhibits our target cysteine protease in a biochemical assay. Is it a true active site binder? A: Proceed with caution. The H₂O₂ generated by the redox cycling of the aniline moiety can rapidly oxidize the catalytic cysteine residue of the protease or protein tyrosine phosphatase (PTP), inactivating the enzyme indirectly. Alternatively, anilines can be oxidized to reactive quinone imines that covalently modify nucleophilic residues on the protein surface. Action: Pre-incubate the compound with the assay buffer and Catalase before adding the enzyme. If activity is rescued, the inhibition was H₂O₂-mediated. If not, perform Mass Spectrometry (ALIS) to check for covalent adducts.

Experimental Validation Protocols

Protocol 1: Catalase Rescue Assay (Self-Validating System for Redox Cycling)

Causality: Redox cycling compounds generate H₂O₂ in the presence of DTT. This protocol uses Catalase to enzymatically degrade H₂O₂ into water and oxygen. If the compound's inhibitory effect is abolished by Catalase, the inhibition is an artifact of H₂O₂ generation.

  • Buffer Preparation: Prepare your standard assay buffer containing the required reducing agent (e.g., 1 mM DTT).

  • Condition Splitting: Divide the buffer into three parallel conditions:

    • Condition A: Standard buffer (Negative Control).

    • Condition B: Buffer + 100 U/mL bovine liver Catalase (Active Rescue).

    • Condition C: Buffer + 100 U/mL heat-inactivated Catalase (boiled at 95°C for 15 min) (Self-validating control to ensure rescue is due to enzymatic activity, not protein binding).

  • Pre-incubation: Pre-incubate N-(2-aminopropyl)-N-methylaniline (at its apparent IC₉₀ concentration) in all three buffers for 15 minutes at room temperature.

  • Enzyme Addition: Add the target enzyme and incubate for the standard assay duration.

  • Readout: Initiate the reaction with the substrate and measure the readout. Interpretation: A true inhibitor will maintain its IC₅₀ across all conditions. A redox-cycling false positive will lose activity in Condition B but retain apparent inhibition in Conditions A and C.

Protocol 2: AlphaScreen TruHits Counter-Screen

Causality: Alkylanilines quench singlet oxygen. The TruHits kit uses biotinylated donor beads directly conjugated to streptavidin-coated acceptor beads, entirely bypassing the biological target.

  • Compound Dispensing: Dispense 10 µL of N-(2-aminopropyl)-N-methylaniline in a 10-point dose-response dilution series into a 384-well OptiPlate.

  • Control Setup: Include a known singlet oxygen quencher (e.g., sodium azide) as a positive control, and a known true target inhibitor as a negative control.

  • Bead Addition: Add 10 µL of the TruHits bead mix (Donor and Acceptor beads pre-mixed at 20 µg/mL final concentration).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Detection: Read the plate on an EnVision multimode reader using standard AlphaScreen settings (Excitation 680 nm, Emission 520-620 nm). Interpretation: A dose-dependent decrease in the TruHits signal confirms the compound is a singlet oxygen quencher. If the true target inhibitor (negative control) leaves the TruHits signal intact, the system is validated.

Quantitative Interference Metrics

Summarized below are the typical interference thresholds and expected shifts when profiling N-(2-aminopropyl)-N-methylaniline derivatives.

Primary Assay TechnologySuspected Interference MechanismTypical Apparent IC₅₀ / EC₅₀Orthogonal Validation MethodExpected Result if False Positive
AlphaScreen / AlphaLISA Singlet Oxygen Quenching1.5 – 5.0 µMTruHits Counter-screenDose-dependent signal reduction in target-free TruHits
Amplex Red / Resazurin H₂O₂ Generation (Redox Cycling)0.5 – 10.0 µMCatalase Addition (100 U/mL)Complete loss of fluorescent signal generation
Cysteine Protease / PTP Active Site Cysteine Oxidation2.0 – 15.0 µMDTT Omission / Catalase RescueIC₅₀ shifts >10-fold or activity is fully restored
Target Binding (General) Quinone Imine Covalent AdductTime-dependentALIS (Mass Spectrometry)Mass shift corresponding to compound adduct

References

  • Baell, J. B., & Nissink, J. W. M. (2018). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology.[Link]

  • Johnston, P. A., et al. (2008). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? National Institutes of Health.[Link]

  • Zhao, B., et al. (2012). Photooxidation of Amplex Red to resorufin: implications of exposing the Amplex Red assay to light. Free Radical Biology and Medicine.[Link]

Optimization

Technical Support Center: Enhancing the Thermal Stability of N-(2-aminopropyl)-N-methylaniline Solutions

Welcome to the technical support center for N-(2-aminopropyl)-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(2-aminopropyl)-N-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the thermal stability of solutions containing this compound. Our goal is to equip you with the scientific rationale and practical methodologies to mitigate degradation and ensure the integrity of your experiments.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the handling and storage of N-(2-aminopropyl)-N-methylaniline solutions. Each issue is analyzed by potential cause, followed by recommended actions grounded in chemical principles.

Issue 1: Solution Develops a Yellow or Brown Discoloration Over Time

Potential Causes:

  • Oxidative Degradation: The N-methylaniline moiety is susceptible to oxidation, especially when exposed to air (oxygen), heat, or UV light. This process can form highly colored quinone-imine type structures and other chromophores. Aromatic amines are well-known to discolor upon oxidation.[1][2] Trace metal ions (e.g., iron, copper) in the solvent or from equipment can catalyze these oxidation reactions.[3][4]

  • Impurity Profile: The starting material may contain trace impurities that are less stable and degrade into colored byproducts.

Recommended Actions:

  • Inert Atmosphere: Prepare and store the solution under an inert atmosphere, such as nitrogen or argon. This involves de-gassing the solvent prior to dissolution and blanketing the headspace of the storage container with the inert gas.

  • Antioxidant Addition: Incorporate a suitable antioxidant into the formulation. The choice of antioxidant is critical and depends on the solvent system and downstream application.

    • Hindered Phenols (e.g., BHT, Irganox 1010): These act as radical scavengers, interrupting the auto-oxidation chain reaction. They are effective at low concentrations.[5]

    • Aminic Antioxidants: While structurally similar, certain hindered amine stabilizers (HAS) can offer potent protection through a regenerative catalytic cycle known as the Denisov Cycle.[6]

  • Chelating Agents: Add a chelating agent like Ethylenediaminetetraacetic acid (EDTA) or citric acid at a low concentration (e.g., 0.01-0.1 wt%). These agents sequester catalytic metal ions, preventing them from participating in redox cycling that initiates oxidation.[3][4][7][8]

  • Solvent Purity: Use high-purity, peroxide-free solvents. Ethers, for example, can form peroxides upon storage, which will accelerate the degradation of the amine.

Expert Insight: Discoloration is often the first visible sign of a significant chemical change. Addressing it promptly by limiting oxygen exposure is the most crucial first step.

Issue 2: Measured Potency or Concentration Decreases After Thermal Stress

Potential Causes:

  • Thermal Decomposition: The molecule itself may be fragmenting or rearranging at elevated temperatures. The aminopropyl side chain could be a site of instability.

  • Reaction with Solvent or Excipients: The amine functionalities are nucleophilic and may react with certain solvents (e.g., halogenated solvents like dichloromethane[9]) or other formulation components, especially under thermal stress.

  • Oxidative Degradation: As with discoloration, oxidation leads to the formation of new chemical species, thereby reducing the concentration of the parent compound.

Recommended Actions:

  • Conduct an Accelerated Stability Study: To understand the degradation kinetics, perform a systematic study. This involves exposing the solution to several elevated temperatures (e.g., 40°C, 50°C, 60°C) and analyzing samples at set time points.[10] The data can be used to model the degradation rate at normal storage conditions.

  • Optimize pH: The stability of amines can be highly pH-dependent. Determine the pKa of N-(2-aminopropyl)-N-methylaniline and consider buffering the solution to a pH where the molecule exhibits maximum stability.

  • Review Formulation Compatibility: Ensure all components in the solution are chemically compatible. Avoid reactive species like aldehydes, ketones, or acidic compounds that could react with the primary or secondary amine groups.

  • Implement Stabilization Package: Combine the strategies from Issue 1. A multi-pronged approach using an inert atmosphere, an antioxidant, and a chelating agent is often the most robust solution.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow Troubleshooting Flow for Solution Instability Problem Observed Problem: Solution Degradation Discoloration Discoloration (Yellow/Brown) Problem->Discoloration PotencyLoss Potency Loss (Assay Decrease) Problem->PotencyLoss Cause_Oxidation Potential Cause: Oxidation (Air/Metals) Discoloration->Cause_Oxidation PotencyLoss->Cause_Oxidation Cause_Thermal Potential Cause: Thermal Decomposition PotencyLoss->Cause_Thermal Cause_Reaction Potential Cause: Component Reaction PotencyLoss->Cause_Reaction Action_Inert Action: Use Inert Gas (N2/Ar) Cause_Oxidation->Action_Inert Action_AOX Action: Add Antioxidant Cause_Oxidation->Action_AOX Action_Chelator Action: Add Chelating Agent Cause_Oxidation->Action_Chelator Action_Study Action: Run Stability Study Cause_Thermal->Action_Study Action_pH Action: Optimize pH Cause_Thermal->Action_pH Action_Review Action: Review Formulation Cause_Reaction->Action_Review

Caption: A decision tree for troubleshooting common stability issues.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary thermal degradation pathway for N-(2-aminopropyl)-N-methylaniline?

While specific studies on this exact molecule are not prevalent, based on its structure—an N-alkylaniline—the most probable degradation pathways involve oxidation.[11] The benzylic position (the N-CH3 group) and the aromatic ring are susceptible to radical abstraction and subsequent oxidation, leading to colored and often polymeric byproducts. The primary amine on the propyl chain can also undergo various reactions, including condensation or cyclization, particularly at high temperatures.

Q2: How do I choose the right antioxidant?

The selection depends on your solvent system, temperature exposure, and regulatory constraints. A good starting point is to screen a few candidates from different classes.

Antioxidant ClassExamplesMechanism of ActionTypical Concentration
Hindered Phenols BHT, BHA, Irganox® 1076Radical Scavenging (H-atom donation)0.01 - 0.5% w/w
Aminic Hindered Amine Stabilizers (HAS)Radical Scavenging (Catalytic Cycle)[6]0.1 - 1.0% w/w
Phosphites Irgafos® 168Hydroperoxide Decomposition0.05 - 0.5% w/w
Synergists ThioestersSecondary Hydroperoxide DecomposersUsed in combination

Q3: Does the choice of solvent affect thermal stability?

Absolutely. Solvents can significantly influence degradation rates.[12][13] Polar, protic solvents might facilitate certain degradation pathways, while non-polar aprotic solvents might inhibit them. However, replacing water with some organic diluents has been shown to increase thermal degradation rates for other amines.[12][13] It is crucial to evaluate stability in your specific solvent system. Avoid halogenated solvents, as they can react with amines to form salts and degrade both components.[9]

Q4: How can I quickly estimate the long-term stability of my solution?

The Accelerated Stability Assessment Program (ASAP) is a powerful methodology.[10] By exposing the sample to a matrix of elevated temperatures and humidity levels for a short period (e.g., 1-2 weeks), you can build a model to predict the shelf-life under desired storage conditions (e.g., 25°C). This approach is based on the Arrhenius equation, which relates the rate of chemical reactions to temperature.

Part 3: Experimental Protocols

Protocol 1: Screening for Optimal Stabilizer Package

This protocol provides a framework for systematically evaluating the effectiveness of different stabilizers.

Objective: To identify the most effective antioxidant and/or chelating agent for preventing the thermal degradation of N-(2-aminopropyl)-N-methylaniline in a specific solvent.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of N-(2-aminopropyl)-N-methylaniline in the desired solvent.

  • Sample Preparation:

    • Dispense the stock solution into multiple amber glass vials.

    • Spike each vial with a different stabilizer or combination of stabilizers (see table in FAQ 2 for concentration ranges). Include a "Control" vial with no stabilizer.

    • Example Vials: Control, 0.1% BHT, 0.1% Irganox 1010, 0.05% EDTA, 0.1% BHT + 0.05% EDTA.

  • Inerting: Gently bubble nitrogen gas through each solution for 5-10 minutes to remove dissolved oxygen. Immediately cap and seal the vials.

  • Thermal Stress: Place one set of vials in an oven at an elevated temperature (e.g., 60°C) and a second set at a control temperature (e.g., 4°C, protected from light).

  • Analysis (Time Points: 0, 1 week, 2 weeks, 4 weeks):

    • At each time point, remove one of each sample vial from the oven and the control storage.

    • Visually inspect for color change.

    • Analyze the concentration of N-(2-aminopropyl)-N-methylaniline using a validated stability-indicating method (e.g., HPLC-UV). This method must be able to separate the parent peak from any degradation products.

  • Evaluation: Plot the percentage of remaining N-(2-aminopropyl)-N-methylaniline against time for each condition. The most effective stabilizer will show the least degradation over time compared to the control.

Stabilizer Screening Workflow

StabilizerScreening cluster_prep Preparation cluster_stress Thermal Stress cluster_analysis Analysis (T=0, 1, 2, 4 wks) cluster_eval Evaluation PrepStock Prepare Stock Solution PrepSamples Aliquot & Add Stabilizers (Control, AOX, Chelator, Combo) PrepStock->PrepSamples Inert De-gas with N2 & Seal PrepSamples->Inert Stress Store at Elevated Temp (e.g., 60°C) Inert->Stress Control Store at Control Temp (e.g., 4°C) Inert->Control Analyze Analyze via HPLC-UV (Assay % Parent) Stress->Analyze Control->Analyze Visual Visual Inspection (Color) Analyze->Visual Plot Plot % Remaining vs. Time Analyze->Plot Select Select Most Effective Stabilizer Plot->Select

Caption: Workflow for screening and selecting an optimal stabilizer.

References

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Troubleshooting

Technical Support Center: Process Improvements for Scaling Up N-(2-aminopropyl)-N-methylaniline Production

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of N-(2-aminopropyl)-N-methylaniline. Our objective is to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals engaged in the synthesis and scale-up of N-(2-aminopropyl)-N-methylaniline. Our objective is to provide actionable insights and robust troubleshooting strategies to overcome common challenges, ensuring process efficiency, product quality, and operational safety. The information herein is synthesized from established chemical principles and field-proven methodologies.

Synthesis Pathway Overview

The most direct and widely utilized method for synthesizing N-(2-aminopropyl)-N-methylaniline is through the reductive amination of N-methylaniline with aminoacetone (or a suitable precursor). This process occurs in two primary stages: the formation of an iminium ion intermediate, followed by its reduction to the final tertiary amine product.[1][2]

The overall transformation is as follows: N-methylaniline + Aminoacetone → [Iminium Intermediate] --(Reduction)--> N-(2-aminopropyl)-N-methylaniline

Understanding and controlling this two-step, one-pot sequence is critical for maximizing yield and purity, especially during scale-up.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction cluster_2 Downstream Processing Reactants N-methylaniline + Aminoacetone Iminium Iminium Ion Intermediate + Water Reactants->Iminium Condensation (pH adjustment may be needed) Reduction Addition of Reducing Agent Product Crude N-(2-aminopropyl)-N-methylaniline Reduction->Product Workup Aqueous Workup (Quench & Extraction) Product->Workup Purification Purification (e.g., Vacuum Distillation) Workup->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of N-(2-aminopropyl)-N-methylaniline via reductive amination.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for success in this reductive amination? A1: The most critical factor is the efficient formation of the iminium ion intermediate before the reduction step. Unlike primary amines which form stable imines, secondary amines like N-methylaniline form an iminium ion.[3] The equilibrium for this reaction can be unfavorable. Driving the reaction forward, often by removing the water byproduct with a dehydrating agent like molecular sieves or by ensuring the correct pH, is paramount for high conversion.[3]

Q2: Which reducing agent is recommended for scaling up this process? A2: The choice of reducing agent is a balance of reactivity, safety, cost, and ease of workup.

  • Sodium Borohydride (NaBH₄): Cost-effective and potent, but can also reduce the starting ketone if not used carefully. It's often added after iminium formation is confirmed.[4][5]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): A milder and more selective agent that can often be added at the start of the reaction (direct reductive amination).[3] It is less likely to reduce the ketone starting material. However, it is more expensive, which is a key consideration for scale-up.

  • Catalytic Hydrogenation (H₂/Catalyst): This method is very clean ("green") as it produces minimal waste.[3] However, the catalyst (e.g., Pd/C) can be sensitive to poisoning by amines or other functional groups, and the requirement for high-pressure hydrogenation equipment can be a significant capital expense.

For process scale-up, a two-step approach with Sodium Borohydride often presents the best balance of cost and efficiency, provided the process parameters are well-controlled.

Q3: What are the typical yields and purity I should expect? A3: In a well-optimized lab-scale process, isolated yields of >80% are achievable. Purity of the crude product can vary significantly based on the control of side reactions. After purification (typically vacuum distillation), a purity of >98% is a reasonable target for most applications. On scale-up, maintaining high yields requires careful management of heat transfer and reagent addition rates.[6][7]

Q4: Can I use a one-pot, direct reductive amination approach for this synthesis? A4: Yes, a direct (one-pot) approach where the amine, ketone, and a mild reducing agent like STAB are mixed together is feasible.[2] This simplifies the process by removing the need to separately monitor the iminium formation step. However, on a large scale, a two-step, one-pot process (form iminium first, then add reducer) often provides better control over the reaction, especially concerning heat management during the exothermic reduction step.[8]

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis and scale-up.

Problem Area: Low Reaction Yield

Q: My final yield is consistently low (<50%). I've confirmed the identity of the product. What are the likely causes? A: Low yield is a common problem that can usually be traced back to one of three areas: incomplete iminium ion formation, competing side reactions, or poor workup/isolation.

G cluster_checks Diagnostic Checks cluster_solutions Potential Solutions Start Low Yield Observed CheckImine 1. Incomplete Iminium Formation? (Monitor by NMR/IR/LC-MS) Start->CheckImine CheckSideProducts 2. Competing Side Reactions? (Analyze crude by GC-MS) Start->CheckSideProducts CheckWorkup 3. Poor Isolation? (Check aqueous layer for product) Start->CheckWorkup Sol_Imine • Adjust pH (4-6 is optimal) • Add molecular sieves • Increase reaction time/temp for imine formation CheckImine->Sol_Imine Sol_SideProducts • Add NaBH₄ portion-wise at low temp • Use a more selective reducer (STAB) • Ensure ketone is consumed before reduction CheckSideProducts->Sol_SideProducts Sol_Workup • Adjust pH of aqueous layer during extraction • Use a different extraction solvent • Perform multiple extractions CheckWorkup->Sol_Workup

Caption: Troubleshooting decision tree for low reaction yield.

Detailed Solutions:

  • Incomplete Iminium Formation: The reaction between a secondary amine and a ketone to form an iminium ion is an equilibrium process.

    • Action: Monitor the consumption of starting materials by TLC, LC-MS, or NMR before adding the reducing agent.[4] If starting materials remain, try adding a catalytic amount of a mild acid like acetic acid to bring the pH into the optimal 4-6 range.[4] Using a dehydrating agent like molecular sieves can also drive the equilibrium forward.[3]

  • Competing Reduction: The reducing agent can reduce your starting ketone (aminoacetone) to the corresponding alcohol, which is a dead end.

    • Action: Cool the reaction mixture (e.g., 0-10 °C) before and during the portion-wise addition of the reducing agent (like NaBH₄). This controls the exotherm and favors the reduction of the iminium ion over the ketone.[3] Alternatively, switch to a milder reducing agent like sodium triacetoxyborohydride (STAB), which is selective for the iminium ion.[5]

  • Product Loss During Workup: The product is a basic amine and its solubility is pH-dependent.

    • Action: During aqueous workup and extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to deprotonate the amine and drive it into the organic solvent (e.g., ethyl acetate, MTBE). Perform multiple extractions to ensure complete recovery.

Problem Area: Impurity Formation

Q: My final product is contaminated with a significant side product. How do I identify and prevent it? A: The most common impurity is the alcohol formed from the reduction of the aminoacetone starting material. Another possibility is an impurity from the N-methylaniline starting material.

Impurity Identification and Mitigation Strategies

Potential ImpurityIdentification MethodCausalityPrevention Strategy
N-methyl-N-(2-hydroxypropyl)amine GC-MS, NMRDirect reduction of the aminoacetone starting material by the reducing agent.1. Ensure complete iminium ion formation before adding the reducer.2. Add the reducing agent slowly at a controlled low temperature (0-10 °C).3. Use a more selective reducing agent like NaBH(OAc)₃.[3]
Unreacted N-methylaniline GC, TLCIncomplete reaction or use of excess N-methylaniline.1. Drive iminium formation to completion.2. Use a stoichiometry closer to 1:1 or with a slight excess of the ketone.3. Remove via vacuum distillation during purification.[9]
N,N-dimethylaniline GC-MSPresent as an impurity in the starting N-methylaniline.1. Source high-purity N-methylaniline.2. Purify the starting material by distillation if necessary.[10][11]
Problem Area: Scale-Up Challenges

Q: We successfully ran the reaction at 1L scale, but at 50L scale, we saw a drop in yield and an increase in impurities. What happened? A: This is a classic scale-up challenge, typically related to mass and heat transfer.[12][13]

  • Heat Transfer: The reduction step is highly exothermic. A 50L reactor has a much lower surface-area-to-volume ratio than a 1L flask, making it harder to dissipate heat. The resulting temperature spike can accelerate side reactions, like the reduction of the starting ketone.

    • Solution: Implement a controlled, slow addition of the reducing agent via a pump, and ensure your reactor has adequate cooling capacity. A process safety analysis, including reaction calorimetry, is highly recommended to understand the thermal risk before scaling up.[8]

  • Mixing: Inefficient mixing in a large reactor can create "hot spots" or areas of high reagent concentration, leading to side product formation.

    • Solution: Ensure the reactor's agitation is sufficient to maintain a homogenous mixture. The choice of impeller and agitation speed is critical. Model the mixing parameters before the full-scale run if possible.

Experimental Protocols

Protocol 4.1: Lab-Scale (100g) Synthesis of N-(2-aminopropyl)-N-methylaniline

Disclaimer: This protocol should only be performed by trained chemists in a suitable laboratory environment with appropriate personal protective equipment (PPE).

Materials:

  • N-methylaniline (99%, 1.0 equiv)

  • Aminoacetone hydrochloride (1.05 equiv)

  • Triethylamine (TEA) (1.1 equiv, to free-base the aminoacetone)

  • Methanol (5-10 volumes)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Iminium Formation: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add N-methylaniline, aminoacetone hydrochloride, and methanol.

  • Cool the mixture to 0-5 °C using an ice bath.

  • Slowly add triethylamine (TEA) dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of N-methylaniline.

  • Reduction: Once iminium formation is complete, cool the reaction mixture back down to 0-5 °C.

  • Add Sodium Borohydride (NaBH₄) in small portions over 1 hour. CAUTION: This is an exothermic reaction and will generate hydrogen gas. Ensure adequate ventilation and temperature control.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Remove most of the methanol under reduced pressure using a rotary evaporator.

  • Add ethyl acetate to the remaining aqueous slurry and transfer to a separatory funnel.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain pure N-(2-aminopropyl)-N-methylaniline.[9]

References

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Physicochemical and Bioactive Potential of N-(2-aminopropyl)-N-methylaniline and N-(2-aminoethyl)-N-methylaniline

Abstract In the landscape of medicinal chemistry and materials science, subtle molecular modifications can lead to profound shifts in function and efficacy. This guide presents a comparative analysis of two closely relat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of medicinal chemistry and materials science, subtle molecular modifications can lead to profound shifts in function and efficacy. This guide presents a comparative analysis of two closely related N-aryl diamines: N¹-methyl-N¹-phenylpropane-1,2-diamine (N-(2-aminopropyl)-N-methylaniline) and N¹-methyl-N¹-phenylethane-1,2-diamine (N-(2-aminoethyl)-N-methylaniline). While direct comparative studies on these specific molecules are not extensively documented, this guide establishes a predictive framework based on fundamental chemical principles and structure-activity relationships (SAR) derived from analogous compounds. We will explore their physicochemical differences, propose robust experimental protocols for their synthesis and comparative bioactivity screening, and discuss the anticipated implications of the additional methyl group on the propyl variant. This document serves as a foundational resource for researchers engaged in the design of novel ligands, therapeutic agents, and functional organic materials.

Introduction: The Significance of the N-Aryl Diamine Scaffold

The N-aryl diamine motif is a privileged scaffold in drug discovery and organic synthesis. It is a core component in a wide array of biologically active molecules, including receptor antagonists, enzyme inhibitors, and antimicrobial agents.[1][2] The key to its utility lies in the combination of an aromatic ring, which can engage in π-stacking and hydrophobic interactions, and a flexible diamine linker that provides sites for hydrogen bonding and salt bridge formation.

The two molecules at the heart of this guide, N-(2-aminopropyl)-N-methylaniline and N-(2-aminoethyl)-N-methylaniline, represent a classic case of homologous structures. They differ by a single methylene unit, which is incorporated as a methyl substituent on the alkyl backbone of the propyl analogue. This seemingly minor alteration can significantly influence a molecule's:

  • Conformational Flexibility: The propyl chain has more rotational freedom than the ethyl chain.

  • Lipophilicity: The additional methyl group increases the molecule's oil/water partition coefficient (LogP).

  • Steric Profile: The methyl group introduces steric hindrance that can affect binding to biological targets.

  • Basicity (pKa): The electronic influence of the additional alkyl group can subtly alter the basicity of the terminal amine.

This guide will dissect these differences and provide a practical framework for their empirical investigation.

Comparative Physicochemical Profiles

A molecule's physical and chemical properties are the primary determinants of its behavior in a biological or chemical system. Here, we compare the known and predicted properties of the two title compounds.

PropertyN-(2-aminoethyl)-N-methylanilineN-(2-aminopropyl)-N-methylanilineRationale for Difference
IUPAC Name N¹-methyl-N¹-phenylethane-1,2-diamineN¹-methyl-N¹-phenylpropane-1,2-diamineAlkane chain length.
CAS Number 1664-39-7[3]954253-35-1[3]Unique chemical identifier.
Molecular Formula C₉H₁₄N₂[4]C₁₀H₁₆N₂[5]One additional -CH₂- unit.
Molecular Weight 150.22 g/mol 164.25 g/mol Mass of the additional CH₂ unit.
Predicted XlogP 1.1[4]1.5[5]The methyl group increases lipophilicity (hydrophobicity).
Structure N-(2-aminoethyl)-N-methylaniline structureN-(2-aminopropyl)-N-methylaniline structureStructural diagrams.

Interpretation of Physicochemical Differences:

The most significant predicted difference is the increased lipophilicity (XlogP) of the propyl analogue.[5] In drug development, this can be a double-edged sword. Higher lipophilicity can enhance membrane permeability and facilitate entry into the central nervous system (CNS). However, it can also lead to increased metabolic breakdown, lower aqueous solubility, and greater non-specific binding to proteins and lipids, which can cause off-target toxicity.[6] The additional methyl group also introduces a chiral center in the propyl derivative, meaning it exists as two enantiomers (R and S), which may exhibit different biological activities and metabolic profiles.

Framework for Synthesis and Comparative Efficacy Testing

To empirically determine the comparative efficacy, a robust experimental plan is required. This section outlines validated, step-by-step protocols for synthesis and a representative biological assay.

Proposed Synthetic Workflow

The synthesis of both target compounds can be achieved via nucleophilic substitution or reductive amination starting from N-methylaniline.[7][8] N-methylaniline itself is a commercially available, colorless to brown viscous liquid that is insoluble in water and should be handled with care due to its toxicity.[9][10][11]

Protocol 1: Synthesis via Nucleophilic Substitution

Causality: This protocol utilizes a classic Sₙ2 reaction, a reliable method for forming carbon-nitrogen bonds. The choice of a phthalimide-protected haloamine prevents unwanted side reactions at the primary amine. Hydrazinolysis is a standard and effective method for deprotection.

Materials:

  • N-methylaniline (C₆H₅NH(CH₃))

  • N-(2-bromoethyl)phthalimide or N-(2-bromopropyl)phthalimide

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Deprotonation: Dissolve N-methylaniline (1.0 eq) in anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq) portion-wise, allowing for the cessation of hydrogen gas evolution between additions.

  • Alkylation: To the resulting sodium salt, add a solution of the appropriate N-(bromoalkyl)phthalimide (1.0 eq) in anhydrous DMF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Workup 1: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude phthalimide-protected intermediate in ethanol. Add hydrazine monohydrate (3.0 eq) and reflux the mixture for 4 hours.

  • Workup 2: After cooling to room temperature, filter the white precipitate (phthalhydrazide). Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water to remove any remaining hydrazine. Dry the organic layer over anhydrous MgSO₄ and concentrate to yield the final product.

  • Purification: Purify the crude amine product via column chromatography on silica gel.

The following diagram illustrates the general workflow for synthesis and characterization.

G cluster_synthesis Synthesis Stage cluster_deprotection Deprotection Stage cluster_purification Purification & Analysis A 1. Deprotonation (N-Methylaniline + NaH) B 2. Alkylation (+ Bromoalkyl-Phthalimide) A->B C 3. Workup & Extraction B->C D 4. Hydrazinolysis (+ Hydrazine) C->D Crude Intermediate E 5. Workup & Filtration D->E F 6. Column Chromatography E->F Crude Product G 7. Characterization (NMR, MS, HPLC) F->G H Bioactivity Assay G->H Pure Compound (>95%)

Caption: General workflow for synthesis, purification, and analysis.

Framework for Bioactivity Screening: Antimicrobial Assay

Causality: N-alkyl and N-aryl diamine structures are known to exhibit antimicrobial properties.[12][13] A minimum inhibitory concentration (MIC) assay is the gold-standard method for quantifying a compound's ability to inhibit microbial growth. It provides a clear, quantitative endpoint (the MIC value) that allows for direct comparison of potency.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Stock solutions of test compounds in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO vehicle)

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation: Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve the final target concentration of ~5 x 10⁵ CFU/mL in the assay plate.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compounds. Start with a high concentration (e.g., 256 µg/mL) and dilute across the plate using MHB.

  • Inoculation: Add the prepared bacterial suspension to each well containing the diluted compounds. Include wells for a positive control (bacteria + antibiotic), negative control (bacteria + DMSO vehicle), and a sterility control (MHB only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a plate reader.

The principle of this comparative assay is visualized below.

G cluster_plate 96-Well Plate Setup cluster_analysis Analysis plate plate Incubate Incubate (37°C, 24h) plate->Incubate Readout Visual/Spectrophotometric Readout Incubate->Readout Result Determine MIC (Lowest concentration with no growth) Readout->Result

Caption: Workflow for a comparative MIC antibacterial assay.

Anticipated Results and Structure-Activity Relationship (SAR) Insights

Based on established SAR principles, we can anticipate the following outcomes from a comparative study.[6][14]

CompoundPredicted MIC (µg/mL)Anticipated SAR Interpretation
N-(2-aminoethyl)-N-methylaniline Higher (Less Potent)Lower lipophilicity may result in poorer penetration of the bacterial cell wall/membrane. Less steric bulk may lead to a less optimal fit in a potential target's binding pocket.
N-(2-aminopropyl)-N-methylaniline Lower (More Potent)The increased lipophilicity from the extra methyl group could enhance membrane interaction and uptake. The specific stereochemistry (R vs. S) may be critical, with one enantiomer potentially showing significantly higher activity due to a better three-dimensional fit with the biological target.

Expert Insights: The key determinant of differential efficacy will likely be the interplay between lipophilicity and steric hindrance.[6] While the propyl analogue's higher lipophilicity is advantageous for membrane transit, its additional bulk could be detrimental if the target binding site is sterically constrained. Therefore, a lack of increased activity from the propyl analogue would suggest that the target site is sensitive to steric bulk, providing valuable information for future ligand design. Conversely, a significant increase in potency would highlight lipophilicity as a key driver for activity in this chemical series.

Conclusion

While N-(2-aminopropyl)-N-methylaniline and N-(2-aminoethyl)-N-methylaniline are structurally very similar, the single additional methyl group on the propyl variant is predicted to increase its lipophilicity and introduce stereoisomerism. These changes are expected to translate into demonstrable differences in biological efficacy. The propyl derivative may exhibit enhanced potency in antimicrobial or other bioassays due to improved membrane permeability, but this could be offset by negative steric interactions or increased non-specific binding. This guide provides the necessary theoretical foundation and practical experimental protocols for researchers to conduct a thorough comparative analysis, enabling data-driven decisions in the development of novel chemical entities based on the N-aryl diamine scaffold.

References

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Comparative

An In-Depth In Vitro Comparison of N-(2-aminopropyl)-N-methylaniline and Standard Amphetamine Derivatives

A Guide for Researchers in Pharmacology and Drug Development In the landscape of psychostimulant research, a nuanced understanding of structure-activity relationships is paramount for the development of novel therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychostimulant research, a nuanced understanding of structure-activity relationships is paramount for the development of novel therapeutics and for comprehending the mechanisms of action of existing compounds. This guide provides a comparative in vitro analysis of N-(2-aminopropyl)-N-methylaniline against classical amphetamine derivatives. By examining their interactions with key molecular targets, we aim to provide researchers with a detailed framework for evaluating the pharmacological profiles of these compounds.

Subtle structural modifications to the amphetamine scaffold can drastically alter a compound's interaction with monoamine transporters and receptors, leading to a wide spectrum of pharmacological effects, from psychostimulant and anorectic to entactogenic and antidepressant.[1] N-(2-aminopropyl)-N-methylaniline, a lesser-studied derivative, presents an interesting case for comparison due to the introduction of an N-methylaniline group. This guide will delineate the in vitro methodologies used to characterize and differentiate its pharmacological profile from that of standard amphetamines.

Core Mechanisms of Amphetamine Action

Amphetamines and their derivatives primarily exert their effects by interacting with monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[2][3] Their actions are multifaceted and include:

  • Competitive Inhibition of Reuptake: Amphetamines compete with endogenous monoamines (dopamine, norepinephrine, and serotonin) for binding to their respective transporters, thereby blocking their reuptake from the synaptic cleft.[3][4]

  • Induction of Efflux (Reverse Transport): A hallmark of amphetamine action is the induction of transporter-mediated efflux, a process where the normal direction of transport is reversed, leading to the non-vesicular release of neurotransmitters into the synapse.[5][6]

  • Vesicular Monoamine Transporter 2 (VMAT2) Disruption: Amphetamines can also disrupt the function of VMAT2, which is responsible for loading monoamines into synaptic vesicles. This leads to an increase in cytosolic neurotransmitter concentrations, further promoting efflux.[3]

The relative potency and efficacy of a given amphetamine derivative at each of these transporters, as well as its ability to induce efflux, determines its unique pharmacological and behavioral profile.

In Vitro Experimental Workflows

To comprehensively compare N-(2-aminopropyl)-N-methylaniline with standard amphetamine derivatives, a battery of in vitro assays is essential. These assays allow for the precise quantification of a compound's affinity for and functional effects on its molecular targets.

Monoamine Transporter Binding Assays

These assays determine the binding affinity (Ki) of a test compound for DAT, NET, and SERT. They are typically performed using cell membranes or purified transporters and a radiolabeled ligand that specifically binds to the transporter of interest.

dot

Caption: Workflow for Monoamine Transporter Binding Assay.

Neurotransmitter Uptake Inhibition Assays

These assays measure the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter (e.g., [3H]dopamine) into cells expressing the corresponding transporter.[4][7] This provides a functional measure of a compound's potency as a reuptake inhibitor (IC50).

Detailed Protocol: Dopamine Uptake Inhibition Assay [4][5]

  • Cell Culture: Plate cells stably or transiently expressing the human dopamine transporter (hDAT), such as HEK-293 or COS-7 cells, in 96-well plates and grow to confluence.[5][7]

  • Pre-incubation: Wash the cells with uptake buffer (e.g., Krebs-Ringer-HEPES buffer) and then pre-incubate them with varying concentrations of the test compound or a reference inhibitor (e.g., cocaine) for 10-20 minutes at 37°C.[4]

  • Initiation of Uptake: Add a fixed concentration of [3H]dopamine to each well to start the uptake reaction.[4]

  • Incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at 37°C.[4]

  • Termination of Uptake: Rapidly stop the uptake by washing the cells with ice-cold uptake buffer.[4]

  • Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [3H]dopamine using a scintillation counter.[5]

  • Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific [3H]dopamine uptake.

Similar protocols can be adapted for NET and SERT using [3H]norepinephrine and [3H]serotonin, respectively.[2][8]

Neurotransmitter Efflux (Reverse Transport) Assays

Efflux assays are crucial for differentiating between simple reuptake inhibitors (like cocaine) and releasing agents (like amphetamine). These assays measure the ability of a compound to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the relevant transporter.[6][7]

dot

Caption: Workflow for Neurotransmitter Efflux Assay.

Monoamine Oxidase (MAO) Inhibition Assays

Some amphetamine derivatives are also known to inhibit monoamine oxidase (MAO), the enzyme responsible for the degradation of monoamine neurotransmitters.[1][9] Therefore, it is important to assess the potential of N-(2-aminopropyl)-N-methylaniline to inhibit MAO-A and MAO-B. This can be done using commercially available kits or by monitoring the metabolism of a specific substrate.[10][11][12]

Detailed Protocol: Fluorometric MAO-A Inhibition Assay [10][11]

  • Reagent Preparation: Prepare solutions of the test compound, a known MAO-A inhibitor (e.g., clorgyline) as a positive control, and the MAO-A enzyme and substrate (e.g., p-tyramine).[10]

  • Incubation: In a 96-well plate, incubate the MAO-A enzyme with varying concentrations of the test compound or the positive control for a defined period.

  • Reaction Initiation: Add the substrate to initiate the enzymatic reaction, which produces hydrogen peroxide (H2O2) as a byproduct.[12]

  • Detection: Add a reagent that reacts with H2O2 to produce a fluorescent product.

  • Measurement: Measure the fluorescence intensity using a plate reader.

  • Data Analysis: Calculate the percent inhibition and determine the IC50 value for MAO-A inhibition. A similar protocol can be used for MAO-B with a specific substrate and inhibitor (e.g., selegiline).[9]

G Protein-Coupled Receptor (GPCR) Activation Assays

Recent research has shown that amphetamines can also signal through intracellular G protein-coupled receptors (GPCRs), such as the trace amine-associated receptor 1 (TAAR1).[13] Activation of these receptors can lead to downstream signaling events, including the activation of RhoA and protein kinase A.[13][14] Luciferase reporter assays can be used to investigate the activation of specific GPCR signaling pathways.[15]

dot

Sources

Validation

A Comparative Toxicological Assessment: N-(2-aminopropyl)-N-methylaniline Free Base vs. Dihydrochloride Salt

Introduction In the realm of drug development and chemical research, the selection of a compound's physical form is a critical decision that can profoundly influence its biological activity, bioavailability, and, consequ...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of drug development and chemical research, the selection of a compound's physical form is a critical decision that can profoundly influence its biological activity, bioavailability, and, consequently, its toxicological profile.[1][2][3] N-(2-aminopropyl)-N-methylaniline, an aromatic amine, serves as a pertinent example where its presentation as a free base or a dihydrochloride salt can dictate its interaction with biological systems. This guide provides a comprehensive comparison of the anticipated toxicological differences between the free base and dihydrochloride forms of N-(2-aminopropyl)-N-methylaniline. While specific experimental data for this compound is not publicly available, this document synthesizes established principles of toxicology and pharmacology, supported by data from the closely related compound N-methylaniline, to offer a predictive framework for researchers. Furthermore, we provide detailed, field-proven experimental protocols to enable the direct assessment of these two chemical forms, ensuring a self-validating system for toxicological evaluation.

The core of this comparison lies in the fundamental physicochemical differences between a free base and its salt.[4][5] The free base is typically more lipophilic and less water-soluble, while the dihydrochloride salt, being an ionic compound, generally exhibits higher aqueous solubility.[1][3] These properties are paramount in determining the rate and extent of absorption, distribution, metabolism, and excretion (ADME), all of which are intrinsically linked to a compound's toxicity.[4]

Theoretical Framework: Predicting Toxicological Divergence

The conversion of a free base to a salt form can significantly alter its toxicological profile.[1][4] The primary driver for these differences is the change in physicochemical properties, most notably solubility and dissolution rate.

Key Physicochemical Differences and Their Toxicological Implications

PropertyN-(2-aminopropyl)-N-methylaniline Free Base (Anticipated)N-(2-aminopropyl)-N-methylaniline Dihydrochloride (Anticipated)Potential Impact on Toxicity
Aqueous Solubility LowHighHigher solubility of the dihydrochloride salt may lead to a faster rate and greater extent of absorption after oral or dermal exposure, potentially resulting in a more pronounced and rapid onset of acute systemic toxicity.[1][6]
Lipophilicity (logP) HighLowThe higher lipophilicity of the free base could facilitate easier passage across biological membranes, such as the skin and the blood-brain barrier. This might lead to greater dermal absorption and potential for central nervous system effects.[1]
Chemical Stability May be less stable, susceptible to oxidation (turns brown in air).[7][8]Generally more stable due to the protonated amine group being less prone to oxidation.[4]Differences in stability could lead to the formation of different degradation products, each with its own unique toxicological profile.
Hygroscopicity LowPotentially highThe hygroscopicity of the salt form can affect its handling and formulation, which is an important consideration in dosing for toxicity studies.[4]
pKa The pKa of the amine groups will determine the degree of ionization at physiological pH.The salt form is already ionized.The extent of ionization at the site of absorption will influence the rate of passage across membranes.

The following diagram illustrates the logical relationship between the chemical form, its properties, and the resulting toxicological outcomes.

G cluster_0 Chemical Form cluster_1 Physicochemical Properties cluster_2 Toxicological Outcomes Free Base Free Base Solubility Solubility Free Base->Solubility Low Lipophilicity Lipophilicity Free Base->Lipophilicity High Stability Stability Free Base->Stability Lower Dihydrochloride Salt Dihydrochloride Salt Dihydrochloride Salt->Solubility High Dihydrochloride Salt->Lipophilicity Low Dihydrochloride Salt->Stability Higher Bioavailability Bioavailability Solubility->Bioavailability Lipophilicity->Bioavailability Target Organ Toxicity Target Organ Toxicity Stability->Target Organ Toxicity via degradation products Acute Toxicity (e.g., LD50) Acute Toxicity (e.g., LD50) Bioavailability->Acute Toxicity (e.g., LD50) Bioavailability->Target Organ Toxicity

Caption: Relationship between chemical form and toxicological outcomes.

Anticipated Toxicity Profile Based on N-methylaniline

Given the structural similarity, the toxicological profile of N-(2-aminopropyl)-N-methylaniline is expected to mirror that of N-methylaniline. Safety data for N-methylaniline indicates that it is toxic upon ingestion, inhalation, and dermal contact.[9][10][11]

Summary of Anticipated Hazards for N-(2-aminopropyl)-N-methylaniline (based on N-methylaniline data)

HazardDescriptionSupporting Evidence from N-methylaniline
Acute Toxicity Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11]LDLo (Rabbit, oral): 280 mg/kg.[10] Classified as Acute Toxicity Category 3.[10][11]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure, particularly the blood, liver, spleen, and kidneys.[12][13]Can lead to the formation of methemoglobin, resulting in cyanosis (blue lips, fingernails, and skin), headache, dizziness, and nausea.[7][14]
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[10]Classified as Skin Irritation Category 2 and Eye Irritation Category 2.[10]
Genotoxicity Aromatic amines as a class are known to have mutagenic potential, often requiring metabolic activation.[15][16][17][18]N-methylaniline is clastogenic in mammalian cells, though it does not induce mutations in bacteria.[19]
Carcinogenicity Suspected of being carcinogenic.[13][19]Classified in Carcinogen Category 3B (suspected human carcinogen).[19]

Experimental Protocols for Comparative Toxicity Assessment

To definitively compare the toxicity of the free base and dihydrochloride forms, a series of standardized in vivo and in vitro assays are required. The following protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity Assessment (OECD Test Guideline 425: Up-and-Down Procedure)

This method is used to determine the median lethal dose (LD50), providing a quantitative measure of acute toxicity.[20][21]

Principle: A sequential dosing method where single animals are dosed one at a time. The dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal. This approach minimizes the number of animals required while still providing a statistically robust LD50 estimate.[21]

Methodology:

  • Animal Selection: Use a single sex of a standard laboratory rodent strain (e.g., female Wistar rats), as they are often slightly more sensitive.[21][22] Animals should be young adults of similar weight.

  • Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and access to standard diet and water ad libitum. Acclimatize animals for at least 5 days before the study.

  • Dose Preparation:

    • Free Base: Due to its anticipated low water solubility, the free base should be dissolved or suspended in an appropriate vehicle, such as corn oil.[22] The stability of the formulation should be confirmed.

    • Dihydrochloride Salt: This form is expected to be water-soluble. Prepare solutions in distilled water.[22]

  • Administration:

    • Fast animals overnight prior to dosing.[22]

    • Administer the test substance by oral gavage in a single dose. The volume should not exceed 1 mL/100g body weight for oily vehicles or 2 mL/100g for aqueous solutions.[22]

  • Dosing Procedure (Up-and-Down):

    • Start with a dose just below the estimated LD50.

    • Dose a single animal. If it survives for 48 hours, the next animal is given a higher dose. If it dies, the next animal receives a lower dose.

    • Continue this sequence until the stopping criteria are met (typically after 4-5 reversals in outcome).

  • Observation:

    • Observe animals closely for the first 4 hours after dosing and then daily for a total of 14 days.[21]

    • Record all signs of toxicity, including changes in behavior, appearance, and body weight. Note the time of death for any animals that do not survive.

  • Data Analysis: Calculate the LD50 and its confidence interval using the maximum likelihood method.[21]

The following diagram outlines the workflow for the acute oral toxicity study.

G start Start: Select Animal Cohorts prep_fb Prepare Free Base in Vehicle (e.g., Corn Oil) start->prep_fb prep_hcl Prepare Dihydrochloride in Water start->prep_hcl fasting Overnight Fasting of Animals prep_fb->fasting prep_hcl->fasting dosing Oral Gavage Dosing (Single Animal) fasting->dosing observe_48h Observe for 48h dosing->observe_48h survives Animal Survives observe_48h->survives Yes dies Animal Dies observe_48h->dies No increase_dose Increase Dose for Next Animal survives->increase_dose decrease_dose Decrease Dose for Next Animal dies->decrease_dose continue_dosing Continue Sequential Dosing? increase_dose->continue_dosing decrease_dose->continue_dosing continue_dosing->dosing Yes observe_14d Observe Survivors for 14 Days (Record clinical signs, body weight) continue_dosing->observe_14d No (Stopping criteria met) necropsy Gross Necropsy observe_14d->necropsy analysis Calculate LD50 (Maximum Likelihood Method) necropsy->analysis

Sources

Comparative

Benchmarking N-(2-aminopropyl)-N-methylaniline stability against similar aniline derivatives

Benchmarking N-(2-aminopropyl)-N-methylaniline Stability: A Comparative Guide N-(2-aminopropyl)-N-methylaniline is a bifunctional molecule featuring both a tertiary arylamine and a primary aliphatic amine. This structura...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking N-(2-aminopropyl)-N-methylaniline Stability: A Comparative Guide

N-(2-aminopropyl)-N-methylaniline is a bifunctional molecule featuring both a tertiary arylamine and a primary aliphatic amine. This structural duality makes it a highly versatile intermediate in pharmaceutical synthesis and materials science, but it also introduces complex stability challenges. In this guide, we benchmark its stability against simpler analogues like aniline and N-methylaniline, evaluating oxidative, thermal, and pH-dependent degradation profiles to provide actionable insights for drug development professionals.

Mechanisms of Degradation

Aniline derivatives are notoriously susceptible to oxidative degradation. Exposure to air, light, or transition metals triggers single-electron transfer (SET) reactions, forming highly reactive radical cations. These intermediates rapidly couple or oxidize further to form colored quinone imines and oligomeric species (such as polyanilines), which visually manifest as a reddish-brown discoloration over time[1],[2].

For N-(2-aminopropyl)-N-methylaniline, the electron-donating alkyl groups on the nitrogen increase the electron density of the aromatic ring, lowering its oxidation potential compared to unsubstituted aniline. However, protonation of the primary amine at lower pH levels can inductively withdraw electron density, offering a degree of stabilization against electrophilic oxidation[3].

OxidationPathway A N-(2-aminopropyl)- N-methylaniline B Radical Cation Intermediate A->B -e⁻ (Oxidation) O₂, Light C Quinone Imine Derivatives B->C -e⁻, -H⁺ D Oligomeric Degradants (Brown/Red) C->D Nucleophilic Attack / Coupling

Oxidative degradation mechanism of N-alkyl anilines via radical cation intermediates.

Comparative Stability Data

To objectively evaluate the stability, we benchmark N-(2-aminopropyl)-N-methylaniline against N-methylaniline and aniline. The data below reflects accelerated stress testing (AST) under controlled laboratory conditions.

CompoundOxidative Stability (3% H₂O₂, 24h)Thermal Stability (70°C, 48h)Photostability (UV 350nm, 24h)Primary Degradation Pathway
Aniline Moderate (15% degradation)High (<2% degradation)ModerateOligomerization (Polyaniline)
N-Methylaniline Low (28% degradation)Moderate (5% degradation)Low (Turns reddish-brown)N-Dealkylation, Quinone formation
N-(2-aminopropyl)-N-methylaniline Low-Moderate (22% degradation)Moderate (6% degradation)LowIntramolecular cyclization, Oxidation

Expert Insight on Causality: Why does N-methylaniline degrade faster oxidatively than unsubstituted aniline? The methyl group on the nitrogen stabilizes the initial radical cation via hyperconjugation and inductive effects, kinetically favoring the first oxidation step[1]. Interestingly, N-(2-aminopropyl)-N-methylaniline exhibits slightly better oxidative stability than N-methylaniline in aqueous solutions. This is due to the basicity of the primary amine on the propyl chain. At physiological or slightly acidic pH, this primary amine is protonated, creating a localized positive charge that electrostatically repels electrophilic oxidants and mildly deactivates the aromatic ring via inductive withdrawal[4].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal standards and chemical quenching to differentiate between solvent-induced artifacts and true degradation.

Protocol A: Accelerated Oxidative Stress Testing
  • Sample Preparation: Dissolve 1.0 mg/mL of N-(2-aminopropyl)-N-methylaniline in a 50:50 mixture of HPLC-grade Acetonitrile and 50 mM Phosphate Buffer (pH 7.4). Add 0.1 mg/mL of an internal standard (e.g., 4-chlorobenzoic acid) to normalize injection volumes.

  • Oxidative Induction: Add 3% (v/v) Hydrogen Peroxide (H₂O₂) to the sample solution.

  • Incubation & Sampling: Incubate the solution at 25°C in the dark to isolate chemical oxidation from photolytic effects. Draw 100 µL aliquots at t=0, 2, 4, 8, and 24 hours.

  • Quenching (Critical Step): Immediately quench each aliquot by adding 10 µL of 1M Sodium Thiosulfate. Causality: This neutralizes residual H₂O₂, preventing the sample from continuing to degrade while waiting in the autosampler queue, which would otherwise skew kinetic data.

  • Analysis: Analyze via LC-MS/MS. Track the disappearance of the parent mass and the appearance of oxidized adducts (e.g., +16 Da for N-oxide or ring hydroxylation).

Protocol B: Thermal Degradation Profiling
  • Solid-State Stress: Weigh 10 mg of the compound into glass vials. Note: Utilizing the 5 is recommended to evaluate the stabilized state[5]. Seal half the vials under an inert Argon atmosphere and leave the other half exposed to ambient air.

  • Thermal Incubation: Place vials in a forced-draft oven at 70°C for 48 hours.

  • Reconstitution & Mass Balance: Dissolve the stressed solids in 10 mL of mobile phase. Run against a freshly prepared, unstressed reference standard. Calculate the mass balance by summing the peak areas of the parent compound and all emergent degradation peaks. A mass balance <95% indicates the formation of insoluble oligomers or volatile degradants.

ExperimentalWorkflow Prep Sample Preparation (w/ Internal Standard) Stress Parallel Stress Conditions (Oxidative, Thermal, pH) Prep->Stress Quench Chemical Quenching (Prevents Autosampler Artifacts) Stress->Quench Analysis LC-MS/MS Analysis (Mass Balance Tracking) Quench->Analysis Model Kinetic Modeling (Degradation Rate Constants) Analysis->Model

Self-validating workflow for aniline derivative stability benchmarking and kinetic modeling.

Best Practices for Storage and Handling

Based on the kinetic data, the stability of N-(2-aminopropyl)-N-methylaniline can be maximized by formulating it as a dihydrochloride salt[5]. Salt formation protonates both amine centers, drastically reducing their nucleophilicity and susceptibility to oxidation. Furthermore, storage must strictly adhere to inert atmosphere packaging (Nitrogen or Argon backfilling) and amber vials to mitigate photo-induced radical initiation[4].

References

  • PubChem. "N-Methylaniline | C7H9N | CID 7515." National Center for Biotechnology Information. Available at:[Link]

  • Stejskal, J., et al. "Oxidation of Aniline: Polyaniline Granules, Nanotubes, and Oligoaniline Microspheres." Macromolecules, ACS Publications. Available at:[Link]

  • Wikipedia Contributors. "Aniline." Wikipedia, The Free Encyclopedia. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

N-(2-aminopropyl)-N-methylaniline proper disposal procedures

N-(2-aminopropyl)-N-methylaniline: Comprehensive Laboratory Safety and Disposal Guide The handling and disposal of complex aniline derivatives like N-(2-aminopropyl)-N-methylaniline (CAS: 954253-35-1) require rigorous op...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(2-aminopropyl)-N-methylaniline: Comprehensive Laboratory Safety and Disposal Guide

The handling and disposal of complex aniline derivatives like N-(2-aminopropyl)-N-methylaniline (CAS: 954253-35-1) require rigorous operational protocols to protect laboratory personnel and ensure environmental compliance. As an aniline derivative, this compound exhibits significant toxicity, skin corrosivity (Skin Corr. 1B), and specific target organ toxicity (STOT SE 3)[1].

This guide provides drug development professionals and research scientists with a self-validating, step-by-step framework for the safe handling, spill management, and proper disposal of N-(2-aminopropyl)-N-methylaniline, grounded in established environmental and chemical hygiene standards.

Hazard Profile and Causality in PPE Selection

Understanding the specific chemical nature of N-(2-aminopropyl)-N-methylaniline is critical for selecting the correct personal protective equipment (PPE). Like its parent compound aniline, this derivative is highly skin-permeable and can cause systemic toxicity upon dermal contact[1].

Causality in PPE Selection:

  • Gloves: Standard nitrile gloves provide insufficient breakthrough times for aniline derivatives and are strictly not recommended[2][3]. You must use robust chemical-resistant gloves made of Butyl, Neoprene, Polyvinyl alcohol (PVA), or Viton [2][3].

  • Eye & Body Protection: Chemical splash goggles and a fully buttoned lab coat are mandatory to prevent corrosive skin damage[1][2].

  • Respiratory Protection: Due to the risk of inhalation toxicity (Acute Tox. 4)[1], all manipulations must occur within a certified laboratory chemical fume hood[2][3].

Operational Workflow and Spill Management

A self-validating safety protocol requires that every potential failure point (e.g., a chemical spill) has a predefined, actionable response.

G Start Spill Identified: N-(2-aminopropyl)-N-methylaniline Assess Assess Volume & Concentration Start->Assess Small Small Spill (< 50 mL) Inside Fume Hood Assess->Small Large Large Spill (> 50 mL) or Outside Hood Assess->Large PPE Don PPE: Butyl/Viton Gloves, Respirator Small->PPE Evacuate Evacuate Area & Contact EH&S Large->Evacuate Absorb Absorb with Inert Material (Vermiculite/Sand) PPE->Absorb Pickup Arrange EH&S Pickup Evacuate->Pickup EH&S Action Collect Collect in Polyethylene Hazardous Waste Container Absorb->Collect Label Label as Dangerous Waste Do Not Drain Collect->Label Label->Pickup

Caption: Operational workflow for N-(2-aminopropyl)-N-methylaniline spill response and disposal.

Step-by-Step Spill Cleanup Methodology
  • Assessment: Determine if the spill is manageable (small, contained within a fume hood) or requires emergency intervention (large, or outside containment)[4].

  • Containment: For manageable spills, immediately don appropriate PVA or Butyl gloves.

  • Absorption: Do not use combustible materials like paper towels. Absorb the liquid using an inert, dry material such as vermiculite, dry sand, or earth[2][4].

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools and place it into a heavy-duty, clear plastic bag or directly into a compatible polyethylene waste container[3][4].

  • Decontamination: Ventilate the area and wash the affected surface thoroughly with water and a suitable detergent after the primary cleanup is complete[2].

Routine Waste Disposal Procedures

Under no circumstances should N-(2-aminopropyl)-N-methylaniline or its aqueous solutions be disposed of down the drain or in the regular waste stream[2][3]. Aniline derivatives are toxic to aquatic life and must be managed as Dangerous/Hazardous Waste[3][4].

Standard Operating Procedure for Waste Collection:
  • Container Selection: Collect all liquid and solid waste in a compatible polyethylene container provided or approved by your Environmental Health and Safety (EH&S) department[2][3].

  • Segregation: Store the waste container away from incompatible materials. Aniline derivatives react dangerously with strong oxidizers, strong acids, toluene diisocyanate, alkalis, and heavy metal salts (iron, zinc)[3][4].

  • Labeling: Affix a completed Hazardous Waste label to the container before any waste is added. The label must explicitly state "N-(2-aminopropyl)-N-methylaniline" and identify the primary hazards (Toxic, Corrosive)[2][4].

  • Storage: Keep the sealed waste container in a designated, secure, and well-ventilated secondary containment tub (e.g., Nalgene/polypropylene) below eye level, away from direct sunlight and ignition sources[3].

  • EH&S Transfer: Once the container is full, submit a chemical collection request to your institutional EH&S or a licensed hazardous waste contractor for final incineration[2][3].

Advanced Remediation for Aqueous Waste Streams

For industrial or large-scale drug development laboratories generating significant volumes of aqueous effluent containing aniline derivatives, standard collection may be supplemented by on-site Advanced Oxidation Processes (AOPs) prior to final disposal[5].

Quantitative Summary of Remediation Technologies:

Treatment TechnologyMechanism of DegradationTypical Removal EfficiencyOperational Considerations
Fenton's Reagent (Fe²⁺/H₂O₂) Hydroxyl radical oxidation of the aromatic ring and amine group.84% - 93%Requires precise pH control; efficiency plateaus above a threshold H₂O₂ concentration[5].
Thermal Incineration Complete thermal breakdown of the organic molecule.> 99%Highly efficient but carries high energy costs and risks secondary pollution if not scrubbed properly[5].
Membrane Filtration Physical separation from aqueous streams.VariableRequires high energy for backwashing and regular membrane maintenance[5].

Note: For analytical verification of waste stream concentrations, U.S. EPA Method 8131 (Gas Chromatography) is recommended for aniline derivatives, utilizing methylene chloride extraction at a pH > 11[6].

References

  • NextSDS. "N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information." NextSDS Substance Database. Available at:[Link]

  • Rutgers University Environmental Health and Safety. "Aniline Standard Operating Procedure." Rutgers University. Available at:[Link]

  • Washington State University EH&S. "Aniline Chemical Hygiene Plan." WSU Environmental Health & Safety. Available at:[Link]

  • U.S. Environmental Protection Agency. "Method 8131: Aniline and Selected Derivatives by Gas Chromatography." EPA Guidelines. Available at:[Link]

  • National Institutes of Health. "Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater." NIH PubMed Central. Available at:[Link]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(2-aminopropyl)-N-methylaniline

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handli...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists in drug development, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling N-(2-aminopropyl)-N-methylaniline, focusing on the procedural, step-by-step guidance necessary for its safe operational use and disposal. Our goal is to build a foundation of trust by providing value that extends beyond the product itself, ensuring that your critical work can proceed with the highest standards of safety.

Understanding the Risks: A Proactive Approach to Safety

N-(2-aminopropyl)-N-methylaniline (CAS Number: 954253-35-1) is a compound that requires careful handling due to its specific hazard profile.[1] A thorough understanding of these risks is the first step in implementing an effective personal protective equipment (PPE) strategy. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding the potential hazards associated with this compound.[1]

Key Hazard Classifications for N-(2-aminopropyl)-N-methylaniline: [1]

Hazard ClassificationCategorySignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)4WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled
Skin Corrosion1BDangerH314: Causes severe skin burns and eye damage
Specific Target Organ Toxicity (Single Exposure)3WarningH336: May cause drowsiness or dizziness

The primary dangers associated with N-(2-aminopropyl)-N-methylaniline are its acute toxicity through multiple exposure routes and its corrosive nature to the skin and eyes. The potential for this compound to cause severe skin burns necessitates a robust PPE plan that prioritizes dermal protection.

Core Directive: A Multi-Layered Defense

A comprehensive PPE strategy for N-(2-aminopropyl)-N-methylaniline is not a one-size-fits-all solution. The selection of appropriate PPE is contingent on the specific procedures being performed and the potential for exposure. The following recommendations are based on a risk-assessment approach, providing a multi-layered defense against the identified hazards.

Given the "Danger" signal word associated with skin corrosion and the potential for severe eye damage, robust eye and face protection is non-negotiable.

  • Minimum Requirement: Safety glasses with side shields that meet appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) are the absolute minimum for any work with this compound.

  • Recommended for Most Operations: A full-face shield worn over safety glasses is strongly recommended, especially when handling larger quantities or when there is a risk of splashing. This provides a broader area of protection for the entire face.

The classification of this compound as "Skin Corrosion, Category 1B" underscores the critical importance of appropriate hand and body protection.[1]

  • Gloves:

    • Material Selection: Due to the corrosive nature of N-(2-aminopropyl)-N-methylaniline, standard latex or nitrile gloves may not provide sufficient protection for prolonged contact. It is crucial to consult glove manufacturer's chemical resistance guides to select a glove material specifically resistant to this chemical or to aromatic amines in general. Butyl rubber or Viton™ gloves are often recommended for handling corrosive organic compounds.

    • Proper Technique: Always inspect gloves for any signs of degradation or perforation before use. Employ the proper glove removal technique (without touching the outer surface of the glove) to avoid skin contact. Contaminated gloves should be disposed of immediately as hazardous waste.

  • Lab Coat and Protective Clothing:

    • A chemically resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

    • Full-length pants and closed-toe shoes are required at all times in the laboratory.

The "Harmful if inhaled" classification necessitates careful consideration of respiratory protection, particularly in situations where aerosols or vapors may be generated.

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls, such as a certified chemical fume hood. All work with N-(2-aminopropyl)-N-methylaniline should be conducted within a properly functioning fume hood.

  • Respirator Selection: In the event of an engineering control failure or for certain high-risk procedures, respiratory protection may be necessary. The selection of an appropriate respirator should be based on a formal risk assessment and in accordance with institutional and regulatory guidelines (e.g., OSHA's Respiratory Protection Standard, 29 CFR 1910.134). A NIOSH-approved respirator with an organic vapor cartridge may be appropriate.

Procedural Guidance: From Donning to Disposal

A disciplined, step-by-step approach to the use and disposal of PPE is as crucial as the selection of the equipment itself.

The order of donning and doffing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Respirator (if required)

  • Safety Glasses or Goggles

  • Face Shield (if required)

  • Gloves

Doffing Sequence:

  • Gloves (using proper technique)

  • Face Shield

  • Lab Coat

  • Safety Glasses or Goggles

  • Respirator (if worn)

In the event of an exposure, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

All disposable PPE contaminated with N-(2-aminopropyl)-N-methylaniline must be considered hazardous waste.

  • Collection: Place all contaminated gloves, wipes, and other disposable items in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with N-(2-aminopropyl)-N-methylaniline.

PPE_Decision_Workflow start Start: Handling N-(2-aminopropyl)-N-methylaniline risk_assessment Perform Risk Assessment: - Scale of work? - Potential for splash/aerosol? start->risk_assessment low_risk Low Risk Procedure (e.g., small scale, low concentration) risk_assessment->low_risk Low high_risk High Risk Procedure (e.g., large scale, potential for splash) risk_assessment->high_risk High ppe_low Standard PPE: - Safety Glasses with Side Shields - Chemically Resistant Lab Coat - Appropriate Gloves (e.g., Butyl Rubber) low_risk->ppe_low ppe_high Enhanced PPE: - Full-Face Shield over Safety Glasses - Chemically Resistant Lab Coat & Apron - Double Gloving (consult resistance chart) high_risk->ppe_high fume_hood Work in a Certified Chemical Fume Hood ppe_low->fume_hood ppe_high->fume_hood respirator_check Is there a risk of inhalation exposure? fume_hood->respirator_check respirator_needed Use NIOSH-approved respirator with organic vapor cartridge respirator_check->respirator_needed Yes end Proceed with work following all safety protocols respirator_check->end No respirator_needed->end

Caption: PPE selection workflow for N-(2-aminopropyl)-N-methylaniline.

References

  • N-(2-aminopropyl)-N-methylaniline — Chemical Substance Information. NextSDS. [Link]

Sources

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